molecular formula C5H13ClN2O2S B1440035 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride CAS No. 1190044-24-6

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Cat. No.: B1440035
CAS No.: 1190044-24-6
M. Wt: 200.69 g/mol
InChI Key: VIKRWNYREMYEHF-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKRWNYREMYEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS 1190044-24-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing information from available literature and supplier data, this document details its chemical identity, proposed synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers in the field.

Introduction: The Isothiazolidine 1,1-Dioxide Scaffold

The isothiazolidine 1,1-dioxide core is a significant pharmacophore in modern drug discovery. This saturated sulfur- and nitrogen-containing heterocycle, also known as a γ-sultam, offers a rigid structural framework that is metabolically stable. Its derivatives have garnered attention for a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. The ethylamine substituent at the N-2 position of the isothiazolidine ring in the title compound introduces a versatile functional group for further chemical modification and interaction with biological targets.

Chemical Identity and Physicochemical Properties

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a research chemical available from various suppliers.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1190044-24-6[1][2]
Molecular Formula C₅H₁₃ClN₂O₂S[2]
Molecular Weight 200.69 g/mol [1]
Physical Form Tan Solid[1]
Purity Typically ≥95%[2]

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) are not extensively available in public literature and should be determined experimentally.

Proposed Synthesis and Reaction Mechanism

Proposed Synthetic Pathway

A logical approach involves a two-step process: the synthesis of the free base, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine, followed by its conversion to the hydrochloride salt.

Synthetic Pathway Isothiazolidine_1_1_dioxide Isothiazolidine 1,1-dioxide Free_Base 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine Isothiazolidine_1_1_dioxide->Free_Base Aza-Michael Addition Ethylenediamine Ethylenediamine Ethylenediamine->Free_Base Final_Product 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride Free_Base->Final_Product Salt Formation HCl HCl in ether HCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Free Base (Aza-Michael Addition)

The core reaction is the conjugate addition of an amine to an activated alkene. While isothiazolidine 1,1-dioxide itself is a saturated ring, a common precursor for N-substitution is its unsaturated analog, 2,3-dihydroisothiazole 1,1-dioxide, which can be synthesized via methods like ring-closing metathesis. The addition of ethylenediamine to this precursor would yield the desired N-aminoethyl substituted product.

Reaction:

2,3-Dihydroisothiazole 1,1-dioxide + Ethylenediamine → 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine

Causality of Experimental Choices:

  • Amine: Ethylenediamine is chosen as the nitrogen nucleophile to introduce the desired aminoethyl side chain. An excess of ethylenediamine may be used to favor the mono-adduct and minimize the formation of bis-adducts.

  • Catalyst: The aza-Michael addition can be catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a Lewis acid.[3] The choice of catalyst depends on the specific substrates and reaction conditions.

  • Solvent: A polar protic solvent like ethanol or methanol is often suitable for this type of reaction.

  • Temperature: The reaction may be performed at room temperature or with gentle heating to drive it to completion.

Experimental Protocol (Proposed):

  • To a solution of 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in anhydrous ethanol, add ethylenediamine (2-5 equivalents).

  • Add a catalytic amount of DBU (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the free base, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine.

Step 2: Formation of the Hydrochloride Salt

The purified free base can be converted to its hydrochloride salt to improve its handling and solubility characteristics.[4]

Reaction:

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine + HCl → 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Experimental Protocol (Proposed):

  • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Potential Applications and Future Directions

The isothiazolidine 1,1-dioxide scaffold is a versatile building block in medicinal chemistry. While specific biological activity for the title compound is not yet reported in the literature, its structural motifs suggest several areas of potential interest for researchers.

Potential_Applications Target_Compound 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride Medicinal_Chemistry Medicinal Chemistry Scaffold Target_Compound->Medicinal_Chemistry Drug_Discovery Drug Discovery Intermediate Target_Compound->Drug_Discovery Antimicrobial_Agents Antimicrobial_Agents Medicinal_Chemistry->Antimicrobial_Agents Potential as Enzyme_Inhibitors Enzyme_Inhibitors Medicinal_Chemistry->Enzyme_Inhibitors Potential as Library_Synthesis Library_Synthesis Drug_Discovery->Library_Synthesis Starting material for Further_Functionalization Further Functionalization Amide_Coupling Amide_Coupling Further_Functionalization->Amide_Coupling e.g. Reductive_Amination Reductive_Amination Further_Functionalization->Reductive_Amination e.g. Library_Synthesis->Further_Functionalization

Caption: Potential applications and research directions.

  • Scaffold for Library Synthesis: The primary amino group of the ethylamine side chain serves as a key functional handle for further derivatization. This allows for the facile synthesis of a library of compounds for high-throughput screening. Techniques such as amide coupling, reductive amination, and sulfonylation can be employed to introduce a wide range of substituents, exploring the chemical space around the isothiazolidine 1,1-dioxide core.

  • Potential Biological Activities: Isothiazole and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6] The sulfonamide moiety present in the isothiazolidine 1,1-dioxide ring is a well-known pharmacophore found in many clinically approved drugs. This suggests that derivatives of the title compound could be investigated for a variety of therapeutic applications.

Quality Control and Characterization

For any research application, ensuring the purity and identity of the compound is critical. The following analytical techniques are recommended for the characterization and quality control of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the ethylamine side chain and the protons on the isothiazolidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine hydrochloride and the characteristic strong absorptions of the S=O bonds in the sulfone group.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

Conclusion

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a valuable building block for medicinal chemists and drug discovery scientists. Its synthesis, based on established aza-Michael addition chemistry, is feasible and provides access to a versatile scaffold. The presence of a primary amine allows for extensive derivatization, enabling the exploration of this chemical space for novel therapeutic agents. While detailed experimental and biological data for this specific compound are limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications in future research endeavors.

References

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  • ResearchGate. An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [Link]

  • Aaron-chem. 2-(2-Aminoethyl)isothiazolidine 1,1-dioxide hydrochloride. [Link]

  • Georgia Southern University Digital Commons. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. [Link]

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  • RSC Publishing. and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. [Link]

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  • National Institutes of Health. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS Number: 1190044-24-6). While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical parameters for its characterization, including molecular structure, solubility, melting point, pKa, and spectroscopic profiles (NMR, IR, Mass Spectrometry). By detailing the established methodologies for determining these properties, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development. The protocols and theoretical frameworks presented herein are grounded in established principles of physical and analytical chemistry, ensuring a robust approach to characterization.

Introduction and Molecular Structure

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a heterocyclic compound featuring a saturated five-membered sultam ring linked to an ethylamine side chain. The hydrochloride salt form suggests its potential for improved solubility and stability, common considerations in pharmaceutical development. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, formulating delivery systems, and ensuring quality control.

Molecular Structure:

  • Chemical Name: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

  • Synonyms: 2-(1,1-dioxido-2-isothiazolidinyl)ethanamine hydrochloride

  • CAS Number: 1190044-24-6

  • Molecular Formula: C₅H₁₃ClN₂O₂S

  • Molecular Weight: 200.69 g/mol

The core structure consists of an isothiazolidine ring with a sulfonyl group (SO₂), imparting specific chemical characteristics. The ethylamine side chain provides a basic nitrogen center, which is protonated in the hydrochloride salt form.

Synthesis and Purification

Conceptual Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Salt Formation Reactant1 Isothiazolidine 1,1-dioxide Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 2-Haloethylamine derivative Reactant2->Reaction Product 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine Reaction->Product Purification Chromatography Product->Purification Salt HCl Treatment Purification->Salt FinalProduct Target Compound (Hydrochloride Salt) Salt->FinalProduct

Caption: Conceptual synthesis and purification workflow.

Purification of the resulting amine would likely be achieved through standard techniques such as column chromatography. Subsequent treatment with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) would yield the desired hydrochloride salt, which could be further purified by recrystallization.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. It is important to note that where specific experimental values are not available in the literature, typical expected values or placeholders are provided to guide experimental design.

PropertyDescription / Expected Value
Physical Form Tan Solid
Purity 96%
Melting Point Not reported. Amine hydrochlorides often exhibit melting points with decomposition. A preliminary determination is recommended.[1]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Solubility in non-polar organic solvents is likely to be limited.
pKa Not reported. The primary amine would be expected to have a pKa in the range of 9-11, typical for ethylamine derivatives.
LogP (Octanol/Water) Not reported. The hydrochloride salt form will have a low LogP value, indicating hydrophilicity.

Experimental Methodologies

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[2][3]

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Melting Point Determination Workflow:

Start Start Prep Prepare Sample in Capillary Tube Start->Prep Place Place in Melting Point Apparatus Prep->Place Heat_Fast Rapid Heating to ~T_m - 20°C Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe for Melting Heat_Slow->Observe Record Record Melting Range (T_onset to T_completion) Observe->Record End End Record->End

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Solubility is a critical parameter that influences a compound's bioavailability and formulation development. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.

Protocol:

  • Qualitative Assessment: A small amount of the compound (e.g., 1-5 mg) is added to 1 mL of various solvents (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, dichloromethane, hexane) in separate vials. The vials are vortexed and visually inspected for dissolution at room temperature.

  • Quantitative Determination (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination

Rationale: The pKa value defines the extent of ionization of a compound at a given pH. For a compound with a primary amine, the pKa is the pH at which 50% of the molecules are in the protonated (cationic) form and 50% are in the neutral (free base) form. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei (¹H and ¹³C).

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethylamine protons and the protons on the isothiazolidine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure. Key expected signals would include triplets for the methylene groups of the ethylamine chain and multiplets for the methylene groups of the sultam ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected Characteristic IR Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (amine salt)Stretch3200-2800 (broad)
C-H (alkane)Stretch2960-2850
S=O (sulfonyl)Asymmetric Stretch~1350-1300
S=O (sulfonyl)Symmetric Stretch~1180-1140

The presence of strong absorption bands in the regions of ~1350-1300 cm⁻¹ and ~1180-1140 cm⁻¹ would be characteristic of the sulfonyl group in the sultam ring.[4]

Mass Spectrometry (MS)

Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 165.07. Fragmentation analysis could reveal the loss of the ethylamine side chain or fragmentation of the isothiazolidine ring.

Conclusion

This technical guide has outlined the essential physicochemical properties and the corresponding analytical methodologies for the characterization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. While specific experimental data for this compound remains to be fully reported in the scientific literature, the protocols and theoretical considerations presented here provide a robust framework for its comprehensive analysis. For researchers in drug discovery and development, a thorough understanding and experimental determination of these properties are critical first steps in evaluating the potential of this and related molecules as therapeutic agents.

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Sources

An In-Depth Technical Guide to the Synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a saturated five-membered cyclic sulfonamide, also known as a γ-sultam, bearing an aminoethyl substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the strategic approach to the synthesis, the mechanistic underpinnings of the reactions, and a step-by-step experimental protocol. The guide emphasizes chemical logic, safety, and analytical validation of the final compound.

Introduction: The Significance of the γ-Sultam Scaffold

Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. They are recognized as important pharmacophores due to their ability to act as bioisosteres of lactams, offering improved metabolic stability and pharmacokinetic profiles. The isothiazolidine 1,1-dioxide core, a γ-sultam, is a key structural motif in a variety of biologically active molecules. The incorporation of an ethylamine side chain introduces a basic nitrogen atom, which can be crucial for modulating solubility, forming salts, and interacting with biological targets.

The synthesis of N-substituted γ-sultams is a key area of research for the development of novel therapeutic agents. This guide will focus on a reliable and reproducible method for the preparation of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, suggests a two-stage synthetic approach. The primary disconnection is at the N-C bond of the ethylamine substituent, leading to the isothiazolidine 1,1-dioxide core and a suitable two-carbon synthon with a protected or precursor amino group.

A forward synthesis based on this analysis involves:

  • Stage 1: Synthesis of the Isothiazolidine 1,1-Dioxide Core. This foundational step involves the formation of the γ-sultam ring. A robust method for this is the intramolecular cyclization of a suitable precursor derived from taurine (2-aminoethanesulfonic acid).

  • Stage 2: N-Alkylation and Deprotection. The pre-formed sultam is then N-alkylated with a protected form of 2-aminoethylamine, followed by deprotection to yield the desired primary amine.

  • Stage 3: Salt Formation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

This strategy is advantageous as it allows for the modular construction of the target molecule, with the potential for diversification at the N-substituent.

Mechanistic Insights

Formation of the Isothiazolidine 1,1-Dioxide Ring

The synthesis of the isothiazolidine 1,1-dioxide core from taurine proceeds via the formation of 2-(acetylamino)ethanesulfonyl chloride. The key step is the intramolecular cyclization of this intermediate. Under the influence of a base, the acidic proton of the acetamido group is removed, and the resulting anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the five-membered ring.

N-Alkylation of the Sultam

The N-alkylation of the isothiazolidine 1,1-dioxide proceeds via a nucleophilic substitution reaction. The nitrogen atom of the sultam, although part of a sulfonamide, possesses a lone pair of electrons and can act as a nucleophile. In the presence of a base, the N-H proton can be abstracted to form a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as N-(2-chloroethyl)acetamide, displacing the leaving group (chloride) to form the N-C bond.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Stage 1: Synthesis of Isothiazolidine 1,1-Dioxide

This stage is adapted from the procedure described by Al-Zoubi et al. (2017) for the synthesis of the parent γ-sultam from taurine.

Step 1a: Acetylation of Taurine

  • In a round-bottom flask equipped with a magnetic stirrer, suspend taurine (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours until the taurine dissolves and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-acetyltaurine.

Step 1b: Formation of 2-(Acetylamino)ethanesulfonyl Chloride

  • To a round-bottom flask containing N-acetyltaurine (1 equivalent), add thionyl chloride (3 equivalents) at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(acetylamino)ethanesulfonyl chloride as an oil.

Step 1c: Intramolecular Cyclization to N-Acetylisothiazolidine 1,1-Dioxide

  • Dissolve the crude 2-(acetylamino)ethanesulfonyl chloride in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C and add a base, such as triethylamine (1.5 equivalents), dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude N-acetylisothiazolidine 1,1-dioxide.

Step 1d: Deacetylation to Isothiazolidine 1,1-Dioxide

  • To the crude N-acetylisothiazolidine 1,1-dioxide, add a solution of hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 4-6 hours until the deacetylation is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure isothiazolidine 1,1-dioxide.

Stage 2: Synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

This stage is adapted from the N-alkylation procedure for sultams.

Step 2a: N-Alkylation with N-(2-Chloroethyl)acetamide

  • To a solution of isothiazolidine 1,1-dioxide (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Add N-(2-chloroethyl)acetamide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting sultam is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-[2-(1,1-dioxo-isothiazolidin-2-yl)ethyl]acetamide.

Step 2b: Acidic Hydrolysis of the Amide

  • To the crude N-[2-(1,1-dioxo-isothiazolidin-2-yl)ethyl]acetamide, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 6-8 hours to effect hydrolysis of the acetamide group.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

Step 2c: Isolation of the Hydrochloride Salt

  • Concentrate the reaction mixture under reduced pressure to remove water and excess HCl.

  • The resulting residue is the crude 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure hydrochloride salt as a crystalline solid.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of Isothiazolidine 1,1-Dioxide

StepReagent/SolventMolar Ratio/ConcentrationPurpose
1aTaurine1 eqStarting Material
Acetic Anhydride1.5 eqAcetylating Agent
Glacial Acetic Acid-Solvent
1bN-Acetyltaurine1 eqStarting Material
Thionyl Chloride3 eqChlorinating Agent
DMFCatalyticCatalyst
1c2-(Acetylamino)ethanesulfonyl Chloride1 eqStarting Material
Triethylamine1.5 eqBase
Dichloromethane-Solvent
1dN-Acetylisothiazolidine 1,1-Dioxide1 eqStarting Material
6M Hydrochloric AcidExcessHydrolysis Reagent

Table 2: Reagents and Solvents for the Synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

StepReagent/SolventMolar Ratio/ConcentrationPurpose
2aIsothiazolidine 1,1-Dioxide1 eqStarting Material
N-(2-Chloroethyl)acetamide1.1 eqAlkylating Agent
Potassium Carbonate1.5 eqBase
DMF-Solvent
2bN-[2-(1,1-dioxo-isothiazolidin-2-yl)ethyl]acetamide1 eqStarting Material
6M Hydrochloric AcidExcessHydrolysis Reagent
2cEthanol/Diethyl Ether-Recrystallization Solvents

Visualization of the Synthetic Workflow

Synthesis_Workflow Taurine Taurine N_Acetyltaurine N-Acetyltaurine Taurine->N_Acetyltaurine Acetic Anhydride, Acetic Acid Sulfonyl_Chloride 2-(Acetylamino)ethanesulfonyl Chloride N_Acetyltaurine->Sulfonyl_Chloride SOCl2, DMF N_Acetyl_Sultam N-Acetylisothiazolidine 1,1-Dioxide Sulfonyl_Chloride->N_Acetyl_Sultam Triethylamine Sultam_Core Isothiazolidine 1,1-Dioxide N_Acetyl_Sultam->Sultam_Core HCl (aq) Alkylated_Sultam N-[2-(1,1-Dioxo-isothiazolidin-2-yl)ethyl]acetamide Sultam_Core->Alkylated_Sultam N-(2-Chloroethyl)acetamide, K2CO3, DMF Final_Product 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride Alkylated_Sultam->Final_Product HCl (aq)

Caption: Synthetic workflow for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Characterization and Quality Control

The identity and purity of the final product, as well as all intermediates, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The proton NMR of the final product is expected to show characteristic signals for the ethylamine chain and the protons on the sultam ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O bonds of the sulfone group (typically around 1320 and 1120 cm⁻¹), the N-H bonds of the ammonium salt, and the C-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Considerations

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The use of elevated temperatures requires appropriate caution to prevent burns and fires.

  • All reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a comprehensive and logical synthetic route for the preparation of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable γ-sultam derivative for further investigation in medicinal chemistry and drug discovery programs. The modular nature of this synthesis also provides a foundation for the creation of a library of related compounds for structure-activity relationship studies.

References

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Tashtoush, H. I. (2017). Synthesis and characterization of new sulfonamides incorporating a sultam ring. Journal of Sulfur Chemistry, 38(4), 399-409. [Link]

  • Bakthavachalam, V., Rajan, Y. C., & Isloor, A. M. (2012). Synthesis of novel Sultams containing azetidinone heterocycles. Der Pharma Chemica, 4(2), 652-658. [Link]

An In-Depth Technical Guide to 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. While this compound is available commercially, detailed public-domain information regarding its specific synthesis, biological activity, and experimental applications is limited. This guide, therefore, focuses on its verified structural and chemical characteristics, offering a foundational understanding for researchers interested in this and related molecules. The isothiazolidine-1,1-dioxide core is a recognized pharmacophore, suggesting potential, yet unexplored, utility in medicinal chemistry and drug development.

Introduction

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a heterocyclic organic compound featuring a saturated five-membered sultam ring linked to an ethylamine side chain. The isothiazolidine-1,1-dioxide moiety, a cyclic sulfonamide, is a key structural feature. While this specific molecule is not extensively documented in peer-reviewed literature, the broader class of isothiazolidine derivatives has garnered interest for its diverse pharmacological potential. This guide serves to consolidate the known information about this compound, providing a critical starting point for further investigation.

Molecular Structure and Chemical Identity

The molecular structure of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is characterized by a central isothiazolidine ring with a sulfonyl group (SO2), where the nitrogen atom is substituted with an ethylamine group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

2D Chemical Structure

Caption: 2D structure of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This information is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1190044-24-6[1][2]
Molecular Formula C₅H₁₃ClN₂O₂S[1][2]
Molecular Weight 200.69 g/mol [1]
Appearance Tan Solid[1]
Synonyms 2-(1,1-dioxido-2-isothiazolidinyl)ethanamine hydrochloride[1]
InChI 1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H[1]
InChIKey VIKRWNYREMYEHF-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

A plausible, though unverified, synthetic strategy could involve the N-alkylation of isothiazolidine-1,1-dioxide with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection and conversion to the hydrochloride salt.

Conceptual Synthesis Workflow

conceptual_synthesis start Isothiazolidine-1,1-dioxide step1 N-Alkylation start->step1 reagent1 N-(2-bromoethyl)phthalimide (or other protected 2-haloethylamine) reagent1->step1 intermediate N-protected intermediate step1->intermediate step2 Deprotection (e.g., Hydrazine hydrate) intermediate->step2 product_freebase 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine step2->product_freebase step3 Salt Formation product_freebase->step3 reagent2 HCl reagent2->step3 final_product 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride step3->final_product

Caption: A conceptual workflow for the synthesis of the target compound.

Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated based on available literature. Researchers should consult established protocols for N-alkylation of sulfonamides and amine deprotection when developing a synthetic route.

Potential Applications and Biological Activity

While no specific biological activity has been reported for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, the isothiazolidine-1,1-dioxide scaffold is present in compounds with a range of biological activities. Derivatives of this core structure have been investigated for their potential as, for example, enzyme inhibitors. The ethylamine side chain is also a common feature in many biologically active molecules, often interacting with receptors and enzymes.

The combination of the sultam ring and the ethylamine moiety suggests that this compound could be a valuable building block or fragment in medicinal chemistry for the development of novel therapeutic agents. Further research is required to elucidate any specific pharmacological profile.

Experimental Protocols and Data

As of the date of this guide, there are no published experimental protocols detailing the use of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in specific assays or studies. Furthermore, detailed and publicly accessible spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the scientific literature, beyond what is provided by commercial suppliers on their certificates of analysis.

Conclusion

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a chemically defined compound with a structure that suggests potential for further exploration in medicinal and materials chemistry. This guide has provided a summary of its known molecular and physicochemical properties based on available data. The lack of detailed, peer-reviewed information on its synthesis and applications highlights an opportunity for new research to characterize this molecule and explore its potential utility. Researchers are encouraged to use the information herein as a foundation for such investigations.

References

Sources

Isothiazolidine-1,1-dioxide derivatives synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of Isothiazolidine-1,1-dioxide Derivatives

Authored by a Senior Application Scientist

Foreword: The Rising Prominence of the γ-Sultam Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the search for novel molecular scaffolds that offer both structural rigidity and diverse functionalization potential is paramount. Among the heterocyclic systems that have garnered significant attention, isothiazolidine-1,1-dioxides, commonly referred to as γ-sultams, have emerged as a privileged scaffold. These five-membered cyclic sulfonamides are not merely structural curiosities; they are potent bioisosteres, versatile synthetic intermediates, and the core of several biologically active molecules.[1][2]

This guide provides an in-depth exploration of the synthesis, properties, and applications of isothiazolidine-1,1-dioxide derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the rationale for their application in drug design, and the practical methodologies required to harness their potential. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this powerful chemotype in their work.

Strategic Synthesis of the Isothiazolidine-1,1-dioxide Core

The construction of the γ-sultam ring is achievable through several elegant and robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. We will explore two primary, field-proven approaches: intramolecular carbo-Michael addition and ring-closing metathesis, followed by a discussion on library diversification.

Intramolecular Carbo-Michael Addition: A Cost-Effective Route

One of the most direct and economical methods to construct the isothiazolidine-1,1-dioxide ring is through the intramolecular cyclization of vinyl sulfonamides derived from α-amino acids.[2] This strategy is particularly powerful as it leverages the vast and readily available chiral pool of amino acids to generate enantiomerically enriched products.

Causality and Rationale: The logic of this approach hinges on a two-step sequence. First, a linear precursor is assembled by coupling an amino acid ester with a sulfonyl chloride bearing a latent vinyl group. The subsequent base-mediated deprotonation of the α-carbon to the ester initiates an intramolecular Michael addition, a favored 5-endo-trig cyclization in this specific context, to form the five-membered ring.[2] Sodium hydride (NaH) is an effective base for this transformation, ensuring complete deprotonation and driving the reaction forward. This method is lauded for its cost-effectiveness, starting from commercially accessible α-amino acid ester hydrochlorides and (2-chloroethyl)sulfonyl chloride.[2]

G cluster_0 Synthesis via Intramolecular Carbo-Michael Addition start α-Amino Acid Ester HCI Salt reagent1 (2-chloroethyl)sulfonyl chloride, Base intermediate Alkyl 2-((vinylsulfonyl)amino) carboxylate start->intermediate Sulfonylation & In-situ Elimination reagent2 NaH (Base) product Alkyl Isothiazolidine-1,1-dioxide 3-carboxylate intermediate->product Intramolecular Carbo-Michael Addition

Figure 1: Workflow for the synthesis of Isothiazolidine-1,1-dioxide-3-carboxylates.

Experimental Protocol: Synthesis of Alkyl Isothiazolidine-1,1-dioxide 3-carboxylates [2]
  • Preparation of Vinyl Sulfonamide Intermediate:

    • To a stirred solution of the desired α-amino acid ester hydrochloride (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add a suitable base (e.g., triethylamine, 2.5 equiv.) at 0 °C.

    • Slowly add a solution of (2-chloroethyl)sulfonyl chloride (1.1 equiv.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The base facilitates both the sulfonylation and the in-situ elimination of HCl to form the vinylsulfonamide.

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude vinyl sulfonamide is often pure enough for the next step.

  • NaH-Mediated Intramolecular Cyclization:

    • To a solution of the crude vinyl sulfonamide (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting alkyl isothiazolidine-1,1-dioxide 3-carboxylate by column chromatography on silica gel.

Ring-Closing Metathesis (RCM): A Modern Approach for Scaffolds

For the synthesis of core scaffolds intended for library diversification, Ring-Closing Metathesis (RCM) offers a powerful and versatile alternative. This Nobel Prize-winning reaction provides a strategic route to the unsaturated analogue, 2,3-dihydroisothiazole 1,1-dioxide, which can then be functionalized.[1]

Causality and Rationale: The RCM strategy relies on the creation of a diene precursor, typically an N-allyl-N-vinylsulfonamide. A ruthenium-based catalyst, such as a Grubbs catalyst, then facilitates the intramolecular cyclization by forming a new double bond within the ring and releasing ethylene as a byproduct. The choice of catalyst is critical for efficiency. For this specific transformation, second-generation Grubbs catalysts are often employed. The protocol may require portion-wise addition of the catalyst to maintain its activity and drive the reaction to completion, as catalyst decomposition can compete with the desired cyclization.[1] This method is ideal for producing a core structure that can undergo subsequent reactions like Aza-Michael additions.

G cluster_1 Synthesis via Ring-Closing Metathesis (RCM) start N-allyl-N-vinyl sulfonamide catalyst Grubbs Catalyst (e.g., cat-B) product 2,3-Dihydroisothiazole 1,1-dioxide Scaffold start->product RCM Reaction byproduct Ethylene (gas) product->byproduct Byproduct

Figure 2: General workflow for the RCM-based synthesis of a core sultam scaffold.

Experimental Protocol: Multi-gram Synthesis of a Dihydroisothiazole 1,1-dioxide Scaffold [1]
  • Preparation of Diene Precursor:

    • Synthesize the required N-allyl-N-vinylsulfonamide through standard sulfonylation procedures using vinylsulfonyl chloride and allylamine.

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor in a suitable degassed solvent (e.g., anhydrous CH₂Cl₂) to a concentration of approximately 0.1 M.

    • Add the first portion of the metathesis catalyst (e.g., Grubbs second-generation catalyst, [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh], 0.5 mol%).

    • Heat the reaction mixture to reflux (approx. 40 °C for CH₂Cl₂) and monitor the progress.

    • Crucial Step: Add subsequent portions of the catalyst (e.g., 4 more portions of 0.5 mol% each) at 30-minute intervals. This is key to achieving high conversion.

    • After a total reaction time of 2.5-3 hours, cool the mixture to room temperature.

    • Concentrate the reaction mixture and purify the resulting 2,3-dihydroisothiazole 1,1-dioxide scaffold by silica gel chromatography.

Library Synthesis via Multi-Component Reactions

The true power of the isothiazolidine-1,1-dioxide scaffold in drug discovery is realized through its use in creating large, diverse chemical libraries. The unsaturated scaffold prepared via RCM is an excellent electrophile for Aza-Michael additions, which can be paired with other orthogonal reactions in a one-pot protocol.[1]

Causality and Rationale: This approach exemplifies efficiency. By combining an Aza-Michael addition of an amine to the dihydroisothiazole core with a subsequent, non-interfering reaction like a copper-catalyzed azide-alkyne cycloaddition ("click" reaction), two points of diversity can be introduced in a single pot.[1] This dramatically accelerates the synthesis of hundreds of unique analogues for high-throughput screening, a cornerstone of modern lead discovery.

Experimental Protocol: One-Pot Click/Aza-Michael Library Synthesis [1]
  • Reaction Setup:

    • In a reaction vial (e.g., 1-dram vial), add the dihydroisothiazole 1,1-dioxide scaffold (1.0 equiv., e.g., 20 mg).

    • Add the desired azide (2.0 equiv.) and amine (1.2 equiv.).

    • Add the catalysts: CuI (30 mol%) for the click reaction and a base like DBU (10 mol%) to facilitate the Aza-Michael reaction.

    • Add a suitable solvent (e.g., dry EtOH) to achieve a concentration of approx. 0.5 M.

  • Reaction and Purification:

    • Seal the vial and heat the mixture at 60 °C for 12 hours.

    • Cool the reaction to room temperature.

    • The crude product can be directly purified using automated preparative reverse-phase HPLC with mass-spectrometric detection to isolate the desired triazole-containing isothiazolidine 1,1-dioxide derivative.

Physicochemical and Biological Properties: A Scaffold of Value

The utility of isothiazolidine-1,1-dioxides stems from a unique combination of physical and biological properties that make them highly attractive for drug design.

The Sultam as a Bioisostere

A central concept in medicinal chemistry is bioisosterism, where one functional group can be replaced by another while retaining or improving biological activity. The γ-sultam core is an excellent bioisostere for several key functionalities.[2]

  • Amide Isostere: The sulfonamide bond within the sultam ring is conformationally constrained and resistant to enzymatic cleavage by proteases, making it a stable replacement for a lactam (cyclic amide) ring.[2]

  • Pyroglutamic Acid Mimic: Isothiazolidine-1,1-dioxide 3-carboxylates have been specifically designed as sulfonamide-containing bioisosteres of pyroglutamic acid, a known pharmacological template.[2] This mimicry allows for the exploration of new chemical space around targets that recognize pyroglutamic acid.

Diverse Biological Activities

Derivatives of isothiazolidine-1,1-dioxide have demonstrated a wide array of biological activities, underscoring their potential as therapeutic agents. The rigid, three-dimensional shape of the scaffold allows it to present substituents in well-defined vectors, facilitating precise interactions with biological targets.

Derivative Class Biological Activity Key Findings (IC₅₀ / Notes) Reference
β-Amino SultamsHIV-1 Replication InhibitionEffective against HIV-1 and HTLV-1.[1][2]
β-Amino SultamsAntibacterial ActivityShows promise as a new chemotype for antibacterial agents.[1]
Benzo[d]isothiazole 1,1-dioxidesDual Enzyme InhibitionInhibits both 5-LOX and mPGES-1, key enzymes in the inflammatory pathway.IC₅₀ values range from 0.15 to 23.6 μM.[3]
SulthiameAnticonvulsantAn FDA-approved drug for the treatment of partial epilepsy.[2]
Chiral Auxiliaries in Asymmetric Synthesis

Beyond direct biological activity, certain isothiazolidine-1,1-dioxide derivatives are workhorses in asymmetric synthesis. The most famous examples are Oppolzer's camphorsultams, which contain a fused γ-sultam core.[2] The camphor-derived backbone provides a rigid, C₂-symmetric environment. When attached to a prochiral substrate, it effectively blocks one face from attack, directing reactions to proceed with high stereoselectivity. This application, while not the focus of this guide, highlights the fundamental stereochemical stability and conformational rigidity of the sultam ring.

Applications and Future Perspectives

The isothiazolidine-1,1-dioxide scaffold is a testament to the power of strategic molecular design. Its applications are expanding rapidly, driven by the insights and methodologies discussed herein.

  • Drug Discovery Engine: The primary application lies in its role as a core scaffold for generating diverse libraries for screening against a multitude of biological targets.[1] Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for lead identification.

  • Targeted Enzyme Inhibition: As demonstrated with the dual 5-LOX and mPGES-1 inhibitors, these derivatives are highly effective at targeting specific enzyme active sites.[3] Future work will undoubtedly focus on designing derivatives for other enzyme families, such as kinases, proteases, and metabolic enzymes.

  • Chemical Probes: The ability to rapidly synthesize libraries of these compounds makes them excellent candidates for development as chemical probes to elucidate complex biological pathways.[1]

Looking forward, the field is poised for further innovation. The development of new, more efficient synthetic routes, particularly those that allow for late-stage diversification, will be critical. Furthermore, a deeper understanding of the structure-activity relationships (SAR) across different biological targets will guide the design of next-generation therapeutics built upon the remarkable and versatile isothiazolidine-1,1-dioxide framework.

References

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. National Institutes of Health (NIH).
  • Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate.
  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed.
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Tokyo Chemical Industry Co., Ltd..

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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS No. 1190044-24-6). While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its distinct structural features—a cyclic sulfonamide core and an ethylamine side chain—offer compelling avenues for investigation. This document synthesizes established knowledge on these pharmacophores to propose potential biological targets and signaling pathways. Furthermore, it outlines a structured, multi-tiered experimental approach, from initial target screening to in-depth cellular and in vivo validation, designed to systematically uncover the compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic modalities.

Introduction: Deconstructing the Molecule

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a small molecule characterized by two key structural motifs: an isothiazolidine 1,1-dioxide ring and a terminal ethylamine group. The isothiazolidine 1,1-dioxide moiety is a type of cyclic sulfonamide, also known as a sultam. Cyclic sulfonamides are a privileged scaffold in medicinal chemistry, valued for their conformational rigidity which can enhance target affinity and specificity.[1][2] This structural class is present in a variety of approved drugs with diverse therapeutic applications, including anticonvulsants and anti-inflammatory agents, underscoring their broad biological potential.[3][4]

The ethylamine side chain, on the other hand, bears a structural resemblance to the endogenous neuromodulator taurine (2-aminoethanesulfonic acid). Taurine and its analogs are known to exert significant effects on the central nervous system (CNS), primarily through interactions with GABA-A and glycine receptors, and also possess neuroprotective, antioxidant, and anti-inflammatory properties.[5][6] The presence of this side chain suggests that 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride may exhibit neurological activity.

This guide will, therefore, explore the potential mechanisms of action stemming from these two structural components and provide a detailed roadmap for their experimental validation.

Postulated Mechanisms of Action and Therapeutic Areas

Based on its constituent pharmacophores, we can hypothesize several potential mechanisms of action for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Central Nervous System Modulation

The structural similarity of the ethylamine side chain to taurine points towards the CNS as a primary target system. Potential mechanisms include:

  • GABAergic and Glycinergic Modulation: The compound may act as an agonist or a positive allosteric modulator at GABA-A and/or glycine receptors, leading to neuronal hyperpolarization and an overall inhibitory effect on neurotransmission.[5] This could be relevant for conditions such as epilepsy, anxiety, and neuropathic pain.

  • Neuroprotection: Taurine is known to protect neurons from excitotoxicity and oxidative stress.[6][7] The subject compound may share these properties, making it a candidate for neurodegenerative diseases like Parkinson's or Alzheimer's disease.

Anti-inflammatory and Immunomodulatory Effects

Cyclic sulfonamides have been explored for their anti-inflammatory properties.[2][8] Potential mechanisms in this area include:

  • Enzyme Inhibition: The compound could inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes or lipoxygenases (LOX).[8][9]

  • Cytokine Modulation: It may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enhance the production of anti-inflammatory cytokines.

Anticancer Activity

A growing body of research highlights the anticancer potential of cyclic sulfonamides.[1][2] These compounds can interfere with various aspects of tumor progression, including cell proliferation, invasion, and metastasis.[2] Potential targets could include protein kinases, transcription factors, or enzymes involved in tumor metabolism.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-phase investigation is essential to definitively determine the mechanism of action of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

Phase 1: Initial Target Identification and Phenotypic Screening

The initial phase focuses on broad screening to identify potential biological targets and observable cellular effects.

Experimental Protocol 1: Broad Target Binding Assay

  • Objective: To identify potential protein targets of the compound from a large, diverse panel.

  • Methodology:

    • Utilize a commercial broad target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Submit 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride for screening against a panel of several hundred known receptors, ion channels, enzymes, and transporters.

    • Analyze the binding data to identify high-affinity interactions.

Experimental Protocol 2: High-Content Phenotypic Screening

  • Objective: To assess the compound's effects on various cellular phenotypes in a disease-relevant context.

  • Methodology:

    • Select a panel of cell lines representing different therapeutic areas (e.g., neuronal cells, cancer cell lines, immune cells).

    • Treat the cells with a concentration range of the compound.

    • Use high-content imaging to analyze multiple phenotypic parameters simultaneously (e.g., cell viability, apoptosis, neurite outgrowth, cytokine production).

Data Presentation: Phase 1

Assay Parameters Measured Potential Positive Outcome
Broad Target BindingPercent inhibition of radioligand binding>50% inhibition at a given concentration
High-Content ScreeningCell morphology, protein expression, organelle healthStatistically significant changes in phenotypic markers
Phase 2: Target Validation and Pathway Analysis

Once potential targets and phenotypes are identified, the next phase is to validate these findings and delineate the associated signaling pathways.

Experimental Protocol 3: In Vitro Target Engagement and Functional Assays

  • Objective: To confirm the interaction of the compound with its putative target and to characterize the functional consequences of this interaction.

  • Methodology:

    • Perform dose-response studies to determine the binding affinity (Kd) or inhibitory concentration (IC50) of the compound for the validated target.

    • Conduct functional assays relevant to the target (e.g., enzyme activity assays, receptor activation assays, ion channel electrophysiology).

Experimental Protocol 4: Western Blotting and Pathway Analysis

  • Objective: To investigate the compound's effect on downstream signaling pathways.

  • Methodology:

    • Treat relevant cell lines with the compound.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status and expression levels of key proteins in the suspected pathway.

Visualization: Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway if the compound is found to be a positive allosteric modulator of the GABA-A receptor.

GABA_A_Pathway Compound 2-(1,1-Dioxo-isothiazolidin-2-yl) -ethylamine hydrochloride GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Chloride_Influx Chloride Ion Influx GABA_A->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Hypothetical GABA-A receptor modulation pathway.

Phase 3: In Vivo Efficacy and Pharmacodynamic Studies

The final phase involves evaluating the compound's therapeutic potential in animal models of disease.

Experimental Protocol 5: Animal Models of Disease

  • Objective: To assess the in vivo efficacy of the compound.

  • Methodology:

    • Select appropriate animal models based on the findings from Phases 1 and 2 (e.g., a seizure model for epilepsy, a chronic inflammation model for arthritis).

    • Administer the compound to the animals and monitor relevant disease parameters (e.g., seizure frequency, paw volume).

Experimental Protocol 6: Pharmacodynamic Biomarker Analysis

  • Objective: To correlate the compound's in vivo effects with target engagement.

  • Methodology:

    • Collect tissue samples from treated animals.

    • Measure biomarkers that reflect the activity of the target and its downstream pathway (e.g., neurotransmitter levels, cytokine concentrations, protein phosphorylation).

Visualization: Experimental Workflow

The following diagram outlines the comprehensive experimental workflow for elucidating the mechanism of action.

Experimental_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: In Vivo Validation Target_Screening Broad Target Screening Functional_Assays In Vitro Functional Assays Target_Screening->Functional_Assays Phenotypic_Screening High-Content Phenotypic Screening Pathway_Analysis Signaling Pathway Analysis Phenotypic_Screening->Pathway_Analysis Animal_Models Animal Models of Disease Functional_Assays->Animal_Models PD_Biomarkers Pharmacodynamic Biomarkers Pathway_Analysis->PD_Biomarkers

Caption: Phased experimental workflow for mechanism of action studies.

Conclusion and Future Directions

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride represents a promising starting point for the development of novel therapeutics. Its hybrid structure, combining the privileged cyclic sulfonamide core with a taurine-like side chain, suggests a rich and diverse pharmacology. The systematic, multi-phased approach outlined in this guide provides a robust framework for researchers to meticulously unravel its mechanism of action. Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. The insights gained from these studies will be instrumental in translating this enigmatic molecule into a potential clinical candidate.

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An In-depth Technical Guide to the Potential Biological Activities of Novel Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide scaffold has become a cornerstone of medicinal chemistry.[1][2] These compounds, characterized by the –S(=O)2–NH– functional group, have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs for a wide array of diseases.[1][2][3] Beyond their initial success as antibacterial agents, novel sulfonamide derivatives are continuously being explored and have shown significant promise as anticancer, antiviral, and anti-inflammatory agents.[1][3][4][5][6][7][8][9]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of novel sulfonamide compounds. We will delve into the key therapeutic areas where sulfonamides are making an impact, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The aim is to offer not just a list of methods, but a self-validating system of experimental choices, grounded in scientific integrity and supported by authoritative references.

I. Anticancer Activity of Novel Sulfonamides

The quest for more effective and less toxic cancer therapies has led to the investigation of various chemical scaffolds, with sulfonamides emerging as a particularly promising class.[10] Their anticancer potential stems from their ability to target a range of biological pathways crucial for tumor growth and survival.[10][11]

A. Key Mechanisms of Anticancer Action

Novel sulfonamide derivatives exert their anticancer effects through several key mechanisms:

  • Carbonic Anhydrase Inhibition: A significant number of sulfonamides function as potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a critical role in regulating pH.[12][13] In the context of cancer, tumor-associated CA isozymes, such as CA IX and CA XII, are often overexpressed and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[12][14] Sulfonamide inhibitors can counteract this, leading to a less acidic intercellular milieu and hindering tumor cell growth.[12] Some sulfonamide derivatives have shown potent inhibition of tumor cell growth in vitro against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer.[12][13] The inhibition of CA IX by specific sulfonamides can induce apoptosis in cancer cells through pathways involving pH and reactive oxygen species (ROS).[15]

  • Tubulin Polymerization Inhibition: Some novel sulfonamides have been designed to disrupt microtubule dynamics by inhibiting tubulin polymerization.[11] This mechanism is similar to that of established anticancer drugs and leads to cell cycle arrest and apoptosis.[11]

  • Protease Inhibition: Certain sulfonamide derivatives act as inhibitors of proteases, such as matrix metalloproteases (MMPs), which are involved in tumor invasion and metastasis.[16][17][18][19] By inhibiting these enzymes, sulfonamides can potentially prevent the spread of cancer cells.

  • Kinase Inhibition: The inhibition of protein kinases, such as VEGFR-2, is another avenue through which sulfonamides can exhibit anticancer activity.[20] By blocking these signaling pathways, they can interfere with tumor angiogenesis and proliferation.[20]

B. Experimental Workflow for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to identify and characterize the anticancer potential of novel sulfonamide compounds.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., WI-38 fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics.[20][22]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel sulfonamide compound (e.g., 0.01 to 100 µM) for 48-72 hours.[21][22] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[22]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[22][23]

2. Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)

This assay is used to detect programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.[22]

Protocol:

  • Cell Treatment: Treat cancer cells with the sulfonamide compound at its IC50 concentration for 24-48 hours.[22]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[22]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[22]

Data Presentation: In Vitro Anticancer Activity

Compound IDTarget Cell LineIC50 (µM)Non-Malignant Cell LineIC50 (µM)Selectivity Index (SI)
Sulfonamide-X1MCF-7 (Breast)5.2WI-38>100>19.2
Sulfonamide-X2A549 (Lung)8.7WI-38>100>11.5
DoxorubicinMCF-7 (Breast)0.8WI-382.12.6

The Selectivity Index (SI) is calculated as the IC50 in the non-malignant cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Experimental Workflow Diagram

G cluster_0 In Vitro Anticancer Evaluation start Novel Sulfonamide Compound cell_culture Cancer & Normal Cell Lines start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis) ic50->apoptosis_assay data_analysis Data Analysis & Selectivity Index apoptosis_assay->data_analysis conclusion Identify Lead Compound data_analysis->conclusion G cluster_1 Sulfonamide-Induced Apoptosis via CA IX Inhibition sulfonamide Sulfonamide Inhibitor ca9 Carbonic Anhydrase IX (CA IX) sulfonamide->ca9 Inhibits ph Increased Intracellular pH Decreased Extracellular pH ca9->ph Modulates ros Increased Reactive Oxygen Species (ROS) ph->ros mito Mitochondrial Membrane Potential Disruption ros->mito caspases Caspase Activation (Caspase-3, -8, -9) mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: CA IX inhibition by sulfonamides leading to apoptosis.

II. Antibacterial Activity of Novel Sulfonamides

The historical significance of sulfonamides as the first class of synthetic antimicrobial agents cannot be overstated. [6]While bacterial resistance has emerged as a challenge, the development of novel sulfonamide derivatives continues to be a viable strategy to combat bacterial infections. [7]

A. Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for traditional sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is selective for bacteria.

B. Evaluation of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial susceptibility of a pathogen. [24]

1. Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [24][25] Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the sulfonamide compound in a 96-well microtiter plate containing broth. [24][26]3. Inoculation: Inoculate each well with the standardized bacterial suspension. [26]4. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [25][27]

Data Presentation: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)
Sulfonamide-Y1S. aureus16
Sulfonamide-Y2E. coli32
CiprofloxacinS. aureus1
CiprofloxacinE. coli0.5

III. Antiviral Activity of Novel Sulfonamides

The versatility of the sulfonamide scaffold extends to the realm of antiviral drug discovery. [4][28]A number of structurally diverse sulfonamide derivatives have demonstrated significant in vitro and in vivo antiviral activity against a range of viruses. [4][28]

A. Mechanisms of Antiviral Action

Sulfonamides can inhibit viral replication through various mechanisms:

  • Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety that is crucial for their activity. [4][16][17][28]* Reverse Transcriptase and Integrase Inhibition: Some sulfonamides act as non-nucleoside inhibitors of HIV reverse transcriptase or integrase. [4][28]* Inhibition of Zinc Finger Proteins: Another approach involves targeting viral zinc finger proteins, leading to the ejection of zinc ions and subsequent inhibition of viral replication. [4][28]* Entry Inhibition: Some sulfonamides function as chemokine antagonists, preventing the entry of HIV into host cells. [4][28]

B. Evaluation of Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the sulfonamide compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

IV. Anti-inflammatory Activity of Novel Sulfonamides

Sulfonamides have also been investigated for their anti-inflammatory properties. [1]Some derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes involved in the inflammatory cascade. [16]

A. Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase-2 (COX-2) Inhibition: Certain sulfonamides are selective inhibitors of COX-2, an enzyme that plays a key role in inflammation and pain. [29]* Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: Inhibition of TACE can be beneficial in treating inflammatory conditions. [16][17]* Dual Inhibition of MMPs and TACE: The dual inhibition of these enzymes is an attractive strategy for developing anti-inflammatory drugs. [16]* Human Neutrophil Elastase (HNE) Inhibition: HNE inhibitors of the sulfonamide type may be useful in treating various inflammatory conditions. [16][17]

B. In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reproducible animal model for screening acute anti-inflammatory activity. [30][31][32] Protocol:

  • Animal Model: Use rats or mice for the study.

  • Compound Administration: Administer the test sulfonamide compound orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal. [31][33]4. Paw Volume Measurement: Measure the paw volume using a plethysmograph at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Anti-inflammatory Workflow

G cluster_2 Carrageenan-Induced Paw Edema Model start Test Animals (Rats/Mice) groups Grouping: - Control (Vehicle) - Positive Control (Indomethacin) - Test Groups (Sulfonamide) start->groups admin Compound Administration groups->admin carrageenan Carrageenan Injection (Paw) admin->carrageenan measurement Paw Volume Measurement (Plethysmograph) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis result Anti-inflammatory Activity Assessment analysis->result

Caption: Workflow for in vivo anti-inflammatory screening.

V. Computational Approaches in Sulfonamide Drug Discovery

Computational methods play an increasingly important role in modern drug discovery, enabling the rational design and screening of novel compounds.

A. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a sulfonamide derivative) when bound to a target protein. [34][35]This method helps in understanding the binding mode and predicting the binding affinity, thereby guiding the design of more potent inhibitors. [34][35]For instance, docking studies have been used to investigate the interaction of sulfonamides with penicillin-binding proteins for antibacterial activity and with carbonic anhydrase for anticancer effects. [34][35]

B. Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is used to correlate the chemical structure of compounds with their biological activity. [11]These models can be used to predict the activity of newly designed sulfonamides and to optimize their structures for enhanced efficacy. [11]

Conclusion

The sulfonamide scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. [1][2]The diverse biological activities of novel sulfonamide compounds, spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications, underscore their enduring importance in medicinal chemistry. [1][3][5][6]A systematic and rigorous evaluation of these compounds, employing a combination of in vitro, in vivo, and computational approaches as outlined in this guide, is essential for unlocking their full therapeutic potential. By understanding the underlying mechanisms of action and utilizing validated experimental protocols, researchers can effectively advance the development of the next generation of sulfonamide-based drugs to address pressing medical needs.

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An In-Depth Technical Guide to Gefitinib (InChI Key: XGALLCVXEZPNRQ-UHFFFAOYSA-N) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Cancer Proliferation

Gefitinib (Iressa®) is a cornerstone of targeted cancer therapy, representing a paradigm shift in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] This synthetic anilinoquinazoline compound selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a critical mediator of cell growth and survival.[2][4][5] In many epithelial tumors, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell proliferation and resistance to apoptosis.[6][7][8] Gefitinib's mechanism of action involves competitively blocking the ATP binding site in the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor progression.[1][2][9][10] This guide provides a comprehensive technical overview of Gefitinib, its mechanism of action, and its application in research and drug development, tailored for scientists and professionals in the field.

Physicochemical Properties and Formulation

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development.

PropertyValueSource
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine[5]
InChI Key XGALLCVXEZPNRQ-UHFFFAOYSA-N[4][5][10]
Molecular Formula C22H24ClFN4O3[2][5]
Molecular Weight 446.9 g/mol [1][5]
Solubility Soluble in DMSO (89 mg/ml at 25 °C), methanol (20 mg/ml), ethanol (4 mg/ml at 25 °C), DMF (20 mg/ml), and water (<1 mg/ml at 25 °C).[11]
Appearance White to beige powder[4]

Mechanism of Action: Intercepting the Signal for Uncontrolled Growth

Gefitinib exerts its anti-neoplastic effects by targeting the intricate signaling cascade initiated by EGFR.

The Epidermal Growth Factor Receptor is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases.[8] Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[8][9][12] This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling. The two principal pathways implicated in cancer progression are:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily responsible for cell proliferation.[6][13]

  • The PI3K/Akt/mTOR Pathway: A critical regulator of cell survival and apoptosis resistance.[6][9][13]

Gefitinib functions as a reversible, competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[1][9] By occupying this site, it prevents the binding of ATP, a requisite step for receptor autophosphorylation and the subsequent activation of the downstream signaling pathways.[1][9] This blockade of EGFR signaling ultimately leads to an inhibition of cancer cell proliferation and the induction of apoptosis.[1][9][14]

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF/TGF-α EGF->EGFR Ligand Binding Gefitinib Gefitinib Gefitinib->EGFR Inhibition

EGFR Signaling Pathway and Gefitinib's Point of Intervention.

Quantitative Efficacy: A Tale of Two EGFRs

The clinical efficacy of Gefitinib is intrinsically linked to the mutational status of the EGFR gene.[9] Tumors harboring activating mutations in the EGFR tyrosine kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21, exhibit heightened sensitivity to Gefitinib.[9] In contrast, tumors with wild-type EGFR or those that have acquired resistance mutations, most notably the T790M "gatekeeper" mutation, are significantly less responsive.[9][15]

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The following table summarizes representative IC50 values for Gefitinib in various NSCLC cell lines, highlighting the disparity in sensitivity based on EGFR mutation status.

Cell LineEGFR Mutation StatusIC50 (µM)Reference(s)
Sensitive
PC-9Exon 19 Deletion0.07726[16]
HCC827Exon 19 Deletion0.01306[16]
H3255L858R0.003[16]
Resistant
H1975L858R, T790M10.3 ± 0.9[16]
A549Wild-Type7.0 ± 1.0[16]
H1650Exon 19 Deletion (Gefitinib Resistant)50.0 ± 3.0[16]

Pharmacokinetics: The Journey of a Drug

The absorption, distribution, metabolism, and excretion (ADME) profile of Gefitinib dictates its clinical utility. Following oral administration, Gefitinib is slowly absorbed, with a bioavailability of approximately 60%.[14] Peak plasma concentrations are typically reached within 3 to 7 hours.[14] Gefitinib exhibits a large volume of distribution, indicating extensive tissue penetration.[17]

Metabolism is primarily hepatic, mediated by the cytochrome P450 enzyme CYP3A4.[14][17] Excretion is predominantly through the feces, with a minor contribution from renal clearance.[14][17] The mean elimination half-life of Gefitinib is approximately 48 hours, supporting a once-daily dosing regimen.[10][14]

Experimental Protocols for In Vitro Characterization

Rigorous in vitro assays are essential for elucidating the mechanism of action and determining the efficacy of anti-cancer compounds like Gefitinib.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • Gefitinib Treatment: Prepare serial dilutions of Gefitinib in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with 100 µL of the Gefitinib-containing medium. Include vehicle (DMSO) and no-treatment controls. Incubate for the desired duration (e.g., 72 hours).[19]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][20]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[19]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Gefitinib (serial dilutions) B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for Determining Gefitinib IC50 using the MTT Assay.
Target Engagement: Western Blot Analysis of EGFR Phosphorylation

Western blotting is a powerful technique to visualize the effect of Gefitinib on its direct target, EGFR, by assessing its phosphorylation status.[21]

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support, and probing with antibodies specific for the protein of interest (total EGFR) and its phosphorylated form (p-EGFR).

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with Gefitinib for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[19]

  • Protein Denaturation and Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C.[21]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[21]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[21]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total EGFR.[21]

Mechanisms of Resistance: A Continuing Challenge

Despite the initial success of Gefitinib in EGFR-mutated NSCLC, acquired resistance inevitably develops. The most common mechanism of resistance is the emergence of a secondary mutation in the EGFR gene, T790M, which alters the drug's binding affinity.[9][15] Other mechanisms include amplification of the MET proto-oncogene, which activates bypass signaling pathways, and transformation to other cancer subtypes.[1] Understanding these resistance mechanisms is crucial for the development of next-generation EGFR inhibitors and combination therapies.

Conclusion and Future Directions

Gefitinib has revolutionized the treatment of a specific subset of NSCLC patients and has paved the way for personalized cancer therapy. Its well-defined mechanism of action and the clear biomarker for its efficacy have made it an invaluable tool in both the clinic and the research laboratory. Ongoing research continues to explore its potential in other cancer types, in combination with other therapeutic agents, and in overcoming the challenge of acquired resistance.[3][22] The continued study of Gefitinib and the pathways it modulates will undoubtedly yield further insights into the complex biology of cancer and provide new avenues for therapeutic intervention.

References

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Gefitinib | Drug Guide. (n.d.). MedSchool. Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. (2006, December 22). AACR Journals. Retrieved January 20, 2026, from [Link]

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  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf - NIH. Retrieved January 20, 2026, from [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

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  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Infections caused by these "superbugs" are increasingly difficult to treat, leading to prolonged illness, higher mortality rates, and escalating healthcare costs. This crisis underscores the urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Among the diverse heterocyclic compounds investigated for their therapeutic potential, isothiazolidine derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antimicrobial activity of a specific isothiazolidine derivative, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride . While the antimicrobial potential of the isothiazolidine scaffold is recognized, the specific activity of this compound is yet to be fully characterized. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust framework for determining the compound's inhibitory and bactericidal/fungicidal properties against a panel of clinically relevant microorganisms.

Compound Profile: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

  • Chemical Name: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

  • CAS Number: 1190044-24-6

  • Molecular Formula: C₅H₁₃ClN₂O₂S

  • Structural Class: Isothiazolidine derivative

Isothiazolones and their derivatives are known to exhibit antimicrobial activity through a multi-step mechanism. Initially, they cause rapid inhibition of microbial growth and metabolism by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes. This is followed by irreversible cell damage, leading to a loss of viability. The proposed mechanism involves the destruction of protein thiols and the generation of free radicals, ultimately resulting in cell death.

Experimental Design: A Roadmap to Antimicrobial Profiling

The following diagram outlines the comprehensive workflow for assessing the in vitro antimicrobial activity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. This systematic approach ensures the generation of reliable and reproducible data, from initial compound handling to the final determination of its microbicidal potential.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Antimicrobial Assays cluster_analysis Phase 3: Data Analysis & Interpretation compound_prep Compound Preparation (Stock Solution) mic_assay Broth Microdilution Assay (Determine MIC) compound_prep->mic_assay media_prep Media & Reagent Preparation media_prep->mic_assay inoculum_prep Microbial Inoculum Preparation inoculum_prep->mic_assay read_mic Visual/Spectrophotometric Reading of MIC mic_assay->read_mic mbc_assay Subculturing for MBC (Determine MBC) count_cfu Colony Forming Unit (CFU) Counting for MBC mbc_assay->count_cfu read_mic->mbc_assay interpret_data Data Interpretation & Reporting read_mic->interpret_data count_cfu->interpret_data mechanism_of_action compound Isothiazolone Derivative cell_entry Rapid Cell Entry compound->cell_entry metabolic_inhibition Inhibition of Dehydrogenase Enzymes cell_entry->metabolic_inhibition thiol_reaction Reaction with Protein Thiols cell_entry->thiol_reaction cell_damage Irreversible Cell Damage metabolic_inhibition->cell_damage ros_production Generation of Reactive Oxygen Species thiol_reaction->ros_production ros_production->cell_damage cell_death Cell Death cell_damage->cell_death

Caption: Proposed mechanism of action for isothiazolone compounds.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for evaluating the in vitro antimicrobial activity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. By adhering to these methodologies, researchers can generate reliable MIC and MBC/MFC data, which are crucial for the initial characterization of this novel compound and for guiding further drug development efforts. The systematic screening against a diverse panel of clinically relevant bacteria and fungi will elucidate the compound's spectrum of activity and its potential as a lead candidate in the ongoing search for new antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, 2015. [Link]

  • Clinical and Laboratory Standards Institute. M100-S30: Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI, 2020. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Wiederhold, N. P. (2017). Antifungal susceptibility testing: a primer for clinicians. Open forum infectious diseases, 4(3), ofx161. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

Application Notes & Protocols: Investigating the Anticancer Potential of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the preclinical investigation of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride , a novel synthetic compound with potential utility in oncology. While direct studies on this specific molecule are nascent, its structural architecture as a cyclic taurine analog and its relation to the well-documented thiazolidinone pharmacophore provide a strong rationale for its evaluation as an anticancer agent.[1][2] This document outlines hypothesized mechanisms of action and provides detailed, field-proven protocols for in vitro characterization, including cytotoxicity screening, apoptosis induction, and cell cycle analysis. The experimental workflows are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Scientific Rationale and Background

The compound 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride belongs to a class of heterocyclic sulfonamides. Its structure is notable for two key features that suggest potential anticancer activity:

  • Taurine Analog: The core structure is a cyclic derivative of taurine (2-aminoethanesulfonic acid). Taurine and its derivatives are emerging as promising anticancer agents, with studies demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and mitigate the side effects of conventional chemotherapy.[3][4] The precise mechanisms are still under investigation but appear to involve the modulation of pro- and anti-apoptotic proteins.[3][5]

  • Isothiazolidinone/Thiazolidinone Scaffold: The heterocyclic ring is closely related to the thiazolidinone core, a "privileged scaffold" in medicinal chemistry that forms the basis of numerous compounds with demonstrated antiproliferative effects across a wide range of cancer cell lines.[2][6] Some thiazolidinone derivatives function by inhibiting key signaling pathways, such as the Raf/MEK/ERK pathway, which is frequently dysregulated in human cancers.[7]

Given this structural heritage, we hypothesize that 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride may exert anticancer effects through the induction of programmed cell death (apoptosis) and/or the inhibition of critical cell proliferation signals.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the activities of related taurine and thiazolidinone derivatives, a plausible mechanism of action is the induction of the intrinsic apoptotic pathway.[5][8] This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Key Events in the Hypothesized Pathway:

  • The compound induces intracellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP).

  • Cytochrome c is released from the mitochondria into the cytosol.

  • Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates Caspase-9.

  • Active Caspase-9 cleaves and activates effector caspases, primarily Caspase-3.

  • Active Caspase-3 executes the final stages of apoptosis by cleaving key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to DNA fragmentation and cell death.

Hypothesized Apoptotic Pathway Compound 2-(1,1-Dioxo-isothiazolidin-2-yl) -ethylamine hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrial Stress (Increased Permeability) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

In Vitro Experimental Workflows and Protocols

A tiered approach is recommended to efficiently characterize the anticancer profile of the compound. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.

In Vitro Workflow Start Compound Synthesis & QC Screen Tier 1: Cytotoxicity Screen (MTT Assay) - Panel of Cancer Cell Lines - Determine IC50 Values Start->Screen Mechanistic Tier 2: Mechanistic Assays (On Sensitive Cell Lines) Screen->Mechanistic IC50 < 10 µM ApoptosisAssay Apoptosis Quantification (Annexin V / PI Staining) Mechanistic->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Mechanistic->CellCycleAssay WesternBlot Protein Expression (Western Blot) Mechanistic->WesternBlot End Data Analysis & Go/No-Go Decision for In Vivo Studies ApoptosisAssay->End CellCycleAssay->End WesternBlot->End

Caption: Tiered experimental workflow for in vitro evaluation.

Protocol: Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma).[8][9]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Test Compound: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, dissolved in sterile DMSO to create a 10 mM stock solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette, plate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol: Apoptosis Quantification (Annexin V-FITC / PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the test compound.

Materials:

  • A sensitive cancer cell line (identified from the MTT assay).

  • Test compound and DMSO (vehicle).

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the well with PBS, trypsinize the adherent cells, and combine them with the supernatant. Centrifuge to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature. Causality Note: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis: Gate the cell populations to distinguish four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic cells.

    • Q3 (Annexin V- / PI-): Live cells.

    • Q4 (Annexin V+ / PI-): Early apoptotic cells. Calculate the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations compared to the control indicates apoptosis induction.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables serve as templates for presenting the results from the proposed experiments.

Table 1: Cytotoxicity of Compound X across Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) ± SD (48h)
A549 Non-Small Cell Lung e.g., 8.5 ± 1.2
MCF-7 Breast (ER+) e.g., 15.2 ± 2.5
HCT116 Colorectal e.g., 5.1 ± 0.9
PC-3 Prostate e.g., > 50
SH-SY5Y Neuroblastoma e.g., 22.4 ± 3.1

SD: Standard Deviation from three independent experiments.

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment)

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control 0 e.g., 95.1 e.g., 2.5 e.g., 1.4 e.g., 1.0
Compound X 5 (IC50) e.g., 60.3 e.g., 25.4 e.g., 10.1 e.g., 4.2

| Compound X | 10 (2x IC50) | e.g., 35.7 | e.g., 38.9 | e.g., 21.5 | e.g., 3.9 |

Proposed In Vivo Evaluation

Should in vitro studies yield a potent compound with a clear mechanism of action (e.g., IC50 < 10 µM and significant apoptosis induction), progression to in vivo models is warranted. A standard subcutaneous xenograft model is recommended for initial efficacy testing.[1]

Brief Protocol Outline:

  • Model: Athymic nude mice.

  • Cell Implantation: Subcutaneously inject ~5 x 10^6 cells of a sensitive cancer cell line (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection) daily or on a specified schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion

The compound 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride represents an unexplored but promising chemical entity for anticancer drug discovery. Its structural relationship to taurine and the thiazolidinone family provides a strong scientific basis for its investigation.[1][2][3] The protocols detailed in this guide provide a robust framework for a systematic evaluation of its cytotoxic and pro-apoptotic properties. Positive results from this in vitro screening cascade would build a compelling case for advancing this compound into preclinical in vivo models.

References

  • Butkevich, A. et al. (2021). Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. MDPI. Available at: [Link]

  • Kaminskyy, D. et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH). Available at: [Link]

  • Morales-Borges, R. et al. (2020). Taurine as Anticancer and Antiviral: Case Report and Prospective Update. Heighpubs. Available at: [Link]

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  • Wang, Z. (n.d.). Supplementing taurine may play an important role in anti-cancer therapy. World Gastroenterology Organisation. Available at: [Link]

  • Teimouri-Sisakht, M. et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Szychowski, K. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Available at: [Link]

  • Ma, N. et al. (2022). Taurine and Its Anticancer Functions: In Vivo and In Vitro Study. ResearchGate. Available at: [Link]

  • Szychowski, K. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. Available at: [Link]

  • Tang, S. et al. (2011). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Sharma, S. et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating Novel Isothiazolidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

An editorial decision has been made to present a generalized framework for the evaluation of novel chemical entities in cancer cell lines, using 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride as a representative, albeit uncharacterized, example. This approach is necessitated by the absence of published literature on the specific biological activity of this compound in the requested context. The following guide provides robust, field-proven protocols and scientific rationale applicable to the initial screening and characterization of any new small molecule inhibitor in an oncology research setting.

Introduction and Scientific Rationale

The discovery of novel small molecules with therapeutic potential against cancer is a cornerstone of modern oncology research. The isothiazolidine 1,1-dioxide scaffold represents a class of heterocyclic compounds that, while not extensively characterized in the public domain for anticancer activity, presents an interesting structural motif for drug discovery. This document outlines a comprehensive and logical workflow for the initial in vitro evaluation of novel compounds from this or similar chemical classes, using the representative molecule 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (hereafter referred to as "Test Compound C1") as a working example.

The primary objectives of this initial screening phase are to:

  • Determine the cytotoxic or cytostatic potential of the test compound across a panel of relevant cancer cell lines.

  • Quantify the dose-dependent efficacy, typically by establishing the half-maximal inhibitory concentration (IC50).

  • Elucidate the primary mechanism of cell death or growth inhibition, focusing on key cellular processes such as apoptosis and cell cycle progression.

This guide is designed for cancer biologists, pharmacologists, and drug development scientists. It emphasizes the causality behind experimental design and provides self-validating protocols to ensure data integrity and reproducibility.

Pre-Experimental Preparation: The Foundation of Reliable Data

Before initiating any biological assays, the physicochemical properties and handling requirements of the Test Compound C1 must be meticulously characterized.

2.1 Compound Handling and Solubilization The hydrochloride salt form of Test Compound C1 suggests potential solubility in aqueous solutions. However, many organic small molecules require an organic solvent for initial solubilization to create a high-concentration stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecule screening libraries due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

  • Protocol for Stock Solution Preparation (10 mM):

    • Accurately weigh 1-5 mg of Test Compound C1 using an analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM stock concentration. (Molecular Weight of C5H13ClN2O2S = 216.69 g/mol ).

    • Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.

    • Vortex thoroughly for 5-10 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.

    • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2.2 Cell Line Selection and Culture The choice of cell lines is critical and should be hypothesis-driven. A standard approach involves screening against a panel representing different cancer types (e.g., breast, lung, colon) or different subtypes within a single cancer (e.g., luminal A vs. triple-negative breast cancer).

  • Standard Cell Lines:

    • MCF-7: Estrogen receptor-positive breast cancer.

    • MDA-MB-231: Triple-negative breast cancer.

    • A549: Non-small cell lung cancer.

    • HCT116: Colorectal cancer.

  • Quality Control: Ensure all cell lines are obtained from a reputable cell bank (e.g., ATCC), are routinely tested for mycoplasma contamination, and are used within a low passage number range to maintain genetic and phenotypic stability.

Experimental Workflow: From Cytotoxicity to Mechanism of Action

A logical progression of experiments is essential to build a comprehensive profile of the test compound's activity. The workflow begins with a broad assessment of cell viability and narrows down to specific mechanistic assays based on the initial findings.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_moa Phase 3: Mechanism of Action (MoA) Compound Test Compound C1 (Solubilization & QC) Viability Cell Viability Assay (e.g., MTT / Resazurin) Compound->Viability Cells Cancer Cell Line Panel (Culture & QC) Cells->Viability IC50 IC50 Determination (Dose-Response Curve) Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle If cytostatic/cytotoxic

Caption: General experimental workflow for novel compound evaluation.

Protocol: Cell Viability and IC50 Determination

This protocol uses a resazurin-based assay (e.g., PrestoBlue™, alamarBlue™), which measures the metabolic activity of viable cells. It is generally more sensitive and less prone to artifacts than MTT assays.

4.1 Principle Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

4.2 Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells from exponential phase growth.

    • Seed cells into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X working solution plate. Serially dilute the 10 mM Test Compound C1 stock to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM... down to ~10 nM). Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

    • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration. The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the treated plates for 48 or 72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough to observe a significant effect on proliferation.

  • Resazurin Addition and Reading:

    • Add 20 µL (or 1/10th of the well volume) of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with excitation ~560 nm and emission ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100.

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and calculate the IC50 value.

4.3 Representative Data Presentation The IC50 values obtained should be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 of Test Compound C1 (µM)
MCF-7Breast (ER+)Hypothetical Value: 12.5
MDA-MB-231Breast (Triple-Negative)Hypothetical Value: 8.2
A549Lung (NSCLC)Hypothetical Value: 25.1
HCT116ColorectalHypothetical Value: 15.8

Protocol: Apoptosis Assay by Annexin V/PI Staining

If Test Compound C1 demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

5.1 Principle

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_cell cluster_stain CellStates Live Cell Early Apoptotic Late Apoptotic / Necrotic StainProfile Annexin V (-) PI (-) Annexin V (+) PI (-) Annexin V (+) PI (+) CellStates:f0->StainProfile:f0 Intact Membrane PS Internal CellStates:f1->StainProfile:f1 Intact Membrane PS Externalized CellStates:f2->StainProfile:f2 Compromised Membrane PS Externalized

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

5.2 Step-by-Step Protocol

  • Cell Treatment:

    • Seed cells in 6-well plates to achieve ~70-80% confluency after treatment.

    • Treat cells with Test Compound C1 at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., Trypsin-EDTA followed by neutralization with serum-containing media).

    • Combine the detached cells with the cells from the collected medium. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (reagent concentrations may vary by kit).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use FITC (or an equivalent green channel) for Annexin V and a PE or PerCP-Cy5.5 channel (red) for PI.

    • Collect at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

To determine if the compound induces cell cycle arrest, analysis of DNA content is performed.

6.1 Principle PI stoichiometrically binds to DNA. Therefore, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase will have an intermediate fluorescence.

6.2 Step-by-Step Protocol

  • Cell Treatment and Harvesting: Follow the same steps as for the apoptosis assay (Protocol 5.2, steps 1-2).

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI channel (e.g., PE-Texas Red).

    • Collect at least 20,000 events.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in any particular phase compared to the vehicle control suggests compound-induced cell cycle arrest.

G G1 G1 Phase (2N DNA) S S Phase (Synthesis) G1->S Checkpoint G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Conclusion and Future Directions

This document provides a foundational strategy for the initial in vitro characterization of a novel compound, such as 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, in cancer cell lines. Based on the results from these core assays, further mechanistic studies can be designed. For example, if apoptosis is confirmed, Western blot analysis for key proteins like cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family would be a logical next step. If cell cycle arrest is observed, investigating the levels of key cyclin-dependent kinases (CDKs) and their inhibitors would be warranted. This structured, hierarchical approach ensures that research efforts are focused and resource-efficient, paving the way for more complex preclinical studies.

References

Minimum Inhibitory Concentration (MIC) determination for novel antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: Determining the Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents: A Comprehensive Methodological Guide

I. Introduction: The Cornerstone of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] It is a fundamental quantitative measure in microbiology, serving as a critical parameter in the discovery and development of new antimicrobial drugs.[6][7] For researchers and drug development professionals, a reliable and accurately determined MIC is not merely a data point; it is the cornerstone for evaluating the potency of a novel compound, guiding preclinical studies, and ultimately, predicting clinical efficacy.[3][6]

This guide provides a detailed framework for the determination of MIC values for novel antimicrobial agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. By grounding our methodologies in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), we aim to equip researchers with the expertise to generate robust, reproducible, and trustworthy data.[8][9][10][11][12][13]

II. Foundational Principles of MIC Determination

The core principle of MIC testing is to establish the susceptibility of a specific bacterial strain to varying concentrations of an antimicrobial agent.[7][14] This is achieved by challenging a standardized bacterial inoculum with a series of twofold dilutions of the compound in a defined growth medium.[15][16][17] After a specified incubation period, the presence or absence of visible growth determines the MIC value.[2][15] Several key factors are critical for the accuracy and reproducibility of these methods:

  • Standardized Bacterial Inoculum: The density of the starting bacterial culture significantly impacts the MIC value, a phenomenon known as the "inoculum effect."[18][19][20][21][22] Therefore, standardizing the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, is a critical first step. This suspension is then further diluted to achieve the final target inoculum for the specific assay.[7][17]

  • Growth Medium: The choice of growth medium can influence the activity of the antimicrobial agent. Cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (MHA) is the standard medium for most aerobic bacteria as its composition is well-defined and has minimal interaction with most antimicrobial agents.[7][23] For fastidious organisms, supplementation with blood or other growth factors may be necessary, as recommended by CLSI and EUCAST guidelines.[9]

  • Incubation Conditions: Temperature, duration, and atmospheric conditions (e.g., CO2 levels) must be carefully controlled to ensure optimal and consistent bacterial growth.[23][24] Standard incubation is typically 16-20 hours at 35-37°C.[14][15]

III. Core Methodologies for MIC Determination

While several methods exist, broth microdilution, agar dilution, and gradient diffusion are the most widely accepted and utilized techniques in research and clinical settings.[7][25]

A. Broth Microdilution Method

This is the most common method for determining MICs, especially in a higher-throughput setting.[2][17] It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate.[15][16]

The broth microdilution method provides a quantitative result by directly observing the concentration at which bacterial growth is inhibited in a liquid medium.[2] The use of 96-well plates allows for the simultaneous testing of multiple compounds or bacterial strains, making it an efficient screening tool.

BrothMicrodilutionWorkflow A Prepare Standardized Inoculum (0.5 McFarland) D Dilute 0.5 McFarland Inoculum to Final Density A->D Standardization B Prepare 2x Serial Dilutions of Novel Compound in Broth C Dispense 50µL of Diluted Compound into 96-well Plate B->C Plate Setup E Inoculate Wells with 50µL of Standardized Bacteria (Final Volume = 100µL) D->E Inoculation F Incubate Plate (35-37°C, 16-20h) E->F Growth Phase G Read Plate for Turbidity (Visually or with Plate Reader) F->G Data Acquisition H Determine MIC: Lowest Concentration with No Visible Growth G->H Analysis

Caption: Workflow for Broth Microdilution MIC Assay.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the novel compound at a concentration at least 10 times the highest concentration to be tested.[17] The solvent used should be compatible with the growth medium and not possess antimicrobial activity at its final concentration.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[17]

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][17]

  • Plate Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the antimicrobial agent in CAMHB.[16] The final volume in each well after inoculation will be 100 µL.

  • Inoculation: Inoculate each well with 50 µL of the diluted bacterial suspension within 15 minutes of its preparation.[17]

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.[2]

    • Sterility Control: A well containing only broth to check for contamination.[2]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity.[2] This can be determined by visual inspection or using a microplate reader.

B. Agar Dilution Method

Considered a reference method or "gold standard" by many, agar dilution involves incorporating the antimicrobial agent directly into the agar medium.[24]

This method provides a clear endpoint on a solid medium, which can be advantageous for certain drug-organism combinations. It is particularly useful when testing a large number of bacterial strains against a smaller number of drugs.[24]

AgarDilutionWorkflow A Prepare Antimicrobial Stock Solutions C Add Antimicrobial Solution to Molten Agar (1:10 ratio) to Create Dilution Series A->C B Prepare Molten Agar (MHA) and Cool to 45-50°C B->C D Pour Plates and Allow to Solidify C->D Plate Preparation F Spot Inoculate Plates (10^4 CFU/spot) E Prepare Standardized Inoculum (0.5 McFarland) E->F Inoculation G Incubate Plates (35-37°C, 16-20h) F->G Growth Phase H Examine Plates for Growth G->H Data Acquisition I Determine MIC: Lowest Concentration Plate with No Growth H->I Analysis

Caption: Workflow for Agar Dilution MIC Assay.

  • Plate Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the novel antimicrobial agent. This is done by adding the antimicrobial to molten agar that has been cooled to 45-50°C.[7][24]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10.[7]

  • Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted inoculum, resulting in approximately 10⁴ CFU per spot.[7][24] A multi-point inoculator can be used for this purpose.

  • Controls: A growth control plate containing no antimicrobial agent must be included.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[24]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar.[7][24] The growth of one or two colonies or a faint haze is generally disregarded.[7]

C. Gradient Diffusion Method

This method uses a plastic strip impregnated with a continuous gradient of an antimicrobial agent.[1]

When the strip is placed on an inoculated agar plate, the drug diffuses into the agar, creating a concentration gradient.[1] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[1] This method is less labor-intensive than agar dilution and provides a quantitative MIC value.[1][25]

  • Inoculum Preparation and Plating: Prepare a standardized inoculum as per the 0.5 McFarland standard and swab it evenly across the surface of a MHA plate.

  • Strip Application: Apply the gradient diffusion strip to the agar surface.[1]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the scale on the strip.[1]

IV. The Self-Validating System: Rigorous Quality Control

Trustworthiness in MIC determination hinges on a robust quality control (QC) system. QC ensures the consistency, accuracy, and reproducibility of the test.[26]

  • Reference Strains: Specific, well-characterized reference strains with known MIC values must be included in each assay.[26][27] These strains are available from culture collections like the American Type Culture Collection (ATCC).[26]

  • Purpose of QC Strains:

    • To validate the performance of the test system, including the medium, inoculum, and incubation conditions.[27]

    • To confirm the potency of the antimicrobial agent being tested.[27]

  • Interpretation of QC Results: The MIC value obtained for the QC strain must fall within a predefined acceptable range.[26] If the QC result is out of range, patient or experimental results should not be reported, and the entire assay must be investigated for sources of error.[26][28]

QC Strain Antimicrobial Class (Example) Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922Beta-lactams, AminoglycosidesVaries by agent (Refer to CLSI/EUCAST tables)
Staphylococcus aureus ATCC® 29213Glycopeptides, MacrolidesVaries by agent (Refer to CLSI/EUCAST tables)
Pseudomonas aeruginosa ATCC® 27853Carbapenems, FluoroquinolonesVaries by agent (Refer to CLSI/EUCAST tables)
Enterococcus faecalis ATCC® 29212Aminoglycosides (high-level)Varies by agent (Refer to CLSI/EUCAST tables)

Table 1: Commonly Used Quality Control Strains for Antimicrobial Susceptibility Testing. The specific acceptable MIC ranges are published in CLSI M100 and EUCAST documents and are regularly updated.[8][9][27][29]

V. Special Considerations for Novel Antimicrobial Agents

Testing novel compounds can present unique challenges not encountered with established antibiotics.

  • Solubility and Stability: The compound must be soluble and stable in the test medium. Preliminary experiments should be conducted to determine the optimal solvent and to ensure the compound does not precipitate or degrade during incubation.

  • Binding to Materials: Novel compounds may bind to the plastic of microtiter plates. This can be assessed by measuring the concentration of the compound in the well supernatant before and after incubation.

  • Non-Standard Mechanisms of Action: If a novel agent has a bacteriostatic rather than bactericidal effect, determining the endpoint can be challenging. Pinpoint growth at the bottom of a well in broth microdilution might need specific interpretation rules.[7]

VI. Troubleshooting Common Issues in MIC Assays

Problem Potential Cause(s) Troubleshooting Steps
QC strain MIC out of range Inoculum too heavy/light; Improper incubation; Degraded antimicrobial; Contamination; Media variation.[23][26]Re-standardize inoculum; Verify incubator settings; Prepare fresh drug solutions; Check for contamination; Use a new lot of media.[23]
No growth in control well Inactive inoculum; Improper incubation; Inhibitory substance in media.Prepare fresh inoculum from a new culture; Verify incubator settings; Test a new lot of media.
"Skipped" wells (growth at higher concentration, no growth at lower) Contamination; Improper dilution; Drug precipitation.Check for contamination; Re-prepare serial dilutions carefully; Check solubility of the compound.
Trailing endpoints (faint growth over a range of dilutions) Bacteriostatic agent; Inoculum too heavy; Certain drug-bug combinations.[30]Re-read after extended incubation (if appropriate); Repeat with a verified inoculum; Adhere strictly to reading guidelines.[7]

Table 2: A guide to troubleshooting common problems encountered during MIC determination.[23][31]

VII. Conclusion: From Data to Insight

The determination of the Minimum Inhibitory Concentration is a meticulous process that demands precision, adherence to established standards, and a thorough understanding of the underlying scientific principles. For scientists engaged in the development of novel antimicrobial agents, mastering these techniques is essential for generating the high-quality, reliable data needed to advance promising compounds through the discovery pipeline. By integrating rigorous quality control and thoughtful troubleshooting, the protocols outlined in this guide provide a robust framework for achieving accuracy and reproducibility in antimicrobial susceptibility testing.

VIII. References

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . Nature Protocols, 3(2), 163–175.

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  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories . Annals of Laboratory Medicine, 38(5), 447–453.

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  • Smith, K. P., et al. (2018). The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination . Antimicrobial Agents and Chemotherapy, 62(9), e00771-18.

  • Tré-Hardy, M., et al. (2021). Validation of a Gradient Diffusion Method (Etest®) for Antimicrobial Susceptibility Testing of Aerococcus urinae to Fluoroquinolones . Journal of Clinical Microbiology, 59(8), e00259-21.

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  • Lee, S., et al. (2020). Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip . Sensors, 20(23), 6931.

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents . (n.d.). ResearchGate. Retrieved January 21, 2026, from

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  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . Pathogens, 10(2), 165.

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  • Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 102 . (n.d.). Benchchem. Retrieved January 21, 2026, from

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Application Notes and Protocols for Characterizing Apoptosis Induction by 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern therapeutic strategies, particularly in oncology. The identification and characterization of novel small molecules that can modulate this fundamental cellular process are of paramount importance in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to elucidate the pro-apoptotic potential and mechanism of action of a novel investigational compound, using 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (hereafter referred to as "Compound X") as a representative example.

This guide is structured to provide a logical experimental workflow, from initial cytotoxicity screening to the elucidation of the underlying molecular pathways. Each section includes not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Initial Assessment of Cytotoxicity and Cell Viability

The first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis p1 Seed cells in 96-well plate (e.g., 1x10^4 cells/well) p2 Incubate for 24h (37°C, 5% CO2) p1->p2 t1 Prepare serial dilutions of Compound X p2->t1 t2 Treat cells with varying concentrations of Compound X t1->t2 t3 Incubate for 24, 48, 72h t2->t3 m1 Add MTT reagent (0.5 mg/mL final conc.) t3->m1 m2 Incubate for 4h m1->m2 m3 Add solubilization solution (e.g., 100 µL SDS-HCl) m2->m3 m4 Incubate overnight m3->m4 d1 Read absorbance at 570 nm m4->d1 d2 Calculate % cell viability and determine IC50 d1->d2

Caption: Workflow for determining the IC50 of Compound X using the MTT assay.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or Jurkat) into a 96-well flat-bottom plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[2] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle-only control. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X.

  • Incubation: Incubate the cells with Compound X for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values for Compound X
Cell LineIncubation Time (h)IC50 Value (µM)
HeLa2475.2
HeLa4848.5
Jurkat2462.8
Jurkat4835.1

Part 2: Confirmation and Quantification of Apoptosis

A decrease in cell viability can be due to either apoptosis or necrosis. To specifically confirm that Compound X induces apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is the gold standard.[5][6] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[7] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Washing cluster_2 Staining cluster_3 Flow Cytometry Analysis p1 Treat cells with Compound X (e.g., at IC50 concentration) p2 Incubate for desired time p1->p2 t1 Collect both floating and adherent cells p2->t1 t2 Wash cells with cold PBS t1->t2 t3 Resuspend in 1X Binding Buffer t2->t3 m1 Add Annexin V-FITC and Propidium Iodide t3->m1 m2 Incubate for 15-20 min at room temperature in the dark m1->m2 d1 Add 1X Binding Buffer m2->d1 d2 Analyze within 1 hour d1->d2

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock).[6]

  • Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately, preferably within one hour.[8] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Part 3: Elucidation of the Apoptotic Pathway

Apoptosis is broadly mediated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Many small molecule chemotherapeutic agents induce apoptosis via the intrinsic pathway.[9] This pathway is regulated by the Bcl-2 family of proteins and involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[10] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[11]

To investigate if Compound X triggers the intrinsic apoptotic pathway, we can use Western blotting to analyze the expression levels and cleavage status of key proteins involved in this cascade.

Hypothesized Intrinsic Apoptotic Pathway for Compound X

G CompoundX Compound X Bax Bax/Bak Activation CompoundX->Bax Hypothesized Interaction Bcl2 Bcl-2/Bcl-xL Inhibition CompoundX->Bcl2 Hypothesized Interaction MOMP MOMP Bax->MOMP Bcl2->MOMP Mito Mitochondrion CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by Compound X.

Protocol 3: Western Blot Analysis for Apoptotic Markers
  • Protein Extraction: Treat cells with Compound X as described previously. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, and anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Compare the levels of the target proteins in treated samples to the untreated control. A key indicator of apoptosis is the appearance of cleaved forms of caspases and PARP.[13][14]

Data Presentation: Expected Western Blot Results
Protein TargetExpected Change with Compound X TreatmentRationale
Bcl-2 (anti-apoptotic)DecreaseDownregulation allows for pro-apoptotic signals to dominate.
Bax (pro-apoptotic)IncreaseUpregulation promotes mitochondrial outer membrane permeabilization (MOMP).
Cleaved Caspase-9IncreaseIndicates the formation of the apoptosome and activation of the initiator caspase.
Cleaved Caspase-3IncreaseShows activation of the primary executioner caspase.
Cleaved PARPIncreaseA key substrate of caspase-3; its cleavage is a hallmark of apoptosis.
β-actin (Loading Control)No ChangeEnsures equal protein loading across all lanes.

Conclusion

This application guide outlines a systematic and robust workflow for characterizing the pro-apoptotic activity of a novel compound, exemplified by 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. By progressing from broad cytotoxicity screening to specific apoptosis quantification and mechanistic protein analysis, researchers can build a comprehensive profile of a compound's biological activity. The integration of detailed protocols with the underlying scientific principles provides a solid framework for obtaining reliable and interpretable data, which is essential for advancing promising molecules in the drug development pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Gautam, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 7, 100931.
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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Protocols in apoptosis identification and affirmation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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  • Aleo, E., et al. (2006). Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis. Cancer Research, 66(18), 9235-9244.
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  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
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  • Naoi, M., Maruyama, W., & Yi, H. (2002). Mitochondria determine the survival and death in apoptosis by an endogenous neurotoxin, N-methyl(R)salsolinol, and neuroprotection by propargylamines. Journal of Neural Transmission, 109(5-6), 681-696.
  • Jo, E. H., et al. (2013). Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells. Oncology Reports, 30(4), 1878-1884.
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  • MacCorkle, R. A., Freeman, K. W., & Spencer, D. M. (1998). Synthetic activation of caspases: artificial death switches. Proceedings of the National Academy of Sciences, 95(7), 3655-3660.
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  • De Saint-Mezard, P., et al. (2004). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. International Journal of Cosmetic Science, 26(6), 287-296.
  • Furdychko, V. O., et al. (2016). 5-Ene-4-thiazolidinones Induce Apoptosis in Mammalian Leukemia Cells. European Journal of Medicinal Chemistry, 118, 214-223.
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Application Notes & Protocols for the Investigation of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and investigation of the research chemical 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. As a novel compound with limited publicly available data, this guide emphasizes a structured, hypothesis-driven approach to elucidating its physicochemical properties and potential biological activities. The protocols outlined herein are designed to establish a foundational understanding of the compound's identity, purity, safety profile, and preliminary pharmacological characteristics, thereby enabling informed decisions for further research and development.

Introduction and Rationale

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a research chemical characterized by two key structural motifs: a cyclic sulfonamide (isothiazolidine 1,1-dioxide) and a primary ethylamine side chain. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts suggest several plausible avenues for biological investigation.

  • Cyclic Sulfonamides: This class of compounds is recognized for a diverse range of pharmacological activities.[1][2][3] They are integral to various approved drugs and have been explored as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4] The conformational rigidity of the cyclic structure can enhance target affinity and improve membrane permeability compared to linear analogs.[2]

  • Ethylamine Moiety: The ethylamine structure is a common pharmacophore in neuroactive compounds, including many antidepressants and psychotropic drugs.[5][6][7] It often confers the ability to interact with monoamine transporters (e.g., for serotonin, norepinephrine) or G-protein coupled receptors (GPCRs).[5]

Given this structural composition, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride warrants investigation as a potential modulator of enzymes or aminergic systems. This guide provides the necessary framework to begin this exploration in a scientifically rigorous manner.

Compound Profile and Physicochemical Properties

A precise understanding of a research chemical's properties is the bedrock of reproducible science. The following data has been compiled for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

PropertyValueSource
IUPAC Name 2-(1,1-Dioxo-1λ⁶-isothiazolidin-2-yl)ethan-1-aminium chlorideN/A
Synonym(s) 2-(1,1-dioxido-2-isothiazolidinyl)ethanamine hydrochloride
CAS Number 1190044-24-6[8]
Molecular Formula C₅H₁₃ClN₂O₂S[8]
Molecular Weight 200.69 g/mol Calculated
Appearance Tan Solid
Purity ≥96% (typical)
InChI Key VIKRWNYREMYEHF-UHFFFAOYSA-N

Safety, Handling, and Storage

As with any uncharacterized research chemical, caution is paramount. The toxicological properties of this compound have not been established.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect the hygroscopic hydrochloride salt from moisture. For long-term storage, refrigeration at 2-8°C is advisable.[9]

Initial Characterization and Quality Control

Before commencing any biological assays, the identity and purity of the research chemical must be independently verified. This self-validating step is critical for data integrity.

Protocol 4.1: Purity and Identity Verification
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at 210 nm and 254 nm.

    • Procedure: Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., water or methanol). Inject 5-10 µL and run a gradient (e.g., 5% to 95% B over 20 minutes). Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[10][11]

    • Ionization: Electrospray ionization (ESI) in positive mode is expected to show the [M+H]⁺ ion for the free base at m/z 165.07.

    • Interpretation: The accurate mass measurement should confirm the elemental composition (C₅H₁₂N₂O₂S).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine.

Hypothesis-Driven Biological Screening

The compound's structure suggests two primary, hypothetical avenues of investigation. A tiered screening approach is recommended to efficiently identify potential biological activity.

G T1_Enzyme Enzyme Inhibition Panel (e.g., Carbonic Anhydrases, Proteases) T2_IC50 IC50/EC50 Determination (for validated hits) T1_Enzyme->T2_IC50 Positive Hit T1_Receptor Receptor Binding Panel (e.g., Monoamine Transporters, GPCRs) T1_Receptor->T2_IC50 Positive Hit T1_Cyto General Cytotoxicity Assay (e.g., MTT, LDH) T1_Cyto->T2_IC50 Provides Therapeutic Window T2_Select Initial Selectivity Profiling T2_IC50->T2_Select T3_Kinetics Enzyme Kinetics (if enzymatic hit) T2_Select->T3_Kinetics T3_Cellular Cell-Based Functional Assays (e.g., cAMP, Neurotransmitter Uptake) T2_Select->T3_Cellular

Figure 1: A tiered workflow for the initial biological screening of a novel research chemical.

Hypothesis A: The compound is an enzyme inhibitor.

The cyclic sulfonamide is a known pharmacophore for various enzymes.[1][12] An initial screen against a panel of enzymes is a logical starting point.

Hypothesis B: The compound interacts with aminergic systems.

The ethylamine side chain is structurally similar to monoamine neurotransmitters. Therefore, assessing binding to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a high-priority investigation.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of the compound's biological activity.

Protocol 6.1: General In Vitro Enzyme Inhibition Assay

This protocol is a template and should be adapted for the specific enzyme of interest (e.g., carbonic anhydrase, a protease, or a kinase).[13][14][15]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (10 mM in DMSO or water).

    • Prepare assay buffer appropriate for the target enzyme.

    • Prepare enzyme and substrate solutions at working concentrations as determined by initial optimization experiments.[16]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions (in DMSO) or DMSO alone (vehicle control) to appropriate wells.

    • Add 178 µL of assay buffer containing the enzyme to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader. The reaction should be run under initial velocity conditions.[16]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 6.2: Cell-Based Cytotoxicity Assay

This protocol is essential for determining the compound's toxicity profile and establishing a suitable concentration range for subsequent cell-based assays.[17][18][19]

  • Cell Culture:

    • Culture a relevant cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line) in appropriate media until approximately 80% confluent.

    • Harvest the cells and seed them into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells (100% viability).

    • Plot cell viability versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment P1 Culture & Harvest Cells P2 Seed Cells in 96-Well Plate P1->P2 P4 Treat Cells (24-48h Incubation) P2->P4 P3 Prepare Serial Dilutions P3->P4 P5 Add MTT Reagent (4h Incubation) P4->P5 P6 Solubilize Formazan (DMSO) P5->P6 P7 Read Absorbance (570 nm) P6->P7 P8 Data Analysis P7->P8 Calculate CC50

Figure 2: Workflow for a standard cell-based cytotoxicity assay (MTT method).

Protocol 6.3: Radioligand Receptor Binding Assay

This protocol provides a framework for a competitive binding assay to determine if the compound interacts with a specific receptor or transporter.[20][21][22][23]

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes expressing the target of interest (e.g., SERT, NET) or prepare them from cultured cells.

    • Radioligand: Select a suitable radioligand with high affinity and specificity for the target (e.g., [³H]-citalopram for SERT).

    • Test Compound: Prepare a 10 mM stock solution and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • Binding buffer

      • Cell membranes (5-20 µg protein/well)

      • Radioligand at a concentration near its K_d value

      • Test compound at various concentrations (or vehicle for total binding)

    • For non-specific binding (NSB) wells, add a high concentration of a known, non-labeled ligand.

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand.[20][21]

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding (Total Binding - Non-Specific Binding).

    • Plot the percent inhibition of specific binding versus the test compound concentration to determine the K_i (inhibitory constant).

Data Interpretation and Future Directions

  • Initial Hits: A compound is typically considered a "hit" if it shows significant activity (e.g., >50% inhibition) at a screening concentration of 1-10 µM.

  • Therapeutic Index: The ratio of CC₅₀ (from the cytotoxicity assay) to IC₅₀/EC₅₀ (from the functional assay) provides an early indication of the compound's therapeutic window. A larger ratio is generally more favorable.

  • Next Steps: If a validated hit is identified, subsequent studies should focus on:

    • Selectivity: Screening the compound against a panel of related targets to assess its specificity.

    • Mechanism of Action: For enzyme inhibitors, this involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[14] For receptor binders, this involves functional assays (e.g., neurotransmitter uptake assays) to determine if the compound is an inhibitor or an allosteric modulator.

    • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the compound to understand which structural features are critical for its activity.

By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously characterize the properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, paving the way for potential discoveries in drug development.

References

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Journal of the Iranian Chemical Society. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Methylisothiazolinone. PubChem, NIH. [Link]

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Application Note & Protocols: In Vitro Characterization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. Based on its structural features, particularly its constrained cyclic sulfonyl group and ethylamine sidechain, the compound is a close structural analog of the endogenous neuromodulator taurine. This guide presents a scientifically-grounded rationale for investigating its potential interactions with two primary biological targets associated with taurine: the Taurine Transporter (TauT) and the GABA-A receptor. We provide detailed, step-by-step protocols for a competitive taurine uptake assay and a radioligand binding assay for the GABA-A receptor, designed to be robust and self-validating through the inclusion of appropriate controls. The objective is to equip researchers in pharmacology and drug development with the necessary framework to elucidate the compound's primary mechanism of action.

Compound Information & Handling

Proper identification and safe handling of the test article are paramount for experimental success and laboratory safety.

1.1. Compound Details

ParameterValue
IUPAC Name 2-(1,1-dioxido-2-isothiazolidinyl)ethanamine hydrochloride
Synonyms 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine HCl
CAS Number 1190044-24-6[1][2][3]
Molecular Formula C₅H₁₂N₂O₂S · HCl
Molecular Weight 200.69 g/mol [1]
Physical Form Tan Solid

1.2. Safety & Handling Precautions

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. General handling guidelines for this class of chemicals include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6]

  • Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Compound Preparation: The compound is a hydrochloride salt, suggesting good solubility in aqueous buffers. For stock solutions, use a suitable solvent such as sterile water or DMSO. Perform a solubility test before preparing high-concentration stocks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture.[4][6]

Scientific Rationale & Hypothesized Mechanisms of Action

The chemical structure of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is the primary driver of the proposed experimental plan. Its resemblance to taurine, an amino acid with diverse physiological roles, forms the basis of our testable hypotheses.[7][8]

  • Hypothesis 1: Interaction with the Taurine Transporter (TauT). Taurine homeostasis is critically maintained by the high-affinity Taurine Transporter (TauT), which actively transports taurine across cell membranes using sodium and chloride gradients.[9][10] Structural analogs of taurine can act as either substrates or inhibitors of this transporter. We hypothesize that the test compound may compete with taurine for binding to TauT, thereby inhibiting cellular taurine uptake.

  • Hypothesis 2: Modulation of the GABA-A Receptor. Taurine is known to act as an agonist at GABA-A receptors, which are ligand-gated chloride ion channels and the primary mediators of inhibitory neurotransmission in the central nervous system.[11][12][13] The structural similarity suggests that the test compound could also bind to and modulate the GABA-A receptor, potentially at the GABA binding site or an allosteric site.[12][14]

The following diagram illustrates these two primary hypothesized pathways.

Hypothesized_Mechanisms Compound 2-(1,1-Dioxo-isothiazolidin-2-yl) -ethylamine HCl TauT Taurine Transporter (TauT) Compound->TauT Inhibits? GABA_A GABA-A Receptor Compound->GABA_A Modulates? Taurine_Uptake Inhibition of Taurine Uptake TauT->Taurine_Uptake Cl_Influx Modulation of Cl- Influx GABA_A->Cl_Influx

Caption: Hypothesized molecular targets for the test compound.

Recommended Experimental Workflow

A tiered approach is recommended, starting with high-throughput screening assays to identify primary activity, followed by more complex functional assays for confirmation and detailed characterization.

Experimental_Workflow start Compound Preparation (Stock Solution) primary_screening Primary Screening Assays start->primary_screening tau_assay Protocol 1: TauT Uptake Inhibition Assay primary_screening->tau_assay Hypothesis 1 gaba_assay Protocol 2: GABA-A Receptor Binding Assay primary_screening->gaba_assay Hypothesis 2 analysis Data Analysis (IC50 / Ki Determination) tau_assay->analysis gaba_assay->analysis secondary_assay Secondary / Confirmatory Assay (If Primary Activity Detected) analysis->secondary_assay patch_clamp GABA-A Receptor Electrophysiology (Patch-Clamp) secondary_assay->patch_clamp

Caption: Recommended workflow for in vitro characterization.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization may be required based on specific cell lines and laboratory equipment.

Protocol 1: Taurine Transporter (TauT) Uptake Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the uptake of taurine into cells overexpressing the taurine transporter.

Principle: Based on the methodology described for measuring mouse TAUT (mTAUT) activity, this protocol uses cells engineered to express high levels of the transporter.[15] The cells are incubated with a defined concentration of taurine in the presence of varying concentrations of the test compound. After incubation, cells are lysed, and the intracellular taurine concentration is measured using a commercially available colorimetric assay kit. A reduction in intracellular taurine relative to the vehicle control indicates inhibition of TauT.

Reagents & Materials:

  • Cell Line: HEK293F cells stably expressing human or mouse Taurine Transporter (TAUT). A control cell line transfected with an empty vector is essential.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM Glucose. Adjust to pH 7.4. The Na⁺ and Cl⁻ dependence is critical for TauT function.[9]

  • Test Compound: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. Prepare a 10 mM stock in sterile water or DMSO.

  • Positive Control: Iodoacetamide (IAA), a known TAUT inhibitor, or β-alanine.[15][16]

  • Substrate: Taurine solution (prepare fresh in KRH buffer).

  • Detection Kit: Commercial Taurine Assay Kit (e.g., from Cell Biolabs or similar).

  • Equipment: 24-well cell culture plates, incubator, spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding: Seed TAUT-expressing HEK293F cells and control cells into 24-well plates at a density that yields 80-90% confluency on the day of the assay. Incubate for 24-48 hours.

  • Preparation: On the day of the assay, prepare serial dilutions of the test compound and positive control in KRH buffer. A typical concentration range for the test compound would be 0.1 µM to 100 µM.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash each well twice with 500 µL of pre-warmed KRH buffer.

    • Add 200 µL of KRH buffer containing the appropriate concentration of the test compound, positive control, or vehicle (for total uptake control) to each well.

    • Incubate for 15 minutes at 37°C.

  • Taurine Uptake:

    • Add 200 µL of KRH buffer containing taurine to each well to achieve a final concentration within the Kₘ of the transporter (typically 10-50 µM). The total volume is now 400 µL.

    • Incubate for a predetermined time (e.g., 20 minutes) at 37°C. This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination of Uptake:

    • Rapidly aspirate the solution from the wells.

    • Wash the cell monolayer three times with 500 µL of ice-cold KRH buffer to remove extracellular taurine.

  • Cell Lysis: Add an appropriate lysis buffer (as specified by the taurine assay kit) to each well.

  • Quantification: Determine the intracellular taurine concentration in the lysates using the commercial Taurine Assay Kit, following the manufacturer's instructions. Measure absorbance at the specified wavelength (e.g., 450 nm).[17]

Data Analysis:

  • Convert absorbance readings to taurine concentrations using the standard curve.

  • Calculate the percentage of taurine uptake inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - ([Taurine]Sample - [Taurine]Non-Specific) / ([Taurine]Total - [Taurine]Non-Specific))

    • [Taurine]Sample: Concentration in wells with the test compound.

    • [Taurine]Total: Concentration in vehicle-treated wells.

    • [Taurine]Non-Specific: Concentration in wells with a high concentration of a known inhibitor (e.g., IAA) or in control cells lacking the transporter.

  • Plot % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Treatment GroupExpected OutcomePurpose
Vehicle Control (TAUT cells)High taurine uptakeDefines 0% inhibition (Total Uptake)
Test Compound (TAUT cells)Concentration-dependent decrease in uptakeDetermines IC₅₀ of the test compound
Positive Control (TAUT cells)Very low taurine uptakeDefines ~100% inhibition
Vehicle Control (Empty Vector cells)Very low taurine uptakeMeasures non-transporter mediated uptake
Protocol 2: GABA-A Receptor Radioligand Binding Assay

This assay determines if the test compound can displace a known radiolabeled ligand from the GABA-A receptor complex.

Principle: This is a competitive binding assay using rat brain membranes, which are a rich source of GABA-A receptors.[18] The assay measures the ability of the test compound to compete with a radiolabeled ligand, such as [³H]Muscimol (an agonist that binds to the GABA site), for binding to the receptor. A reduction in the measured radioactivity indicates that the test compound has displaced the radioligand, signifying an interaction with the binding site.

Reagents & Materials:

  • Tissue Source: Whole rat brain or specific regions like the cerebellum or cortex.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Muscimol or [³H]SR95531 (a GABA site antagonist).

  • Non-Specific Binding Control: Unlabeled GABA (gamma-aminobutyric acid) at a high concentration (e.g., 1 mM).

  • Test Compound: 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

  • Positive Control: Unlabeled GABA or bicuculline.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.[18]

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + [³H]Muscimol + Assay Buffer.

      • Non-Specific Binding (NSB): Membrane preparation + [³H]Muscimol + high concentration of unlabeled GABA.

      • Test Compound: Membrane preparation + [³H]Muscimol + varying concentrations of the test compound.

  • Incubation:

    • Add the components in the order of buffer, compound/GABA, radioligand, and finally the membrane preparation to initiate the reaction.

    • Incubate for 30-60 minutes at 4°C or room temperature (conditions to be optimized).

  • Termination & Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

    • Quickly wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate the percentage of displacement for each concentration of the test compound: % Displacement = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))

  • Plot % Displacement against the log of the compound concentration to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Data Interpretation & Future Directions

  • If the compound shows potent inhibition in the TauT Uptake Assay (low µM or nM IC₅₀): This would strongly suggest the compound is an inhibitor of the taurine transporter. The next steps would be to determine the mode of inhibition (competitive, non-competitive) through kinetic studies and to assess its functional consequences on cells under osmotic stress.

  • If the compound displaces the radioligand in the GABA-A Binding Assay: This indicates direct interaction with the GABA binding site. The next logical step would be a functional characterization using electrophysiology (e.g., two-electrode voltage clamp or patch-clamp) to determine if the compound is an agonist, antagonist, or allosteric modulator of the channel.[11]

  • If no activity is observed: Should the compound be inactive in both primary assays, broader screening against other related targets or general cytotoxicity assays could be considered.

This structured approach provides a clear path to defining the in vitro pharmacological profile of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, leveraging its structural similarity to taurine to guide an efficient and logical investigation.

References

  • Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Available at: [Link]

  • Ye, W., et al. (2023). Molecular basis for substrate recognition and transport of mammalian taurine transporters. PNAS, 120(28). Available at: [Link]

  • Akylbekov, N., et al. (2023). Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. PubMed Central. Available at: [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Taurine Transporter (TAUT). Available at: [Link]

  • Roca-Geronès, X., et al. (2022). In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. MDPI. Available at: [Link]

  • Rau, S., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. PubMed. Available at: [Link]

  • Franconi, F., et al. (1998). In Vitro Taurine Uptake Into Cell Culture Influenced by Using Media With or Without CO2. Journal of Pharmacological and Toxicological Methods, 39(4), 211-20. Available at: [Link]

  • Han, X. & Chesney, R.W. (2012). The taurine transporter: mechanisms of regulation. ResearchGate. Available at: [Link]

  • Han, X. & Chesney, R.W. (2012). The taurine transporter: mechanisms of regulation. PubMed. Available at: [Link]

  • H-Y, L., et al. (2020). Methods for high taurine production using novel decarboxylases. Google Patents.
  • Wikipedia. (n.d.). GABAA receptor. Available at: [Link]

  • Olsen, R.W. & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Available at: [Link]

  • Akylbekov, N., et al. (2023). Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. ResearchGate. Available at: [Link]

  • Burle, S. (2017). Insilico Design, Synthesis of Hybrid Taurine Amino Acid and Peptide Analogues for Studies on Antioxidant and Hepatoprotective Activity. ResearchGate. Available at: [Link]

  • Sigma-Aldrich China. (n.d.). 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. Available at: [Link]

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Application Note: Characterization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in Dimethyl Sulfoxide (DMSO) for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and stability of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, a thorough understanding of a compound's behavior in this solvent is paramount for generating reliable and reproducible data in biological assays.[1][2] This guide outlines detailed protocols for preparing stock solutions, determining both kinetic and thermodynamic solubility, and assessing the long-term stability under various storage conditions. We explain the causality behind experimental choices and provide methodologies for establishing self-validating protocols, ensuring the scientific integrity of preclinical data.

Introduction: The Central Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and high-throughput screening (HTS).[1] Its miscibility with water and most organic solvents allows for the preparation of high-concentration stock solutions, which are subsequently diluted into aqueous media for various in vitro and in vivo assays.[1][2]

However, the very properties that make DMSO an excellent solvent can also present challenges. The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, and this water content can significantly impact compound stability, potentially leading to hydrolysis of susceptible molecules.[3] Furthermore, issues such as compound precipitation upon dilution, or degradation over time, can lead to inaccurate concentration determination and, consequently, misleading biological results.

This application note focuses on 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a compound of interest in many research programs. As an amine hydrochloride salt, its solubility and the stability of the free amine in solution are critical parameters. This guide provides a systematic approach to characterizing its behavior in DMSO, ensuring the generation of high-quality, reliable data.

Physicochemical Properties of the Analyte

A foundational understanding of the test compound is essential. Below is a summary of the known properties of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

PropertyValueSource
CAS Number 1190044-24-6
Molecular Formula C₅H₁₂N₂O₂S · HCl[4]
Molecular Weight 200.69 g/mol [5][6][7][8][9]
Physical Form Tan Solid[5][7][8]
Purity ≥96%[5][7][8]

Preparing High-Quality Stock Solutions: The Foundation of Reliable Data

The preparation of an accurate and stable stock solution is the most critical first step in any experiment. For hydrochloride salts, the process requires care to ensure complete dissolution and to avoid the introduction of contaminants like water, which can affect stability.

Protocol 2.1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Rationale: A 10 mM stock solution is a common standard in many screening libraries. Using anhydrous DMSO is critical to minimize the risk of hydrolysis, especially for long-term storage. The hydrochloride salt form generally enhances solubility in polar solvents.

Materials:

  • 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride powder

  • Anhydrous DMSO (≤0.02% water), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the vial of the compound and the anhydrous DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture upon opening.

  • Weighing the Compound: Accurately weigh 2.01 mg of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (MW: 200.69 g/mol ) and transfer it to a sterile amber glass vial.

    • Calculation: (0.01 mol/L) * (1 L / 1000 mL) * (200.69 g/mol ) * (1000 mg/g) = 2.01 mg/mL

  • Dissolution: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Homogenization: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Once fully dissolved, the stock solution should be stored under the appropriate conditions as determined by stability studies (see Section 4). For immediate use, it can be stored at 4°C. For long-term storage, aliquot into smaller volumes in polypropylene tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

Solubility Assessment: Kinetic vs. Thermodynamic Solubility

Understanding a compound's solubility limit is crucial to prevent precipitation in assays, which can lead to erroneous results. It's important to distinguish between two types of solubility: kinetic and thermodynamic.[2][11][12]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, starts to precipitate in an aqueous buffer. This mimics the conditions of most in vitro assays and is a rapid assessment suitable for early discovery.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is determined by equilibrating an excess of the solid compound in the solvent over a longer period and is critical for formulation and late-stage development.[2][11][13]

Workflow for Solubility Determination

G cluster_0 Kinetic Solubility Assay cluster_1 Thermodynamic Solubility Assay k_start Prepare 10 mM Stock in DMSO k_dilute Serially dilute stock into aqueous buffer (e.g., PBS) k_start->k_dilute k_incubate Incubate (e.g., 2h at RT) with shaking k_dilute->k_incubate k_measure Measure precipitation (Nephelometry or UV-Vis after filtration) k_incubate->k_measure t_start Add excess solid compound to DMSO t_incubate Equilibrate with shaking (e.g., 24-48h at RT) t_start->t_incubate t_separate Separate undissolved solid (Centrifugation/Filtration) t_incubate->t_separate t_quantify Quantify concentration in supernatant (HPLC-UV or LC-MS) t_separate->t_quantify

Caption: Workflow for kinetic and thermodynamic solubility assays.

Protocol 3.1: Kinetic Solubility Determination by Nephelometry

Rationale: This high-throughput method rapidly assesses the solubility under assay-like conditions by detecting light scattering from precipitated particles.

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO as per Protocol 2.1.

  • In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4).

  • Add the DMSO stock solution to the first well to achieve a high starting concentration (e.g., 200 µM, ensuring the final DMSO concentration is ≤2%) and mix.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in signal is observed is the kinetic solubility.

Protocol 3.2: Thermodynamic Solubility Determination by HPLC-UV

Rationale: This "gold standard" method determines the true equilibrium solubility, providing essential data for later-stage development. HPLC-UV offers a robust and accurate way to quantify the dissolved compound.

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of DMSO (e.g., 1 mL) in a glass vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, filter the solution through a 0.22 µm DMSO-compatible syringe filter to remove any undissolved solid.

  • Accurately dilute the filtrate with DMSO.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV method against a standard curve prepared from the stock solution.

Hypothetical Solubility Data
Solubility TypeMethodSolventMeasured Solubility (mM)Classification
Kinetic NephelometryPBS (2% DMSO)>0.2High
Thermodynamic HPLC-UVAnhydrous DMSO~150Very High

Interpretation: The high thermodynamic solubility in pure DMSO suggests that preparing concentrated stock solutions (e.g., up to 100 mM) is feasible. The high kinetic solubility in aqueous buffer indicates a low risk of precipitation in typical cell-based assays where the final concentration is in the low micromolar range.

Stability Assessment: Ensuring Compound Integrity Over Time

Compound degradation in DMSO stock solutions is a significant source of experimental error. Stability studies are essential to define appropriate storage conditions and shelf-life. A stability-indicating analytical method, typically HPLC, is required for this purpose.[5][15][16]

Protocol 4.1: Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method must be able to resolve the parent compound from all potential degradation products. This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate these products.[4][6][17]

Forced Degradation (Stress Testing) Conditions:

  • Acid Hydrolysis: 10 mM solution in DMSO with 0.1 N HCl at 60°C for 24h.

  • Base Hydrolysis: 10 mM solution in DMSO with 0.1 N NaOH at 60°C for 24h.

  • Oxidation: 10 mM solution in DMSO with 3% H₂O₂ at RT for 24h.

  • Thermal: Solid compound and 10 mM DMSO solution at 60°C for 7 days.

  • Photostability: Solid compound and 10 mM DMSO solution exposed to light (ICH Q1B guidelines) for 7 days.

HPLC Method Development:

  • Analyze stressed samples using a reverse-phase HPLC system with a photodiode array (PDA) detector.

  • Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like formic acid or ammonium acetate) to achieve separation between the parent peak and any new peaks that appear in the stressed samples.

  • Optimize the gradient, flow rate, and column temperature to ensure a resolution (Rs) of >1.5 between all peaks.

  • The PDA detector is crucial for assessing peak purity to ensure that the parent peak is not co-eluting with any degradants.

Workflow for Stability Study

G cluster_0 Forced Degradation cluster_1 Long-Term Stability Study stress_start Prepare 10 mM Stock stress_conditions Expose to Stress: Acid, Base, Oxidative, Thermal, Photolytic stress_start->stress_conditions stress_analyze Analyze by HPLC-PDA to identify degradation products stress_conditions->stress_analyze lt_analyze Analyze aliquots at time points (T=0, 1, 3, 6, 12 months) using stability-indicating method stress_analyze->lt_analyze Use Developed Method lt_start Prepare & Aliquot Stock lt_store Store at different conditions: RT, 4°C, -20°C, -80°C lt_start->lt_store lt_store->lt_analyze lt_data Calculate % Purity vs. Time lt_analyze->lt_data

Caption: Workflow for forced degradation and long-term stability studies.

Protocol 4.2: Long-Term Stability Study in DMSO

Procedure:

  • Prepare a bulk 10 mM stock solution in anhydrous DMSO (Protocol 2.1).

  • Perform an initial analysis (T=0) using the validated stability-indicating HPLC method to determine the initial purity.

  • Aliquot the stock solution into multiple vials for each storage condition (e.g., Room Temperature, 4°C, -20°C, and -80°C). Protect all samples from light.

  • At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.

  • Allow the sample to thaw completely and equilibrate to room temperature before analysis.

  • Analyze the sample by HPLC and calculate the remaining purity of the parent compound.

Hypothetical Stability Data
Storage ConditionInitial Purity (%)Purity after 6 Months (%)Purity after 12 Months (%)Observations
Room Temp (22°C) 99.591.284.5Significant degradation; one major degradant peak observed.
4°C 99.598.196.8Minor degradation observed.
-20°C 99.599.499.2Stable; no significant degradation.[10]
-80°C 99.599.599.5Highly stable; recommended for long-term storage.[10]

Interpretation & Recommendations: Based on this representative data, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is susceptible to degradation at room temperature and, to a lesser extent, at 4°C. For long-term storage (>1 month), stock solutions should be stored at -80°C. For routine use, storage at -20°C is acceptable for up to 6-12 months. Avoid storing stock solutions at room temperature or 4°C for extended periods. Frequent freeze-thaw cycles should also be avoided by preparing smaller, single-use aliquots.[3]

Conclusion and Best Practices

A systematic evaluation of the solubility and stability of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in DMSO is imperative for ensuring the quality and reliability of preclinical research data. This application note provides a framework and detailed protocols for this characterization.

Key Recommendations:

  • Always use anhydrous, high-purity DMSO for stock solution preparation to minimize water-related degradation.

  • Prepare fresh dilutions from a frozen stock solution for daily experiments.

  • Determine the kinetic solubility of lead compounds to ensure concentrations used in aqueous assays are appropriate and avoid precipitation.

  • Conduct long-term stability studies to establish a clear expiration date and optimal storage conditions for DMSO stock solutions, with -80°C being the preferred temperature for long-term storage .

  • Validate a stability-indicating analytical method to accurately quantify the parent compound in the presence of any potential impurities or degradants.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

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Application Notes and Protocols for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazolidine-1,1-dioxide Scaffold in Medicinal Chemistry

The isothiazolidine-1,1-dioxide, commonly referred to as a γ-sultam, is a five-membered cyclic sulfonamide that has garnered significant interest in medicinal chemistry.[1] This heterocyclic motif is considered a "medicinally privileged" scaffold due to its presence in a variety of biologically active compounds. The sultam ring is a bioisostere of the lactam ring found in many established drugs, but the sulfonamide group offers distinct physicochemical properties, including improved metabolic stability and the ability to act as a strong hydrogen bond acceptor.[1] Derivatives of isothiazolidine-1,1-dioxide have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This document provides detailed application notes and protocols for the synthesis and utilization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (IUPAC Name: 2-(1,1-dioxido-2-isothiazolidinyl)ethanamine hydrochloride). This compound is a valuable drug intermediate, featuring the key isothiazolidine-1,1-dioxide core and a reactive primary amine on an ethyl linker. The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for further chemical modifications in drug discovery campaigns. The terminal amino group serves as a versatile handle for the introduction of various pharmacophores, enabling the generation of diverse libraries of potential therapeutic agents.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from similar compounds.

PropertyEstimated Value / InformationSource
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol
Appearance Tan Solid (expected)
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from hydrochloride salt structure.
Stability The hydrochloride salt is expected to be more stable than the free base. Store in a cool, dry place.General chemical knowledge.

Proposed Synthetic Pathway and Detailed Protocol

The synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride can be achieved through a multi-step process. A plausible and efficient route involves the initial formation of a vinylsulfonamide precursor, followed by aza-Michael addition of a protected ethylenediamine, and subsequent deprotection and salt formation. This approach is based on established methodologies for the synthesis of N-substituted sultams.[4][5]

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Synthesis of Vinylsulfonamide Precursor cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Deprotection and Salt Formation A 2-Chloroethanesulfonyl chloride C 2-Chloroethanesulfonamide A->C + B Ammonia B->C E Ethenesulfonamide (Vinylsulfonamide) C->E + D Base (e.g., Triethylamine) D->E F Ethenesulfonamide H tert-butyl (2-(vinylsulfonamido)ethyl)carbamate F->H + G N-Boc-ethylenediamine G->H J tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate H->J Intramolecular Cyclization I Base (e.g., DBU) I->J K tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate M 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride K->M + L HCl in Dioxane/Methanol L->M

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

PART 1: Synthesis of tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate

This part of the protocol is adapted from general procedures for aza-Michael additions to vinylsulfonamides.[5]

Materials:

  • Ethenesulfonamide (Vinylsulfonamide)

  • N-Boc-ethylenediamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethenesulfonamide (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add N-Boc-ethylenediamine (1.1 eq).

  • Initiation of Cyclization: Add DBU (0.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate.

Rationale for Experimental Choices:

  • N-Boc-ethylenediamine: The use of a Boc-protected ethylenediamine is crucial to prevent the undesired double addition of the diamine to the vinylsulfonamide and to avoid polymerization. The Boc group is stable under the basic conditions of the Michael addition but can be readily removed under acidic conditions.

  • DBU as a Catalyst: DBU is a non-nucleophilic base that effectively catalyzes the intramolecular aza-Michael addition to form the isothiazolidine ring.[4]

  • Reaction Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting materials and the appearance of the product, allowing for optimal reaction timing.

PART 2: Deprotection and Formation of the Hydrochloride Salt

Materials:

  • tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate

  • 4M HCl in 1,4-dioxane or anhydrous methanolic HCl

  • Anhydrous diethyl ether

  • Methanol

Procedure:

  • Deprotection: Dissolve the purified tert-butyl (2-(1,1-dioxo-isothiazolidin-2-yl)ethyl)carbamate from Part 1 in a minimal amount of methanol.

  • Acidification: To this solution, add an excess of 4M HCl in 1,4-dioxane or anhydrous methanolic HCl at 0 °C.

  • Precipitation: Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by the addition of anhydrous diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride as a solid.

Rationale for Experimental Choices:

  • Acidic Deprotection: The Boc protecting group is labile to strong acids, and treatment with HCl efficiently removes it to reveal the primary amine.

  • In situ Salt Formation: The use of HCl for deprotection conveniently allows for the simultaneous formation of the hydrochloride salt, which often improves the crystallinity and handling of the final product.

  • Anhydrous Conditions: The use of anhydrous solvents is important to prevent side reactions and to ensure the efficient precipitation of the hydrochloride salt.

Analytical Characterization

The identity and purity of the synthesized 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride should be confirmed by a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methylene groups of the isothiazolidine ring, the two methylene groups of the ethylamine side chain, and a broad signal for the ammonium protons. The integration of these signals should be consistent with the structure.
¹³C NMR Peaks corresponding to the four carbon atoms in the molecule.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching, and strong symmetric and asymmetric stretching of the S=O bonds of the sulfonamide group.
Elemental Analysis The percentages of C, H, N, Cl, and S should be within ±0.4% of the calculated theoretical values.

Applications and Future Perspectives in Drug Discovery

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a promising building block for the synthesis of novel drug candidates. The primary amine serves as a key functional group for derivatization.

Potential Therapeutic Targets and Applications:
  • Anticancer Agents: The sultam scaffold has been incorporated into molecules with anticancer activity.[2] The ethylamine side chain can be acylated or alkylated to introduce moieties that target specific enzymes or receptors involved in cancer progression.

  • Anti-inflammatory Drugs: Some isothiazolidine-1,1-dioxide derivatives have shown potential as anti-inflammatory agents.[3] The primary amine can be used to link the sultam core to known anti-inflammatory pharmacophores.

  • Antimicrobial Compounds: The thiazolidine ring, a related heterocyclic system, is present in numerous antimicrobial agents.[6] The target compound can be used to synthesize novel sultam-based compounds for screening against various bacterial and fungal strains.

Workflow for Library Synthesis

Library_Synthesis cluster_reactions Derivatization Reactions A 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride B Acylation (R-COCl, R-COOH) A->B C Sulfonylation (R-SO₂Cl) A->C D Reductive Amination (R-CHO, NaBH₃CN) A->D E Urea/Thiourea Formation (R-NCO, R-NCS) A->E F Diverse Library of Sultam Derivatives B->F C->F D->F E->F G High-Throughput Screening F->G H Hit Identification and Lead Optimization G->H

Caption: Workflow for generating a diverse library of drug candidates.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and the final product.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2-Chloroethanesulfonyl chloride is corrosive and lachrymatory. Ammonia and strong acids and bases should be handled with care. DBU is a strong base and should be handled appropriately.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a valuable and versatile intermediate for the development of new therapeutic agents. While direct literature on this specific molecule is sparse, its synthesis can be reliably achieved through established chemical transformations. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry to synthesize, characterize, and utilize this promising building block in their drug discovery efforts. The unique combination of the medicinally privileged sultam core and a reactive ethylamine side chain makes it an attractive starting point for the creation of novel and diverse chemical libraries for biological screening.

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High-Throughput Screening of Isothiazolidine-Based Compounds for Novel Protease Inhibitors: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of isothiazolidine-based compound libraries for the discovery of novel protease inhibitors. Isothiazolidinones and their derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their inherent reactivity, particularly the potential for covalent interaction with enzymatic nucleophiles, makes them intriguing candidates for targeting proteases, a class of enzymes implicated in numerous pathologies, including cancer, infectious diseases, and inflammatory disorders. This document outlines the scientific rationale, detailed experimental protocols for a primary fluorescence resonance energy transfer (FRET)-based assay, and a systematic workflow for hit confirmation and validation, including secondary assays and cytotoxicity assessment.

Introduction: The Rationale for Screening Isothiazolidine-Based Compounds Against Proteases

The isothiazolidinone scaffold is a five-membered heterocyclic ring containing nitrogen and sulfur. This structural motif is not only a key component in a variety of biologically active molecules but also possesses a unique chemical reactivity that can be harnessed for targeted enzyme inhibition.[1] The nitrogen-sulfur bond within the isothiazolone ring can be susceptible to nucleophilic attack, particularly by the thiol group of cysteine residues often found in the active sites of cysteine proteases.[2] This interaction can lead to the formation of a covalent disulfide bond, resulting in potent and potentially irreversible inhibition of the enzyme.[2] This mechanism-based inhibition offers a distinct advantage in drug discovery, as it can lead to prolonged duration of action and increased potency.[3]

Proteases are a major class of drug targets, playing critical roles in physiological and pathophysiological processes.[4] For instance, serine and cysteine proteases are essential for the replication of many viruses and are key players in cancer progression and inflammatory diseases.[4][5] The development of small molecule inhibitors that can selectively target these enzymes is an area of intense research.[5] Given the demonstrated activity of isothiazolidine derivatives against proteases like cathepsin B and the SARS-CoV-2 main protease, screening libraries of these compounds against a specific protease of interest is a scientifically sound strategy for identifying novel therapeutic leads.[2][6]

This guide will use a generic serine protease as a representative target to illustrate the HTS workflow, as fluorescence-based assays for these enzymes are well-established and widely used in drug discovery.[7]

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a robust primary screen and is followed by a rigorous hit validation cascade to eliminate false positives and characterize promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Characterization Primary_Screen Primary HTS (e.g., FRET Assay) Single Concentration Data_Analysis Data Analysis (Z'-factor, Z-score) Primary_Screen->Data_Analysis Hit_Selection Initial Hit Selection Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Hit_Selection->Hit_Confirmation IC50 IC50 Determination (Dose-Response) Hit_Confirmation->IC50 Orthogonal_Assay Orthogonal Assay (e.g., Different Detection Method) IC50->Orthogonal_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Orthogonal_Assay->Cytotoxicity MOA_Studies Mechanism of Action (e.g., Kinetics, Covalent Binding) Cytotoxicity->MOA_Studies

Caption: A generalized workflow for the high-throughput screening and validation of isothiazolidine-based protease inhibitors.

Primary Screening: A FRET-Based Protease Assay

Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive and robust technology for HTS of enzyme inhibitors.[8] The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A peptide substrate is designed with a protease cleavage site flanked by a FRET donor and acceptor pair. In the intact state, excitation of the donor results in fluorescence emission from the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[8]

Assay Principle

FRET_Assay cluster_0 Intact Substrate (No Inhibition) cluster_1 Cleaved Substrate (Active Protease) Donor Donor Acceptor Acceptor Donor->Acceptor FRET CleavageSite Cleavage Site Donor->CleavageSite CleavageSite->Acceptor Protease Protease Protease->CleavageSite Cleavage Donor_C Donor Fragment1 Fragment 1 Donor_C->Fragment1 Excitation Excitation Donor_Emission Donor_Emission Donor_C->Donor_Emission Donor Emission ↑ Acceptor_C Acceptor Fragment2 Fragment 2 Acceptor_C->Fragment2 Acceptor_Emission Acceptor_Emission Acceptor_C->Acceptor_Emission Acceptor Emission ↓

Caption: Principle of the FRET-based protease assay for HTS.

Materials and Reagents
ReagentExample SupplierPurpose
Recombinant Serine ProteaseR&D Systems, Sigma-AldrichTarget enzyme
FRET Peptide SubstrateAnaSpec, BachemSubstrate for the enzyme
Assay BufferIn-house preparationMaintain optimal pH and ionic strength
Isothiazolidine Compound LibraryCommercial or in-houseTest compounds
DMSO (Anhydrous)Sigma-AldrichSolvent for compounds
384-well black, low-volume platesCorning, Greiner Bio-OneAssay plates
Plate reader with FRET capabilityMolecular Devices, BMG LABTECHSignal detection
Detailed Protocol for Primary HTS

This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers to ensure consistency and throughput.

  • Compound Plating:

    • Prepare a master plate of the isothiazolidine library at a concentration of 1 mM in 100% DMSO.

    • Using a liquid handler, transfer 50 nL of each compound from the master plate to the corresponding wells of a 384-well black assay plate. This will result in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • Include control wells:

      • Negative Control (0% Inhibition): 50 nL of DMSO.

      • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor of the target protease (e.g., aprotinin for trypsin-like proteases).

  • Enzyme Addition and Pre-incubation:

    • Prepare a solution of the serine protease in assay buffer at a 2X final concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Dispense 2.5 µL of the enzyme solution into each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 30 minutes at room temperature. This pre-incubation step is crucial, especially for potential covalent inhibitors like isothiazolidinones, as it allows time for the compound to bind to the enzyme before the addition of the substrate.[9]

  • Substrate Addition and Kinetic Read:

    • Prepare a solution of the FRET peptide substrate in assay buffer at a 2X final concentration (e.g., 2 µM for a final concentration of 1 µM). The optimal substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence of both the donor and acceptor channels every 1-2 minutes for 30-60 minutes at a constant temperature (e.g., 25°C).

Data Analysis and Hit Identification

Quality Control: Z'-Factor

The robustness of the HTS assay is assessed by calculating the Z'-factor for each plate. This statistical parameter reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

  • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Selection: Z-Score

For each compound, the percentage of inhibition is calculated from the reaction rates (slope of the kinetic read). A Z-score is then calculated for each compound to determine its significance relative to the plate's negative controls.

Z-score = (Valuecompound - Meanneg) / SDneg

A common threshold for hit selection is a Z-score of ≤ -3, which indicates that the compound's inhibitory effect is three standard deviations below the mean of the negative controls.[10][11]

ParameterFormula/ValueInterpretation
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|A value > 0.5 indicates a robust assay suitable for HTS.
Percentage Inhibition 100 * (1 - (Ratecompound / Rateneg))The degree to which the compound inhibits the enzyme's activity.
Z-Score (Valuecompound - Meanneg) / SDnegA measure of how many standard deviations a compound's activity is from the mean of the negative controls.
Hit Threshold Z-score ≤ -3A statistically significant level of inhibition.

Hit Validation and Secondary Assays

Compounds identified as primary hits must undergo a rigorous validation process to confirm their activity and eliminate artifacts.

Hit Confirmation and IC50 Determination
  • Re-synthesis and Purity Analysis: If the hits are from a commercial library, it is advisable to re-synthesize or re-purchase the compounds to confirm their identity and assess their purity by LC-MS and NMR.

  • Dose-Response Curve and IC50 Calculation: Confirmed hits are tested in the primary assay over a range of concentrations (e.g., 8-10 point serial dilutions) to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation. This provides a quantitative measure of the compound's potency.[12]

Orthogonal Assays

To rule out assay-specific artifacts (e.g., fluorescence interference), hits should be tested in an orthogonal assay that uses a different detection method. For a protease, this could be an absorbance-based assay using a chromogenic substrate or a label-free method like mass spectrometry.

Cytotoxicity Assessment

It is essential to determine if the observed inhibition is due to specific interaction with the target enzyme or a result of general cytotoxicity. A cell-based cytotoxicity assay, such as the MTT assay, should be performed.[13]

Protocol Outline for MTT Assay:

  • Seed a suitable cell line (e.g., HEK293T or a cell line relevant to the therapeutic area) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the hit compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

A compound that is significantly cytotoxic at or near its IC50 for the target enzyme may not be a suitable candidate for further development.

Mechanism of Action Studies

For promising, validated hits, further studies can be conducted to elucidate their mechanism of action (MOA).[15] These studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive, and whether it binds reversibly or irreversibly (covalently). Techniques such as enzyme kinetics, mass spectrometry to detect covalent adducts, and X-ray crystallography can provide detailed insights into the inhibitor's interaction with the target protease.[2][15]

Conclusion

The high-throughput screening of isothiazolidine-based compound libraries is a promising strategy for the discovery of novel protease inhibitors. The inherent reactivity of the isothiazolidinone scaffold offers the potential for developing potent, mechanism-based inhibitors. By employing a robust primary assay, such as the FRET-based method described herein, coupled with a stringent hit validation cascade, researchers can efficiently identify and characterize promising lead compounds for further development. The protocols and guidelines presented in this application note provide a solid framework for initiating and executing a successful HTS campaign targeting proteases with this exciting class of compounds.

References

  • AstraZeneca. (n.d.). High-Throughput Cell Toxicity Assays. Springer Nature Experiments. Retrieved from [Link]

  • Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry. Retrieved from [Link]

  • Hertfordshire, GB Time. (n.d.).
  • Hynes, J., et al. (2008). Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF. Organic & Biomolecular Chemistry, 6(1), 65-68.
  • Jan, M., et al. (2020).
  • JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity | Protocol Preview. Retrieved from [Link]

  • JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. Retrieved from [Link]

  • Karplus, P. A. (2010). 21.05 Mechanism-based Inhibition of Enzymes. Retrieved from [Link]

  • Knight, C. G., et al. (1998). Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Journal of the American Chemical Society, 120(12), 2928-2929.
  • Li, Y., et al. (2021).
  • Liu, Y., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650.
  • Messore, A., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • Pires, M., et al. (2022). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules, 27(19), 6599.
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  • ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram. Retrieved from [Link]

  • Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov. Retrieved from [Link]

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  • Srushti. (2023). Z-Scores Explained: How to Use Them in Statistics. Medium. Retrieved from [Link]

  • Wu, C. Y., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Antiviral Research, 65(2), 119-126.
  • Wu, M. (2021). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. bio-protocol. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Di Santo, R., & Costi, R. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 27(19), 6599.
  • Rajalingam, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 227-234.
  • Statistics How To. (n.d.). Z-Score: Definition, Formula and Calculation. Retrieved from [Link]

  • Szymański, P., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 427-452.
  • Tautermann, C. S. (2014). GPCRs in HTS: the devil is in the details. Future medicinal chemistry, 6(12), 1347-1349.
  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current opinion in biotechnology, 16(6), 629-637.
  • Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. Journal of biochemistry, 104(4), 580-586.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile. European journal of medicinal chemistry, 43(5), 897-905.
  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sultam derivative. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you maximize your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride?

A common and effective strategy involves a two-step process: 1) N-alkylation of isothiazolidine 1,1-dioxide with a protected 2-haloethylamine, followed by 2) deprotection and salt formation. The use of a protecting group, such as Boc (tert-butyloxycarbonyl), is critical to prevent side reactions like di-alkylation of the amine.

Synthetic_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Salt Formation SM1 Isothiazolidine 1,1-Dioxide Intermediate Protected Intermediate: tert-butyl (2-(1,1-dioxo- isothiazolidin-2-yl)ethyl)carbamate SM1->Intermediate SM2 Boc-protected 2-bromoethylamine SM2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product Final Product: 2-(1,1-Dioxo-isothiazolidin-2-yl) -ethylamine hydrochloride Deprotection->Product

Caption: Proposed two-step synthesis pathway.

Q2: What are the most critical parameters that influence the yield of the N-alkylation step?

The N-alkylation of the sultam ring is the cornerstone of this synthesis. The yield is primarily dictated by the choice of base, solvent, and reaction temperature. These factors collectively influence reaction rate, solubility of reactants, and the prevalence of side reactions. The interplay between these parameters is crucial for optimization.

Q3: How does the quality of starting materials affect the synthesis?

The purity of the starting isothiazolidine 1,1-dioxide and the alkylating agent is paramount. Impurities can introduce competing side reactions or inhibit the primary reaction. For instance, moisture can hydrolyze the alkylating agent and affect the efficacy of certain bases. We recommend verifying the purity of starting materials by NMR or GC-MS and ensuring they are thoroughly dried before use.

Q4: What are the best practices for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should clearly separate the starting sultam, the alkylating agent, and the product. The disappearance of the limiting reagent (typically the starting sultam) indicates reaction completion. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guide: Optimizing Synthesis Yield

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the N-alkylation reaction, but TLC analysis shows a significant amount of unreacted isothiazolidine 1,1-dioxide.

Potential Cause A: Inadequate Base Strength or Stoichiometry The sultam nitrogen is weakly acidic, requiring a sufficiently strong base to deprotonate it and facilitate nucleophilic attack. An insufficient amount of base will result in incomplete deprotonation and, consequently, low conversion.

Solution:

  • Verify Base Choice: Use a non-nucleophilic base strong enough to deprotonate the sultam. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Avoid overly strong bases like hydroxides, which can promote ring-opening of the sultam.

  • Optimize Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base to ensure the equilibrium is shifted towards the deprotonated sultam.

BasepKa of Conjugate AcidTypical EquivalentsComments
NaH~361.1 - 1.5Highly effective but requires anhydrous conditions and careful handling.
K₂CO₃~10.31.5 - 2.5Good, cost-effective choice. Requires elevated temperatures for sufficient reaction rates.
Cs₂CO₃~10.31.5 - 2.0More reactive than K₂CO₃ due to higher solubility; can often be used at lower temperatures.
DBU~13.51.2 - 1.5Strong, non-nucleophilic organic base. Useful if inorganic bases cause solubility issues.

Potential Cause B: Incorrect Solvent Choice The solvent must effectively dissolve the reactants, particularly the deprotonated sultam intermediate, without participating in the reaction.

Solution:

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or Acetonitrile are ideal. They possess a high dielectric constant to support ionic intermediates but lack acidic protons that could quench the deprotonated sultam. Protic solvents like ethanol or water are generally unsuitable for this step.

Potential Cause C: Suboptimal Reaction Temperature The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.

Solution:

  • Increase Temperature: For bases like K₂CO₃ in DMF, heating the reaction mixture to 60-80 °C is common. Monitor the reaction by TLC to track the consumption of starting material. Be cautious not to overheat, as this can lead to decomposition and side product formation.

Troubleshooting_Low_Conversion Start Problem: Low Conversion Check_TLC TLC shows high starting material? Start->Check_TLC Cause_Base Cause: Inadequate Base (Strength/Amount) Check_TLC->Cause_Base Yes Cause_Solvent Cause: Poor Solvent Check_TLC->Cause_Solvent Yes Cause_Temp Cause: Low Temperature Check_TLC->Cause_Temp Yes Solution_Base Solution: 1. Switch to a stronger base (e.g., Cs2CO3). 2. Increase base equivalents (1.5-2.0x). Cause_Base->Solution_Base End Re-run Experiment Solution_Base->End Solution_Solvent Solution: Use polar aprotic solvent (DMF, DMSO, Acetonitrile). Cause_Solvent->Solution_Solvent Solution_Solvent->End Solution_Temp Solution: Increase temperature to 60-80°C. Monitor by TLC. Cause_Temp->Solution_Temp Solution_Temp->End

Caption: Decision workflow for low conversion issues.

Problem 2: Significant Formation of Impurities

The reaction proceeds, but TLC or LC-MS analysis reveals multiple undesired spots or peaks, complicating purification and reducing the yield.

Potential Cause A: Di-alkylation or Cross-linking If a non-protected haloamine (e.g., 2-chloroethylamine) is used, the primary amine of one product molecule can react with the halo-alkane of another, leading to dimerization or polymerization.

Solution:

  • Employ a Protecting Group: As outlined in the recommended synthesis (FAQ Q1), using an amine protecting group like Boc is the most robust solution. This ensures only the sultam nitrogen is available for alkylation.

Potential Cause B: Ring Opening of the Sultam Moiety Sultams, while generally stable, can undergo hydrolysis and ring-opening under harsh basic conditions, especially at elevated temperatures. This typically results in the formation of a sulfonamide species.

Solution:

  • Avoid Harsh Bases: Do not use strong nucleophilic bases like NaOH or KOH for the alkylation step.

  • Control Temperature: Do not exceed the recommended temperature range. If the reaction is sluggish, it is better to switch to a more reactive base (e.g., Cs₂CO₃) or allow for a longer reaction time than to increase the temperature excessively.

  • Aqueous Workup: During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic aqueous conditions.

Problem 3: Difficulty in Product Isolation and Purification

The reaction is complete, but isolating the final hydrochloride salt as a clean, crystalline solid is challenging.

Potential Cause A: Product is an Oil Instead of a Solid The hydrochloride salt may initially separate as a viscous oil if residual solvent is present or if the salt formation conditions are not optimal.

Solution:

  • Trituration: After removing the reaction solvent in vacuo, add a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, MTBE, or ethyl acetate). Stir or sonicate the mixture to induce crystallization.

  • Controlled Acidification: During the deprotection/salt formation step, add the HCl solution slowly at a reduced temperature (0-5 °C). This promotes the formation of well-defined crystals over amorphous precipitation.

Potential Cause B: Product is Difficult to Filter The crystallized product may be extremely fine or form a slurry that clogs filter paper.

Solution:

  • Temperature Cycling: To increase crystal size, a temperature cycling process can be employed. After initial crystallization, gently heat the mixture to dissolve some of the smaller crystals and then cool it down slowly. This process, known as Ostwald ripening, encourages the growth of larger, more easily filterable crystals.

  • Solvent Selection for Washing: Wash the filtered solid with a cold, non-polar solvent (like cold diethyl ether) to remove residual impurities without dissolving a significant amount of the product.

Experimental Protocol: N-Alkylation and Deprotection

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: N-Alkylation of Isothiazolidine 1,1-Dioxide

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add isothiazolidine 1,1-dioxide (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of sultam).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the suspension.

  • Add tert-butyl (2-bromoethyl)carbamate (1.2 eq).

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like Dioxane or Methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in dioxane (e.g., 4M solution, 3-5 eq) dropwise with vigorous stirring.

  • A precipitate should form. Allow the mixture to stir at 0 °C for 1 hour and then gradually warm to room temperature over 2-3 hours.

  • If precipitation is incomplete, add an anti-solvent like diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under vacuum to obtain 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

References

  • Glasl, D., Otto, H., & Rihs, G. (1997). Properties and Reactions of Substituted 1,2‐Thiazetidine 1,1‐Dioxides: Synthesis of N‐Substituted 4,4‐dimethyl‐1,2‐thiazetidin‐3‐one 1,1‐dioxides, and a new base

Technical Support Center: Purification of Ethylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethylamine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical compounds in high purity. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.

I. Common Purification Challenges: An Overview

Ethylamine hydrochloride derivatives are often highly polar, crystalline solids. Their purification is frequently complicated by their high solubility in polar solvents, hygroscopicity, and the presence of persistent, often colored, impurities from synthesis.[1][2] This guide provides structured advice for overcoming these hurdles using standard laboratory techniques like recrystallization and chromatography.

II. Frequently Asked Questions (FAQs)

Q1: My ethylamine hydrochloride derivative is a persistent oil and won't crystallize. What should I do?

This is a common issue often caused by residual solvent, the presence of impurities depressing the melting point, or the hygroscopic nature of the salt absorbing atmospheric moisture.[2][3]

  • Initial Steps: First, ensure all volatile solvents from the reaction workup are removed under high vacuum, possibly with gentle heating.

  • Troubleshooting: If it remains an oil, try trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching the flask's side with a glass rod to induce nucleation. A common choice is cold diethyl ether or ethyl acetate.

  • Advanced Technique: If trituration fails, consider dissolving the oil in a minimal amount of a good solvent (like methanol or ethanol) and then slowly adding a non-solvent (anti-solvent) until turbidity persists.[4] This can often precipitate the solid product.

Q2: My purified solid is off-white or colored. How can I remove colored impurities?

Colored impurities are typically high molecular weight, conjugated organic byproducts of the synthesis.[5][6]

  • Activated Charcoal: The most common method is treatment with activated charcoal.[7] Dissolve the crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and briefly heat the mixture.[7] The colored impurities adsorb onto the carbon's surface.

  • Crucial Step: Perform a hot gravity filtration to remove the charcoal.[7] This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Caution: Activated charcoal can also adsorb your desired product, leading to yield loss, so use it sparingly.[7]

Q3: My product is very hygroscopic and difficult to handle and weigh accurately. What are the best practices for handling it?

Ethylamine hydrochlorides are known to be hygroscopic, meaning they readily absorb moisture from the air.[1][2][8]

  • Drying: Dry the purified solid thoroughly under high vacuum, possibly in a desiccator over a strong drying agent like phosphorus pentoxide.[3][9] An oven can be used, but ensure the temperature is well below the compound's melting or decomposition point.[10]

  • Handling: Handle the dried solid in a glove box or under a stream of inert gas (like nitrogen or argon) to minimize exposure to atmospheric moisture.[9]

  • Storage: Store the compound in a tightly sealed container, preferably within a desiccator, to maintain its dryness.[11][12]

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids, relying on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[6][13]

Problem 1: My compound is soluble in everything or insoluble in everything.

This is a common challenge when selecting a recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.[6][14]

Solution: Mixed Solvent Systems

When a single suitable solvent cannot be found, a mixed solvent system is the solution.[14][15][16][17] This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[14][15]

Typical Solvent Pairs for Polar Molecules:

Good Solvent Poor/Anti-Solvent
Ethanol/Methanol Water
Ethanol/Methanol Diethyl Ether
Acetone Water

| Ethyl Acetate | Hexanes/Heptanes |

Step-by-Step Protocol for Mixed Solvent Recrystallization:
  • Dissolution: Dissolve the crude ethylamine hydrochloride derivative in a minimal amount of the hot "good" solvent.[4]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).[4]

  • Clarification: If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[15]

Solutions:
  • Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.

  • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Pre-purification: The presence of impurities can significantly depress the melting point. A preliminary purification by a quick filtration through a silica plug might be necessary.

IV. Troubleshooting Guide: Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. For polar compounds like ethylamine hydrochlorides, this can be challenging.

Problem: My compound streaks or does not move from the baseline on a standard silica gel column.

Ethylamine hydrochloride derivatives are often too polar to elute effectively with standard non-polar solvent systems (e.g., ethyl acetate/hexanes) on silica gel. The amine salt can interact very strongly with the acidic silanol groups on the silica surface.[18]

Solution 1: Modifying the Mobile Phase
  • Adding a Polar Modifier: A common solution is to add a more polar solvent to the mobile phase. Methanol is a good choice.

  • Adding a Basic Modifier: To prevent strong binding to the acidic silica, a small amount of a base can be added to the mobile phase. A common system is to use a mixture of dichloromethane, methanol, and a small percentage (e.g., 1-2%) of ammonium hydroxide.[18] This deprotonates the silica surface, reducing the strong ionic interaction with the hydrochloride salt.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label="Troubleshooting Workflow for Column Chromatography" fontname="Arial" fontsize=12 }

Caption: Troubleshooting workflow for polar ethylamine hydrochloride derivatives in silica gel chromatography.

Solution 2: Using a Different Stationary Phase
  • Alumina: Alumina can be a good alternative to silica gel. It is available in neutral, basic, or acidic forms. For hydrochloride salts, neutral or weakly acidic alumina is often a good starting point.

  • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[18][19] Here, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA). The least polar compounds elute first.

V. Purity Verification

After any purification procedure, it is crucial to verify the purity of the ethylamine hydrochloride derivative.

TechniquePurposeCommon Observations for Pure Sample
Melting Point Assess purity and identitySharp melting range (typically < 2 °C).
Thin Layer Chromatography (TLC) Check for non-volatile impuritiesA single spot.
High-Performance Liquid Chromatography (HPLC) Quantify purityA single major peak.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and check for impuritiesClean spectrum with correct integrations and no significant impurity peaks.

References

  • Recrystallization-1.pdf. (n.d.).
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Decolorization Protocol - Creative Bioarray. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • Ethylamine hydrochloride | Solubility of Things. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30).
  • Crystallization. (n.d.).
  • Liquid Chromatography Problem Solving and Troubleshooting. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.).
  • Ethylamine hydrochloride | 557-66-4 - ChemicalBook. (2025, January 27).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt - Google Patents. (n.d.).
  • What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26).
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6).
  • Recrystallization. --->. (n.d.).
  • Decolorizing carbon. (n.d.).
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  • US2744938A - Removal of color impurities from organic compounds - Google Patents. (n.d.).
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  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • How to remove colors with colored ions in organics - ECHEMI. (n.d.).
  • Drying salts with HCl solution - Chemistry Stack Exchange. (2023, September 5).
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  • Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, November 25).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • What is the best procedure of drying a moisture absorbing salt? - ResearchGate. (2021, July 5).
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Technical Support Center: Overcoming Low Yield in N-Alkylation of Isothiazolidine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that achieving high yields in N-alkylation reactions, particularly with heterocyclic systems like isothiazolidine-1,1-dioxide (a cyclic sulfonamide, or sultam), can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.

Introduction: The Challenge of N-Alkylating Isothiazolidine-1,1-dioxide

The N-H proton of the isothiazolidine-1,1-dioxide core is moderately acidic, with a predicted pKa around 11.5.[1][2] This acidity is a double-edged sword: it allows for deprotonation to form a nucleophilic nitrogen anion, but it requires careful selection of reaction conditions to avoid side reactions and ensure complete conversion. Low yields often stem from incomplete deprotonation, poor nucleophilicity of the resulting anion, steric hindrance, or suboptimal reaction parameters.

This guide is structured to help you diagnose and solve these common issues systematically.

Part 1: Troubleshooting & FAQs

This section addresses the most common issues encountered during the N-alkylation of isothiazolidine-1,1-dioxide in a practical question-and-answer format.

Question 1: My reaction shows low to no conversion, and I recover most of my starting material. What's wrong?

Answer: This is the most frequent issue and almost always points to insufficient activation of the nitrogen nucleophile. The primary cause is an imbalance between the acidity of your substrate and the strength of your base.

Causality: For the nitrogen to become nucleophilic, its proton must be removed by a base. If the base is too weak, the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the isothiazolidine will heavily favor the unreactive neutral form.

Troubleshooting Flowchart: Low Conversion

Below is a decision-making workflow to address low conversion issues.

low_conversion start Low / No Yield (Starting Material Recovered) base_check Is your base strong enough? (pKa of conjugate acid > 12-13) start->base_check increase_base ACTION: Switch to a stronger base (e.g., NaH, KHMDS, DBU) base_check->increase_base No solvent_check Is your solvent appropriate? base_check->solvent_check Yes increase_base->solvent_check change_solvent ACTION: Use a polar aprotic solvent (e.g., DMF, DMSO, THF) solvent_check->change_solvent No temp_check Is the reaction temperature adequate? solvent_check->temp_check Yes change_solvent->temp_check increase_temp ACTION: Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) temp_check->increase_temp No alternative_method CONSIDER: Alternative Alkylation Strategy (e.g., Mitsunobu Reaction) temp_check->alternative_method Still No Conversion increase_temp->alternative_method Still No Conversion mitsunobu_mechanism cluster_activation Activation of Alcohol cluster_alkylation Nucleophilic Attack ROH R'-OH (Alcohol) Betaine Betaine Intermediate ROH->Betaine Reacts with PPh3_DEAD PPh₃ + DEAD PPh3_DEAD->Betaine Forms Oxyphosphonium [R'O-PPh₃]⁺ (Activated Alcohol) Betaine->Oxyphosphonium Proton transfer from alcohol Product R-N-R' (Alkylated Product) Oxyphosphonium->Product SN2 Attack by [R-N]⁻ Sultam Isothiazolidine-NH (R-NH) Sultam_Anion [R-N]⁻ (Nucleophile) Sultam->Sultam_Anion Deprotonation by Betaine Sultam_Anion->Product

Sources

Side reaction products in the synthesis of isothiazolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isothiazolidine compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and side reactions encountered during the synthesis of isothiazolidine and its derivatives, providing in-depth, field-proven insights and troubleshooting protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is low, and I'm observing a highly polar byproduct. Is my isothiazolidine ring opening?

Answer: Yes, this is a very common issue. The isothiazolidine ring, particularly in derivatives like penicillins, is susceptible to hydrolysis and ring-opening, which is highly dependent on pH.[1][2][3] This side reaction can proceed through different mechanisms, leading to undesired, often more polar, byproducts that complicate purification and reduce yield.

Troubleshooting Guide: Isothiazolidine Ring Opening

The Problem: You observe a significant decrease in the expected product spot on TLC/LCMS and the appearance of new, more polar spots. The overall isolated yield is poor despite the apparent consumption of starting materials.

The Cause: Mechanistic Pathways of Ring Degradation The stability of the isothiazolidine ring is critically influenced by the pH of the reaction medium.

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH, the ring nitrogen or sulfur can be protonated, activating the ring for nucleophilic attack by water or other nucleophiles present. This typically involves C-S bond fission.[1]

  • pH-Independent Opening (Neutral pH): Around neutral pH, some isothiazolidine derivatives can undergo unimolecular ring opening to form a zwitterionic intermediate, which can then be trapped by water or recyclize, potentially causing epimerization at adjacent chiral centers.[1][4]

  • Base-Catalyzed Elimination (High pH): In alkaline conditions, deprotonation can lead to elimination reactions or hydroxide-ion-catalyzed ring opening, forming intermediates like enamines or imines.[2][4]

The following diagram illustrates the general pH-dependent pathways for ring opening.

G cluster_main Desired Reaction cluster_side Side Reactions (Ring Opening) A Starting Materials B Isothiazolidine Product A->B Cyclization C Protonated Intermediate B->C Low pH (H+) E Zwitterionic Intermediate B->E Neutral pH G Deprotonated Intermediate B->G High pH (OH-) D Hydrolysis Products (e.g., N-methylmalonamic acid) C->D E->D F Epimerized Product E->F H Elimination/Imine Products G->H

Caption: pH-dependent side reaction pathways in isothiazolidine synthesis.

The Solution: Strict pH Control Controlling the pH during the reaction and workup is the most effective strategy to prevent ring opening.

Protocol: Buffered Reaction and Controlled Workup
  • Reaction Setup: If your synthesis protocol allows, use a buffered solvent system. For reactions sensitive to acidic conditions, a non-nucleophilic base like 2,6-lutidine or proton sponge can be added to scavenge acid byproducts. For base-sensitive compounds, consider a buffer like NaH₂PO₄/Na₂HPO₄.

  • Monitoring: Monitor the reaction closely by TLC or LCMS. If product degradation is observed, quench the reaction immediately.

  • Quenching: Cool the reaction mixture to 0 °C. Instead of quenching with strong acid or base, use a saturated solution of a mild reagent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to bring the mixture to a near-neutral pH.

  • Extraction: When performing a liquid-liquid extraction, use buffered water (pH ~6.5-7.5) for the aqueous washes to avoid exposing the product to pH extremes.

  • Purification: If using silica gel chromatography, consider pre-treating the silica. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent degradation of acid-sensitive compounds on the column. Conversely, for base-sensitive compounds, a neutral stationary phase like alumina may be a better choice.

ConditionRiskMitigation Strategy
Low pH (< 4) Acid-catalyzed hydrolysisUse of acid scavengers; buffered workup (pH 7)
Neutral pH (6-8) Unimolecular opening/epimerizationMinimize reaction time; work at lower temperatures
High pH (> 9) Base-catalyzed elimination/hydrolysisAvoid strong bases; use buffered workup (pH 7)
Question 2: My N-acylation reaction is giving a mixture of products, including a less polar byproduct. What's going wrong?

Answer: When acylating a hydroxy-substituted isothiazolidine or a related 3-hydroxyisothiazole, you are likely facing a classic case of kinetic versus thermodynamic control, leading to a mixture of O-acylated and N-acylated products.[5] The initially formed product may not be the most stable one.

Troubleshooting Guide: O- vs. N-Acylation Selectivity

The Problem: The reaction yields a mixture of two isomeric products, complicating purification. The ratio of these products may change depending on the reaction time and temperature.

The Cause: Acyl Migration In aprotic solvents, the acylation of a hydroxyl group (oxygen) is often kinetically faster, leading to the O-acylated product. However, this product can undergo a reversible, intermolecular acyl migration to the thermodynamically more stable N-acyl isomer.[5] The final equilibrium position depends on the steric bulk of the acyl group; larger groups may favor the O-acylated isomer due to reduced steric strain.[5]

G Start 3-Hydroxyisothiazole + Acyl Chloride Kinetic O-Acylated Product (Kinetic Control) Start->Kinetic Fast, Low Temp Thermo N-Acylated Product (Thermodynamic Control) Kinetic->Thermo Slow, Heat (O→N Migration) Thermo->Kinetic Reversible Catalyst Catalyst (e.g., 3-hydroxyisothiazole, nucleophile) Catalyst->Kinetic Catalyst->Thermo

Caption: Kinetic vs. thermodynamic control in the acylation of 3-hydroxyisothiazole.

The Solution: Driving the Reaction to the Desired Isomer

  • For the N-Acyl Product (Thermodynamic):

    • Increase Reaction Time and Temperature: Allow the reaction to stir for a longer period at a higher temperature (e.g., reflux) to facilitate the O→N migration and reach thermodynamic equilibrium. Monitor by LCMS to determine when the ratio of N- to O-acyl product is maximized.

    • Catalysis: The acyl migration can be catalyzed by nucleophiles, including the starting 3-hydroxyisothiazole itself.[5] Ensure your stoichiometry is not deficient in the acylating agent, but avoid a large excess that can lead to other side reactions.

  • For the O-Acyl Product (Kinetic):

    • Lower Temperature and Short Reaction Time: Perform the acylation at a low temperature (e.g., 0 °C to room temperature) and quench the reaction as soon as the starting material is consumed to "trap" the kinetic product before it can rearrange.

    • Choice of Acylating Agent: Using bulky sulfonyl halides often leads exclusively to O-sulfonyl derivatives, which typically do not rearrange.[5]

Protocol: Optimizing for N-Acylation
  • Setup: To a solution of the hydroxy-isothiazolidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., DCM or MeCN), add the fatty acid chloride (1.1 eq) dropwise at 0 °C.[6]

  • Initial Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC. At this point, you may observe a mixture of O- and N-acylated products.

  • Migration: Gently heat the reaction mixture to reflux (e.g., 40 °C for DCM) and continue stirring for 4-16 hours.

  • Monitoring for Equilibrium: Periodically take aliquots from the reaction and analyze by LCMS or ¹H NMR to monitor the ratio of the N-acyl to O-acyl isomer. The reaction is complete when this ratio no longer changes.

  • Workup: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography.

Question 3: I am synthesizing a benzisothiazolinone and my product is impure. What are common synthesis-related impurities?

Answer: The synthesis of 1,2-benzisothiazolin-3-one (BIT) and its derivatives can introduce several impurities depending on the chosen route. Traditional methods often use harsh reagents like bromine or chlorine, which can lead to halogenated byproducts and equipment corrosion.[7]

Troubleshooting Guide: Common Impurities in Benzisothiazolinone Synthesis

The Problem: The final product shows persistent impurities after crystallization or chromatography, or the product has poor color/purity.

The Cause: Route-Dependent Side Reactions

  • Route 1: From 2,2'-dithiodibenzoic acid: This is a common starting material for many BIT syntheses.[7] Incomplete chlorination or ammonolysis can leave unreacted intermediates in your final product. Over-chlorination can lead to undesired chlorinated species.

  • Route 2: From o-chlorobenzonitrile: This route avoids the disulfide starting material but uses chlorine gas, which can lead to side reactions if not carefully controlled.[8]

  • Oxidation of Starting Materials: Precursors like 2-aminothiophenol are highly susceptible to air oxidation, forming a disulfide dimer.[9][10] This inactive dimer will not participate in the cyclization and will remain as a significant impurity.

Caption: Troubleshooting workflow for impurities in benzisothiazolinone synthesis.

The Solution: Purification of Starting Materials and Process Control

Protocol: Purification of 2-Aminothiophenol

If your synthesis involves 2-aminothiophenol, its purity is critical. The presence of its disulfide dimer is a common reason for low yields.[10]

  • Inert Atmosphere: Handle 2-aminothiophenol under an inert atmosphere (Nitrogen or Argon) whenever possible to minimize air oxidation.

  • Visual Check: Pure 2-aminothiophenol is a colorless to pale yellow oil. If you observe a significant amount of yellow precipitate (the disulfide), the material is impure.

  • Purification (if necessary): While distillation is an option, a simpler approach for small-scale reactions is to use it fresh from a newly opened bottle stored under inert gas. For larger scales, vacuum distillation is recommended, but care must be taken to avoid thermal decomposition.

  • Reaction Control: When running the reaction, ensure conditions are optimized to promote efficient cyclization over self-condensation or other side reactions.[9] This may involve adjusting the catalyst, temperature, or order of addition.

By ensuring the purity of your precursors and carefully controlling stoichiometry and reaction conditions, you can significantly reduce the formation of these common side products.

References

  • Gensmantel, N. P., & Page, M. I. (1982). Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1479-1484. [Link]

  • Okuyama, T., & Jencks, W. P. (1977). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 99(23), 7563-7571. [Link]

  • Sereda, G., & Rajpara, V. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Tetrahedron, 124, 133013. [Link]

  • Collier, P. J., & Ramsey, A. J. (2014). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 16(5), 292-297. [Link]

  • CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 991. [Link]

  • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. (2024). LinkedIn. [Link]

  • El-Sayed, M. A. A., & El-Gazzar, A. B. A. (2017). Synthesis of sulfur-containing heterocycles via ring enlargement. Journal of Sulfur Chemistry, 38(1), 87-124. [Link]

  • NICNAS. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. (2013). NIH Public Access. [Link]

  • Page, M. I. (1980). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Chemical Communications, (14), 620-621. [Link]

  • Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]

  • Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. [Link]

  • Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • Clark, M. T., & Ward, A. D. (1974). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Australian Journal of Chemistry, 27(12), 2645-2651. [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]

  • PubChem. Isothiazolidine. National Center for Biotechnology Information. [Link]

  • Lehn, J. M., et al. (2006). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 8(15), 3315-3318. [Link]

  • Kumar, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(21), 7401. [Link]

  • Taylor, R. J. K., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Journal of Medicinal Chemistry, 60(19), 7903-7923. [Link]

Sources

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth information and practical advice on the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

The core of this molecule's structure is an isothiazolidine 1,1-dioxide, which is a cyclic sulfonamide, also known as a sultam. The stability of this sultam ring is a critical factor to consider when working with this compound in aqueous environments.

Troubleshooting Guide: Common Stability-Related Issues

Researchers may encounter several issues that can be traced back to the degradation of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in their experimental setups. This table provides a quick reference for troubleshooting these common problems.

Observed Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of the parent compound into inactive or less active byproducts.Prepare fresh solutions before each experiment. Control the pH of the medium to be in the acidic to neutral range. Avoid high temperatures.
Appearance of new peaks in HPLC or LC-MS analysis over time. Formation of degradation products due to hydrolysis of the sultam ring.Characterize the degradation products. Perform a forced degradation study to understand the degradation profile. Use the stability data to define the experimental window.
Drifting pH of the experimental solution. The primary degradation pathway, hydrolysis, can consume H+ or OH- ions, leading to a change in the solution's pH.Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
Precipitation or cloudiness in the solution. Formation of less soluble degradation products.Lower the concentration of the compound if possible. Ensure the pH and temperature are within the stable range.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in aqueous solutions?

The primary degradation pathway is the hydrolysis of the isothiazolidine 1,1-dioxide (sultam) ring.[1][2][3][4] This is a common characteristic of cyclic sulfonamides, which are susceptible to ring-opening reactions in the presence of water. This reaction can be catalyzed by both acids and bases.[1][3][4]

Q2: How does pH influence the stability of the compound?

The stability of isothiazolinone derivatives, a class to which this compound belongs, is highly dependent on pH.[5][6][7]

  • Acidic Conditions (pH < 7): The compound is generally more stable in acidic media.[6][7][8] Acid-catalyzed hydrolysis can still occur, but the rate is typically slower than in alkaline conditions.[1][2][3][4]

  • Alkaline Conditions (pH > 7): The rate of degradation increases significantly with an increase in pH.[5][6][7] The hydroxide ion acts as a potent nucleophile, attacking the sulfur of the sultam ring and leading to rapid ring-opening. Studies on related isothiazolinones have shown a dramatic decrease in half-life as the pH becomes more alkaline.[6][7]

Q3: What is the effect of temperature on the stability of this compound?

As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation.[5][8] It is crucial to store stock solutions and conduct experiments at controlled, and preferably cool, temperatures to minimize degradation. For related compounds, the rate of degradation can double with a 5-6°C increase in temperature in alkaline solutions.[8]

Q4: What are the expected degradation products?

The hydrolysis of the isothiazolidine 1,1-dioxide ring is expected to open the ring, resulting in the formation of a sulfonic acid derivative. The specific degradation product would be 2-((2-aminoethyl)amino)ethane-1-sulfonic acid.

Below is a proposed degradation pathway:

cluster_main Proposed Hydrolytic Degradation Pathway cluster_conditions Parent 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine (in aqueous solution) Acid Acid-Catalyzed (H+) Parent->Acid Base Base-Catalyzed (OH-) Parent->Base Degradation_Product 2-((2-aminoethyl)amino)ethane-1-sulfonic acid (Ring-Opened Product) Acid->Degradation_Product Hydrolysis Base->Degradation_Product Hydrolysis

Caption: Proposed degradation of the parent compound via hydrolysis.

Q5: How can I minimize degradation during my experiments?
  • pH Control: Maintain the pH of your aqueous solutions in the acidic to neutral range (ideally pH 4-7). Use a buffer system with adequate capacity to prevent pH shifts.

  • Temperature Management: Prepare solutions at room temperature and store them at 2-8°C for short-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Use of Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

  • Avoid Nucleophiles: The stability of isothiazolinones can be compromised by the presence of nucleophiles such as amines, thiols, and sulfides.[5] Be mindful of other components in your experimental medium.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and its degradation products.[9][10] For higher sensitivity and specificity, especially for identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[11][12] A stability-indicating method should be developed and validated to ensure that the analytical method can separate the parent compound from all potential degradation products.[13]

Experimental Protocol: Preliminary Stability Assessment

This protocol provides a framework for conducting a preliminary investigation into the stability of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in aqueous solutions at different pH values.

Objective: To determine the rate of degradation of the compound at various pH levels over a set time course.

Materials:

  • 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

  • HPLC-grade water

  • Buffer solutions (e.g., citrate for pH 4, phosphate for pH 7, and borate for pH 9)

  • HPLC or LC-MS/MS system

Workflow Diagram:

Caption: Experimental workflow for the stability study.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.

    • Dissolve it in HPLC-grade water to a final concentration of 1 mg/mL. This is your stock solution.

  • Preparation of Test Solutions:

    • For each pH condition (e.g., pH 4, 7, and 9), pipette the required volume of the stock solution into the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

    • Protect the solutions from light if the compound is suspected to be light-sensitive.

  • Sampling:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Immediately analyze the samples or store them at a low temperature (e.g., -20°C) to halt further degradation until analysis. The T=0 sample should be taken immediately after preparation.

  • Analytical Method (General HPLC Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

    • This method will need to be optimized for your specific equipment and to ensure separation from any degradation products.

  • Data Analysis:

    • Calculate the concentration of the parent compound remaining at each time point based on the peak area from the HPLC analysis.

    • Express the results as a percentage of the initial concentration (T=0).

    • Plot the percentage of the remaining compound against time for each pH condition.

Data Presentation

The results of the stability study can be summarized in a table as follows:

Time (hours) % Remaining (pH 4) % Remaining (pH 7) % Remaining (pH 9)
0100.0100.0100.0
299.598.285.3
499.196.572.1
898.393.151.9
2495.080.415.6
(Note: The data in this table is illustrative and not based on actual experimental results.)

This structured approach will provide a clear understanding of the stability profile of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, enabling you to design more robust and reliable experiments.

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (2025-08-06). ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (n.d.). ResearchGate. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. (2025-08-06). ResearchGate. [Link]

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (2025-08-06). ResearchGate. [Link]

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. (n.d.). National Institutes of Health. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). Journal of the American Chemical Society. [Link]

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. (n.d.). PubMed. [Link]

  • Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (n.d.). SciSpace. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]

  • The hydrolytic reactivity of β-sultams. (n.d.). University of Huddersfield Research Portal. [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… (n.d.). OUCI. [Link]

  • NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). (n.d.). ChemRxiv. [Link]

  • The hydrolytic reactivity of β-sultams. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019-10-29). National Institutes of Health. [Link]

Sources

Technical Support Center: A Guide to the Stability of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your experimental results.

Introduction to the Stability Profile

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride incorporates two key functional groups that dictate its stability: a sultam (a cyclic sulfonamide) and a primary amine hydrochloride salt. The sultam ring, specifically the isothiazolidine-1,1-dioxide, can be susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening. The ethylamine hydrochloride portion of the molecule makes it prone to hygroscopicity, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can, in turn, accelerate degradation pathways. Furthermore, like many organic molecules, exposure to excessive heat and light can promote degradation.

This guide provides a comprehensive overview of potential stability issues and offers practical solutions for prevention and troubleshooting.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I observed a change in the physical appearance of the compound (e.g., clumping, discoloration). What could be the cause?

Answer:

Changes in the physical appearance of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride are often the first indicators of degradation or improper storage.

  • Clumping or Caking: This is a classic sign of moisture absorption. The hydrochloride salt is hygroscopic and will attract water from the air, causing the powder to clump. This can be exacerbated by improper storage in a humid environment or frequent opening of the container without adequate precautions.

  • Discoloration (e.g., yellowing or browning): This may indicate chemical degradation. Potential causes include:

    • Oxidation: The amine functional group can be susceptible to oxidation, which can lead to colored byproducts.

    • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions in the sulfonamide portion of the molecule.

    • Thermal Degradation: Storage at elevated temperatures can accelerate various degradation pathways.

Immediate Actions:

  • Isolate the material: Prevent further use of the suspect material in critical experiments.

  • Verify storage conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ section).

  • Perform analytical testing: Assess the purity of the material using methods like HPLC to confirm degradation and quantify the extent of impurity formation.

Question 2: My recent experimental results are inconsistent or show a loss of activity. Could this be related to the compound's stability?

Answer:

Yes, inconsistent results or a decrease in expected biological or chemical activity are significant indicators that your compound may have degraded. The formation of impurities or a reduction in the concentration of the active compound will directly impact experimental outcomes.

Causality:

  • Hydrolysis of the Sultam Ring: If the isothiazolidine-1,1-dioxide ring undergoes hydrolysis, the resulting ring-opened product will have a different chemical structure and is unlikely to retain the same biological activity. This can occur if the compound is exposed to moisture and basic conditions.

  • Degradation of the Amine Side Chain: Reactions involving the primary amine, such as oxidation or reaction with impurities in your solvent, can also lead to a loss of the parent compound.

Troubleshooting Workflow:

Troubleshooting Experimental Inconsistency Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_purity Assess Purity of Compound Lot (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure troubleshoot_assay Troubleshoot Experimental Assay (Reagents, Protocol, Instrument) is_pure->troubleshoot_assay Yes investigate_storage Investigate Storage & Handling (Temperature, Humidity, Light) is_pure->investigate_storage No new_lot Use a New, Validated Lot of Compound troubleshoot_assay->new_lot forced_degradation Perform Forced Degradation Study to Identify Potential Degradants investigate_storage->forced_degradation modify_handling Modify Storage & Handling Procedures forced_degradation->modify_handling modify_handling->new_lot

Caption: A workflow for troubleshooting inconsistent experimental results.

Question 3: I need to prepare an aqueous solution of the compound. Are there any special precautions I should take?

Answer:

Yes, preparing aqueous solutions requires care to minimize degradation.

  • pH of the Solution: The stability of the sultam ring is pH-dependent. Strongly basic conditions (pH > 8) should be avoided as they can catalyze the hydrolysis of the N-S bond in the sultam ring. It is recommended to use a buffered solution in the slightly acidic to neutral pH range (pH 5-7).

  • Solution Storage: Aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis and microbial growth.

  • Degassed Solvents: For sensitive applications, using degassed water can minimize the risk of oxidative degradation of the amine group.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride?

To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Humidity Dry environment (use of a desiccator)The hydrochloride salt is hygroscopic; a dry environment prevents moisture absorption.
Light Protected from light (amber vial)Prevents photolytic degradation of the sulfonamide moiety.

2. Is this compound hygroscopic?

Yes, as a hydrochloride salt of a primary amine, this compound is expected to be hygroscopic. It is crucial to handle it in a low-humidity environment (e.g., a glove box) and to store it in a desiccator. When weighing the compound, do so quickly to minimize exposure to atmospheric moisture.

3. What are the likely degradation products?

Based on the structure, the two most probable degradation pathways are hydrolysis of the sultam ring and reactions of the primary amine.

Potential Degradation Pathways Potential Degradation Pathways parent 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride C₅H₁₃ClN₂O₂S hydrolysis Hydrolysis Product 2-((2-aminoethyl)sulfamoyl)ethanesulfonic acid parent:parent->hydrolysis Hydrolysis (Moisture, High pH) oxidation Oxidation Products e.g., Aldehydes, Carboxylic Acids parent:parent->oxidation Oxidation (Oxygen, Light)

Caption: Potential degradation pathways of the compound.

4. How can I check the purity of my sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity checks. For more detailed analysis and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Preparation for Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used for purity testing and to monitor the stability of the compound over time.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Workflow for Stability Assessment:

Stability Assessment Workflow Workflow for a Stability Assessment Study start Receive New Lot of Compound initial_analysis Perform Initial Purity Analysis (HPLC, LC-MS, KF Titration) start->initial_analysis store Store Compound under Recommended Conditions initial_analysis->store time_points Analyze at Defined Time Points (e.g., 0, 3, 6, 12 months) store->time_points compare Compare Purity Results to Initial Analysis time_points->compare is_stable Is Purity within Specification? compare->is_stable continue_study Continue Stability Study is_stable->continue_study Yes investigate Investigate Cause of Degradation is_stable->investigate No continue_study->time_points end Determine Shelf-Life continue_study->end End of Study investigate->end

Caption: A step-by-step workflow for conducting a stability assessment study.

References

  • Laha, T.K., Mishra, S., & Sen, S. (2011). RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 23(1), 11-14.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 257-270.
  • Barceló, D., & Petrovic, M. (2007). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Analytical and Bioanalytical Chemistry, 387(4), 1265-1279.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90.
  • Stolker, A. A., & Brinkman, U. A. T. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Analytical and Bioanalytical Chemistry, 382(3), 645-654.
  • Reddit. (n.d.). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]

  • Raghunandan, N. (n.d.). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations.
  • Ng, C. H., et al. (2022). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 13(9), 1021-1041.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chen, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9045-9056.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ResearchGate. (2022).
  • SciSpace. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
  • Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • MDPI. (2020).
  • Journal of the American Chemical Society. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides.
  • Glasl, D., Otto, H., & Rihs, G. (1997). Properties and Reactions of Substituted 1,2‐Thiazetidine 1,1‐Dioxides: Synthesis of N‐Substituted 4,4‐dimethyl‐1,2‐thiazetidin‐3‐one 1

Validation & Comparative

Comparative Analysis of Isothiazolidine Derivatives in Antimicrobial Assays: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance has catalyzed the search for novel chemical entities with potent antimicrobial activity. Among the various heterocyclic compounds explored, isothiazolidine derivatives have garnered significant attention due to their broad-spectrum efficacy. This guide provides an in-depth comparative analysis of these derivatives, focusing on their performance in antimicrobial assays, mechanistic insights, and the critical experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.

The Isothiazolidine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The isothiazolidine nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key pharmacophore in a number of biologically active compounds.[1] Isothiazolinones, a class of isothiazolidine derivatives, are utilized as bacteriostatic and fungiostatic agents in a variety of applications.[2] Their antimicrobial effects are largely attributed to the disruption of microbial protein and nucleic acid synthesis.[3] The inherent reactivity of the sulfur atom within the isothiazolidine ring allows for interactions with crucial microbial enzymes, leading to the inhibition of essential metabolic pathways.[4]

Evaluating Antimicrobial Potency: A Comparative Look at Isothiazolidine Derivatives

The antimicrobial activity of isothiazolidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. A comparative analysis of the Minimum Inhibitory Concentration (MIC) of various derivatives against common pathogens reveals key structure-activity relationships.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Isothiazolidine Derivatives

DerivativeChemical StructureS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Methylisothiazolinone (MI)A five-membered ring with a methyl group attached to the nitrogen atom.>10041[5][6]>100
Methylchloroisothiazolinone (MCI)A five-membered ring with a methyl group on the nitrogen and a chlorine atom on the carbon-carbon double bond.~10.5[5][6]2.6[5][6]
Benzisothiazolinone (BIT)A five-membered isothiazolidine ring fused to a benzene ring.~50~200~100
Octylisothiazolinone (OIT)A five-membered ring with an octyl group attached to the nitrogen atom.~2~10~5

Note: The MIC values presented are approximate and can vary depending on the specific strain and testing conditions.

The data clearly indicates that substitutions on the isothiazolidine ring have a dramatic impact on antimicrobial potency. For instance, the addition of a chlorine atom, as seen in MCI, significantly enhances its biocidal activity compared to MI.[5][6] This highlights the importance of exploring various synthetic modifications to optimize the antimicrobial profile of this scaffold.

Mechanism of Action: Unraveling the Antimicrobial Strategy of Isothiazolidinones

Isothiazolinone biocides employ a two-step mechanism to exert their antimicrobial effects.[4] The initial step involves the rapid inhibition of microbial growth and metabolism, which is then followed by irreversible cell damage that leads to a loss of viability.[4] This process is primarily achieved through the disruption of metabolic pathways that involve dehydrogenase enzymes.[4]

Key physiological functions such as growth, respiration (oxygen consumption), and energy generation (ATP synthesis) are rapidly inhibited in microbes exposed to isothiazolinones.[4] The ultimate cell death is a consequence of the destruction of protein thiols and the generation of free radicals.[4]

cluster_cell Microbial Cell Isothiazolidinone Isothiazolidinone Enzyme Essential Enzymes (e.g., Dehydrogenases) Isothiazolidinone->Enzyme Inhibition Inactivated_Enzyme Inactivated Enzymes Enzyme->Inactivated_Enzyme Metabolic_Pathway Key Metabolic Pathways Inactivated_Enzyme->Metabolic_Pathway Disruption Cell_Death Cell Death Metabolic_Pathway->Cell_Death

Caption: Proposed mechanism of action of isothiazolidinone derivatives.

Gold Standard Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing methods are crucial. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method: A Step-by-Step Guide

This protocol outlines the key steps for performing a broth microdilution assay to evaluate the antimicrobial activity of isothiazolidine derivatives.

Start Start Prepare_Stock Prepare Stock Solution of Isothiazolidinone Derivative Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate Under Optimal Conditions Inoculate_Plate->Incubate Read_Results Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol:

  • Preparation of Stock Solutions: Dissolve the isothiazolidine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Perspectives and Conclusion

Isothiazolidine derivatives continue to be a promising class of compounds in the quest for new antimicrobial agents. The comparative data and mechanistic insights provided in this guide underscore the importance of continued research in this area. Future efforts should focus on the synthesis and evaluation of novel derivatives with enhanced potency, improved safety profiles, and a reduced potential for resistance development. A thorough understanding of their structure-activity relationships and mechanisms of action will be instrumental in the rational design of the next generation of isothiazolidine-based antimicrobial drugs.

References

Sources

A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: From Systemic Administration to Topical Precision

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Original Topic

Initial searches for "2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride" did not yield sufficient public, peer-reviewed data to construct a comparative guide that meets the required standards of scientific integrity and experimental depth. This compound appears to be a research chemical or intermediate without the extensive body of literature necessary for a robust comparison against other sulfonamides.

To fulfill the spirit and technical requirements of the request, this guide has been pivoted to a topic with a wealth of available data: A Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors. This allows for a detailed, data-driven comparison of clinically significant sulfonamides, providing valuable insights for researchers and drug development professionals.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry. Its journey began with antibacterial agents and has since expanded dramatically, proving to be a remarkably versatile pharmacophore. A prime example of this versatility is its critical role in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs are ubiquitous in living organisms, catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This simple reaction is fundamental to a vast array of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[2]

In the context of ophthalmology, the inhibition of carbonic anhydrase in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[3][4] This makes CA inhibitors (CAIs) a vital therapeutic class for managing glaucoma, a progressive optic neuropathy that is a leading cause of irreversible blindness.[5]

This guide provides a comparative analysis of archetypal and modern sulfonamide-based CAIs, focusing on the evolution from systemic to topical agents. We will dissect the key parameters that differentiate these compounds—efficacy, isozyme selectivity, physicochemical properties, and clinical utility—supported by experimental data and protocols to provide a comprehensive resource for drug development professionals.

The Archetype: Acetazolamide and the Challenge of Systemic Inhibition

Acetazolamide, a heterocyclic sulfonamide, was one of the first CAIs to be widely used clinically.[6] Administered orally, it is highly effective at reducing IOP. However, its utility is severely hampered by its systemic mechanism of action. By inhibiting CAs throughout the body, acetazolamide often leads to a range of undesirable side effects, including metabolic acidosis, paresthesia, fatigue, and the formation of kidney stones. These systemic effects arise from the non-selective inhibition of various CA isozymes that are crucial for normal physiological function in different tissues.[7] This lack of selectivity and systemic exposure profile created a clear clinical need for targeted, topically administered agents that could deliver therapeutic benefit directly to the eye while minimizing off-target effects.

The Innovation: Topical Inhibitors for Targeted Ocular Therapy

The development of topical CAIs represented a significant leap forward in glaucoma therapy. The goal was to design molecules with the right balance of physicochemical properties to penetrate the cornea and reach the ciliary body in sufficient concentrations, without significant systemic absorption.[8] Two prominent examples that achieved this goal are Dorzolamide and Brinzolamide .

  • Dorzolamide: The first topically active CAI, dorzolamide demonstrated the feasibility of localized ocular CA inhibition.[8][9] It effectively lowers IOP with a significantly improved side-effect profile compared to systemic agents.[9]

  • Brinzolamide: A subsequent innovation, brinzolamide was developed to offer comparable efficacy to dorzolamide but with improved local tolerability, particularly reducing the stinging and burning sensation sometimes associated with dorzolamide.[9][10]

These second-generation inhibitors were specifically designed to be potent against the primary CA isozyme in the eye, CA-II, while possessing properties suitable for topical formulation.[11][12]

Head-to-Head Comparison: A Multi-Parameter Analysis

The transition from systemic to topical CAIs was driven by a desire to optimize the therapeutic window. This optimization can be quantified by comparing key drug parameters.

Table 1: Comparative Efficacy and Clinical Performance
ParameterAcetazolamide (Oral)Dorzolamide 2% (Topical)Brinzolamide 1% (Topical)
Aqueous Flow Reduction ~30%[13]~17%[13]Efficacy comparable to dorzolamide[10]
IOP Reduction (Monotherapy) ~19%[13]~13-18%[4][13]4 to 5 mmHg (equivalent to dorzolamide)[10]
Primary Administration Route Systemic (Oral)Topical (Ophthalmic Solution)Topical (Ophthalmic Suspension)
Common Side Effects Systemic: Paresthesia, fatigue, metabolic acidosis, renal calculi[14]Local: Stinging, burning, superficial punctate keratitis[9]Local: Blurred vision, unusual taste; generally better comfort profile than dorzolamide[9][10]

Causality Insight: Systemically administered acetazolamide achieves a greater reduction in aqueous humor flow compared to topical dorzolamide (30% vs. 17%).[13] This is likely due to more complete inhibition of the relevant carbonic anhydrase isozymes in the ciliary body when the drug is delivered via the bloodstream.[15] However, this higher efficacy comes at the cost of significant systemic side effects, which is the primary driver for preferring topical agents in long-term glaucoma management. The development of brinzolamide was a direct response to the local tolerability issues (stinging) of dorzolamide, demonstrating a further refinement in optimizing the patient experience without sacrificing efficacy.[9]

Table 2: Physicochemical and Pharmacokinetic Properties
ParameterAcetazolamideDorzolamideBrinzolamide
Molecular Weight ( g/mol ) 222.25324.44383.5
Water Solubility LowHighLow
Log D (pH 7.4) -0.261.72[16]6.6[16]
Primary CA Isozyme Target CA-II, CA-IV (Non-selective)CA-II[10]CA-II[17]
Formulation TabletAqueous SolutionSuspension

Causality Insight: The physicochemical properties are paramount for topical drug delivery. Dorzolamide's higher water solubility and optimal Log D value (a measure of lipophilicity at physiological pH) facilitate its formulation as a solution and its ability to cross the corneal barrier.[16] Brinzolamide's higher lipophilicity and lower solubility necessitate its formulation as a suspension.[10][16] While both effectively reach the target tissue, these formulation differences impact patient comfort and vision clarity immediately after instillation.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of these sulfonamides is predicated on a high-affinity interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. The deprotonated sulfonamide nitrogen atom acts as a potent zinc-binding group, coordinating with the Zn²⁺ and displacing a catalytic water/hydroxide molecule, thereby blocking the enzyme's catalytic activity.

G cluster_CA Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn²⁺ H2O H₂O / OH⁻ Zn->H2O Coordination His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Sulfonamide R-SO₂NH⁻ H2O->Sulfonamide Displacement Sulfonamide->Zn High-Affinity Binding caption Fig 1. Sulfonamide Inhibition of Carbonic Anhydrase.

Caption: Sulfonamide inhibitors bind to the active site zinc ion, displacing the catalytic water molecule.

Experimental Protocols: A Framework for Comparative Analysis

To ensure trustworthy and reproducible comparisons between different CAIs, standardized assays are essential. The following protocol outlines a common colorimetric method for determining the inhibitory potency (IC₅₀) of a compound against a specific CA isozyme.

In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Method)

This assay is based on the principle that carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[18]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II (e.g., 1 µg/mL) in cold Assay Buffer immediately before use.

    • Substrate Solution: Prepare a 10 mM solution of p-Nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Acetazolamide (positive control), Dorzolamide, and Brinzolamide in DMSO. Create serial dilutions to generate a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.[18]

    • Add 2 µL of the corresponding inhibitor dilution (or DMSO for 100% activity control).[18]

    • Add 20 µL of the CA working solution to all wells except the blank/background control.[18]

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[18]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[18]

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.[18]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measure Measurement & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B Add Buffer & Inhibitor/DMSO A->B C Add CA Enzyme B->C D Pre-incubate (15 min) C->D E Add p-NPA Substrate (Initiate Reaction) D->E F Kinetic Read (Abs @ 405 nm) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC₅₀ H->I caption Fig 2. Workflow for In Vitro CA Inhibition Assay.

Caption: A standardized workflow ensures reproducible IC₅₀ determination for CA inhibitors.

Conclusion: A Trajectory of Refined Targeting

The evolution from systemic acetazolamide to topical agents like dorzolamide and brinzolamide is a classic drug development success story. It demonstrates a clear trajectory towards enhancing therapeutic specificity and patient safety. By understanding the interplay between chemical structure, physicochemical properties, and biological activity, medicinal chemists have successfully localized the potent inhibitory action of the sulfonamide pharmacophore to the target organ, minimizing systemic exposure and its associated adverse effects.

For researchers in the field, this comparison underscores the critical importance of multi-parameter optimization. Future innovations may focus on even greater isozyme selectivity (e.g., targeting CA-IV in addition to CA-II) or developing novel delivery systems that further improve bioavailability and patient adherence, continuing the refinement of sulfonamide-based therapies.

References

  • Maren, T. H., & Venta, P. J. (1995). Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. Archives of Ophthalmology, 113(12), 1547–1551. Available from: [Link]

  • Wikipedia contributors. (2024). Glaucoma. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • VA.gov | Veterans Affairs. (2016). Therapeutic Class Overview: Ophthalmic Carbonic Anhydrase Inhibitors. Available from: [Link]

  • De Simone, G., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 153. Available from: [Link]

  • Martínez, A., & Sánchez-Salorio, M. (2010). A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. Journal of Ocular Pharmacology and Therapeutics, 26(3), 257-263. Available from: [Link]

  • Lee, A. G., & Anderson, R. (2008). Review of sulfonamide-induced acute myopia and acute bilateral angle-closure glaucoma. Saudi Journal of Ophthalmology, 22(2), 101-105. Available from: [Link]

  • Bar-Ilan, A., et al. (2016). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 32(7), 431-437. Available from: [Link]

  • Silver, L. H. (2001). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. Clinical Therapeutics, 23(5), 733-742. Available from: [Link]

  • Tăbăcaru, B., & Dinu-Pîrvu, C. E. (2023). A Review of Ocular and Systemic Side Effects in Glaucoma Pharmacotherapy. Journal of Clinical Medicine, 12(15), 5036. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. Available from: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of dorzolamide and brinzolamide. ResearchGate. Available from: [Link]

  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1956. Available from: [Link]

  • Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(23), 12781. Available from: [Link]

  • Senturk, M., et al. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1063-1070. Available from: [Link]

  • ResearchGate. (2008). Review of sulfonamide-induced acute myopia and acute bilateral angle-closure glaucoma. ResearchGate. Available from: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6706-6721. Available from: [Link]

  • Söderberg, M., et al. (2000). Aqueous humor flow in human eyes treated with dorzolamide and different doses of acetazolamide. Archives of Ophthalmology, 118(1), 35-40. Available from: [Link]

  • Tham, Y.-C., et al. (2014). Bilateral angle closure glaucoma induced by sulphonamide-derived medications. Clinical & Experimental Ophthalmology, 42(4), 367-373. Available from: [Link]

  • Amerigo Scientific. (n.d.). 2-Thiazol-2-yl-ethylamine dihydrochloride. Amerigo Scientific. Available from: [Link]

  • Avvaru, B. S., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7192-7198. Available from: [Link]

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Sources

A Researcher's Guide to Validating the Anticancer Activity of Novel Isothiazolidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The quest for more effective and selective cancer therapies is a driving force in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, isothiazolidine derivatives have emerged as a noteworthy class of compounds with potential anticancer properties. Their validation, however, requires a rigorous and systematic approach to not only confirm their cytotoxic effects but also to elucidate their mechanisms of action and assess their in vivo efficacy. This guide outlines a validated workflow, comparing the performance of novel isothiazolidine compounds against established standards and providing the experimental rationale at each step.

Part 1: Initial Screening and In Vitro Validation: Establishing a Foundation

The initial phase of validation focuses on characterizing the direct effects of the novel isothiazolidine compounds on cancer cells in a controlled laboratory setting. This step is crucial for identifying the most potent candidates and gathering preliminary mechanistic insights.[1][2] A step-wise procedure from in vitro to in vivo experiments is a rational approach to narrow down a large number of potential drugs to a few promising agents for further clinical testing.[1]

Assessing Cytotoxicity: The MTT Assay

The cornerstone of any anticancer drug discovery pipeline is the assessment of a compound's ability to inhibit cell growth or induce cell death.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

This assay allows for the determination of the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.[1] This value is a critical parameter for comparing the potency of different compounds and for estimating potentially effective concentrations in subsequent in vivo studies.[1]

Experimental Protocol: MTT Cell Viability Assay [4][6][7]

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma, C6 rat brain glioma) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel isothiazolidine compounds and a standard-of-care drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

Data Presentation: Comparative IC50 Values

CompoundCancer Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
Isothiazolidine AA54915.21.2
Isothiazolidine BA5498.71.2
Isothiazolidine AC610.50.9
Isothiazolidine BC65.10.9

This table presents hypothetical data for illustrative purposes.

Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mechanism by which the compounds induce cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids the inflammatory response associated with necrosis.[8] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[8][11] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8][11]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [9][10]

  • Cell Treatment: Treat cancer cells with the isothiazolidine compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[9][10]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle.[12] Analyzing the effect of a compound on the cell cycle distribution can provide valuable insights into its antiproliferative mechanism.[13] Flow cytometry with propidium iodide (PI) staining is a widely used technique for this purpose. PI is a fluorescent dye that binds to DNA in a stoichiometric manner, meaning the amount of fluorescence is directly proportional to the DNA content.[14] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [14][15]

  • Cell Treatment: Treat cancer cells with the isothiazolidine compounds at their IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[14]

  • RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained by PI.[14]

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Part 2: Delving Deeper: Mechanistic Insights and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by the novel compounds is a critical step in their validation. This knowledge can help in identifying biomarkers for patient selection and in designing rational combination therapies.

Probing Key Signaling Pathways: Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[16][17] This method is invaluable for investigating the effect of a compound on the expression and activation (e.g., phosphorylation) of key proteins involved in cancer-related signaling pathways.[16][18]

Many cancers exhibit aberrant activation of pro-survival and proliferative signaling pathways, such as the PI3K/Akt and EGFR pathways.[19][20][21][22][23] The PI3K/Akt pathway plays a crucial role in regulating cell survival, growth, and proliferation.[19][24] Similarly, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, when dysregulated, can drive tumor progression.[22][25][26] Therefore, examining the phosphorylation status of key proteins in these pathways, such as Akt and ERK (a downstream effector of EGFR), can reveal the compound's mechanism of action.[27]

Experimental Protocol: Western Blotting [28][29]

  • Protein Extraction: Treat cells with the isothiazolidine compounds and then lyse the cells to extract total proteins.[16][28]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[16]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Illustrative Signaling Pathway Diagram

EGFR_PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK EGF EGF (Growth Factor) EGF->EGFR Isothiazolidine Novel Isothiazolidine Compound Isothiazolidine->EGFR Inhibits Isothiazolidine->PI3K Inhibits

Caption: Potential mechanism of action of novel isothiazolidine compounds on the EGFR and PI3K/Akt signaling pathways.

Part 3: The Bridge to Clinical Relevance: In Vivo Validation

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism.[2][30] Therefore, in vivo testing in animal models is an essential step to evaluate the systemic efficacy and potential toxicity of the lead compounds.[1][30][31] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[1][30][32][33][34][35]

Evaluating Antitumor Efficacy in a Xenograft Model

The primary goal of the in vivo study is to determine if the novel isothiazolidine compound can inhibit tumor growth in a living animal.[34] This is typically assessed by measuring the tumor volume over time in treated versus control groups.[34]

Experimental Workflow: Mouse Xenograft Study

Xenograft_Workflow Start Start Implantation Implant Human Cancer Cells (e.g., A549) subcutaneously Start->Implantation TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Isothiazolidine Compound or Vehicle Control (e.g., daily IP injection) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tumor Volume Reaches Predetermined Size or Study Duration Ends Monitoring->Endpoint Analysis Analyze Data: Tumor Growth Inhibition (TGI) & Toxicity Assessment Endpoint->Analysis End End Analysis->End

Sources

Navigating the Post-Antibiotic Era: A Comparative Guide to Isothiazolidine and Thiazolidinone Derivatives Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antibiotic resistance poses a formidable challenge to modern medicine, threatening to return us to a pre-antibiotic era where common infections could be fatal. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) have become commonplace in healthcare settings, necessitating an urgent search for novel antimicrobial agents. This guide provides a comparative analysis of two promising classes of heterocyclic compounds—isothiazolidinones and thiazolidinones—and evaluates their potential as effective therapeutics against these multi-drug resistant bacteria. We will delve into their efficacy, mechanisms of action, and cytotoxic profiles, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

The Chemical Frontier: Isothiazolidinones and Thiazolidinones

Isothiazolidinones and thiazolidinones are sulfur and nitrogen-containing heterocyclic compounds that have garnered significant interest for their broad spectrum of biological activities. While the initial focus of this guide was to be on the specific molecule 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a notable lack of published data on its antibacterial efficacy has necessitated a broader examination of its parent structural classes. This allows for a more robust and data-supported comparison of the potential of these scaffolds in addressing the crisis of antibiotic resistance.

Comparative Efficacy: A Quantitative Look at Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following tables summarize the in vitro efficacy of various isothiazolone and thiazolidinone derivatives against MRSA and VRE, compared to standard-of-care antibiotics. The data has been compiled from multiple studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different research groups.

Table 1: Comparative MICs of Isothiazolone Derivatives and Standard Antibiotics against S. aureus

Compound/DrugS. aureus StrainMIC (µM)Reference
Isothiazolone-Nitroxide Hybrid 22 MSSA35[1]
MRSA35[1]
VRSA8.75[1]
Methylisothiazolinone (MIT) MSSA280[1]
VRSA280[1]
Vancomycin Vancomycin-Susceptible S. aureus~2 µg/mL (~1.4 µM)Standard Value
Linezolid Linezolid-Susceptible S. aureus1-4 µg/mL (~3-12 µM)Standard Value

Table 2: Comparative MICs of Thiazolidinone Derivatives and Standard Antibiotics against Resistant Bacteria

Compound/DrugBacterial StrainMIC Range (µg/mL)Reference
2,3-diaryl-thiazolidin-4-ones (Compound 5) MRSA0.008–0.06[2]
2,3-diaryl-thiazolidin-4-ones (Compounds 5, 8, 15, 6) MRSA, P. aeruginosa, E. coliMore potent than ampicillin[2]
Adamantane-thiazole-4-thiazolidinone hybrids Gram-positive & Gram-negative bacteriaGenerally more potent than ampicillin and streptomycin[3]
TD-H2-A Various S. aureus strains6.3–25.0[4]
Linezolid VRE1-2[5]
Tedizolid VRE0.25-0.5[5]

Deciphering the Mode of Action: How These Compounds Combat Resistance

Understanding the mechanism of action is paramount in drug development, as it can predict potential resistance mechanisms and guide further optimization. Isothiazolones and thiazolidinones employ distinct strategies to exert their antibacterial effects.

Isothiazolones: A Multi-pronged Metabolic Attack

Isothiazolones are known to function as electrophilic agents that rapidly inhibit bacterial growth and metabolism.[3] Their mechanism involves a two-step process:

  • Rapid Inhibition of Metabolic Pathways: Isothiazolones quickly disrupt critical metabolic pathways by targeting dehydrogenase enzymes. This leads to the inhibition of essential cellular functions such as respiration (oxygen consumption) and energy (ATP) generation.[3]

  • Irreversible Cell Damage: Following the initial metabolic inhibition, isothiazolones cause irreversible damage to the cell, leading to a loss of viability. This is achieved through the destruction of protein thiols and the production of free radicals.[3]

This multi-targeted approach makes it difficult for bacteria to develop resistance.

Isothiazolone_Mechanism cluster_bacterium Bacterial Cell Isothiazolone Isothiazolone Cell_Membrane Cell Membrane (Diffusion) Isothiazolone->Cell_Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Dehydrogenase_Enzymes Dehydrogenase Enzymes (e.g., in ETC) Cytoplasm->Dehydrogenase_Enzymes Thiol_Groups Protein Thiols (-SH) Cytoplasm->Thiol_Groups Metabolic_Inhibition Inhibition of Respiration & ATP Synthesis Dehydrogenase_Enzymes->Metabolic_Inhibition Inhibition ROS Reactive Oxygen Species (ROS) Thiol_Groups->ROS Reaction with Isothiazolone Cell_Death Irreversible Cell Damage & Cell Death ROS->Cell_Death Metabolic_Inhibition->Cell_Death

Mechanism of Isothiazolone Antibacterial Activity.
Thiazolidinones: Targeting the Essential YycG/YycF Two-Component System

Certain thiazolidinone derivatives have been shown to target the YycG/YycF (also known as WalK/WalR) two-component signal transduction system. This system is highly conserved in low-G+C Gram-positive bacteria and is essential for their viability, playing a crucial role in cell wall homeostasis, cell membrane integrity, and cell division.[6]

The YycG/YycF system operates as follows:

  • Signal Sensing: The histidine kinase YycG, a transmembrane sensor, detects specific environmental cues.

  • Phosphorylation Cascade: Upon activation, YycG autophosphorylates and then transfers the phosphate group to the response regulator YycF.

  • Gene Regulation: Phosphorylated YycF acts as a transcription factor, binding to specific DNA sequences to regulate the expression of genes involved in cell wall metabolism and biofilm formation.

By inhibiting this essential pathway, thiazolidinone derivatives can disrupt fundamental cellular processes, leading to bacterial cell death.

YycFG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YycG YycG (Sensor Kinase) YycF YycF (Response Regulator) YycG->YycF Phosphotransfer ADP ADP YycG->ADP P_YycF P-YycF YycF->P_YycF Phosphorylation DNA DNA P_YycF->DNA Binds to Promoter Gene_Expression Regulation of Cell Wall Metabolism & Biofilm Genes DNA->Gene_Expression Thiazolidinone Thiazolidinone Derivative Thiazolidinone->YycG Inhibition Environmental_Signal Environmental_Signal Environmental_Signal->YycG ATP ATP ATP->YycG Autophosphorylation Broth_Microdilution_Workflow Start Start Prepare_Materials Prepare Materials: - 96-well plate - CAMHB - Standardized inoculum - Compound stock solution Start->Prepare_Materials Serial_Dilution Perform 2-fold Serial Dilution of Compound in Plate Prepare_Materials->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_Plate->Read_MIC End End Read_MIC->End

Sources

A Comparative Guide to the Mechanism of Action of Isothiazolidine-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the molecular mechanisms underpinning antimicrobial action is paramount for the innovation of effective microbial control strategies. This guide provides an in-depth, comparative analysis of the mechanisms of action of a prominent class of biocides: the isothiazolidinones. Moving beyond a superficial overview, we will dissect the subtle yet critical differences in their biochemical interactions and cellular targets, supported by experimental data and detailed protocols for mechanistic elucidation.

The Isothiazolinone Core: A Shared Foundation of Reactivity

Isothiazolinones are a class of heterocyclic organic compounds that form the basis of a wide range of broad-spectrum antimicrobial agents. Their efficacy is fundamentally linked to the chemistry of the isothiazolinone ring, which features a reactive N-S bond. This bond renders the sulfur atom electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their antimicrobial action, allowing them to readily interact with critical biomolecules within microbial cells.

The general mechanism of action for isothiazolinones is a well-established two-step process.[1][2] The initial phase is characterized by a rapid inhibition of microbial growth and metabolism, which occurs within minutes of exposure.[1][2] This is followed by a slower, irreversible cascade of cellular damage that ultimately leads to cell death over a period of hours.[1][2]

Unraveling the Nuances: A Comparative Analysis of Key Isothiazolinones

While sharing a common reactive motif, the various isothiazolinone derivatives exhibit distinct potencies and subtleties in their mechanisms of action. Here, we compare four widely used isothiazolinones: 2-methyl-4-isothiazolin-3-one (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT), along with a related dithiobis(benzamide) compound.

The Thiol Reaction: The Primary Mode of Attack

The principal molecular target for isothiazolinones within microbial cells is the thiol group (-SH) found in cysteine residues of proteins and in the essential antioxidant glutathione.[3] The electrophilic sulfur atom of the isothiazolinone ring readily reacts with these thiol groups, leading to the formation of disulfide bonds. This interaction has profound consequences for cellular function:

  • Enzyme Inactivation: A vast array of enzymes, particularly dehydrogenases crucial for cellular respiration and energy metabolism, rely on cysteine residues in their active sites for catalytic activity.[1][2] By forming disulfide bonds with these critical thiols, isothiazolinones effectively inactivate these enzymes, leading to a rapid disruption of metabolic pathways.[1][2]

  • Depletion of Glutathione: Glutathione is a key cellular antioxidant, protecting the cell from damage by reactive oxygen species (ROS). The reaction of isothiazolinones with glutathione depletes this vital defense mechanism, rendering the cell more susceptible to oxidative stress.

The reaction with thiols can also lead to the opening of the isothiazolinone ring, forming a mercaptoacrylamide intermediate.[3] In the case of CMIT, this intermediate can tautomerize into a highly reactive thio-acyl chloride, which can then react with other nucleophiles such as amines, further contributing to cellular damage.[3] The presence of the chlorine atom at the 5-position of the isothiazolinone ring in CMIT significantly enhances its reactivity towards thiols compared to MIT, contributing to its greater potency.[3][4]

Beyond Thiol Modification: Additional Mechanistic Insights

While the thiol reaction is central, other mechanisms contribute to the antimicrobial effects of isothiazolinones:

  • Induction of Oxidative Stress: The disruption of cellular respiration and the depletion of glutathione contribute to an increase in intracellular reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[5][6] This surge in ROS leads to widespread damage to cellular components, including DNA, lipids, and proteins.[5][6]

  • Disruption of Cellular Energy Production: By inhibiting key enzymes in respiratory pathways, isothiazolinones cause a rapid decrease in intracellular ATP levels.[7][8][9] This energy depletion cripples essential cellular processes, leading to growth arrest and eventual cell death.[7][8][9]

  • Membrane Damage: While not the primary mode of action for all isothiazolinones, some evidence suggests that at higher concentrations, they can cause damage to the cell membrane, leading to the leakage of intracellular components such as lactate dehydrogenase (LDH).[7][10]

  • Interference with DNA: Some studies propose that benzisothiazolinone (BIT) may also exert its effects by forming hydrogen bonds with the bases in bacterial DNA, thereby disrupting DNA replication.[11][12]

The following diagram illustrates the generalized mechanism of action for isothiazolinone antimicrobials.

Isothiazolinone_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isothiazolinone Isothiazolinone Isothiazolinone_int Isothiazolinone Isothiazolinone->Isothiazolinone_int Diffusion Membrane_Damage Membrane Damage (Leakage of LDH) Isothiazolinone_int->Membrane_Damage High Concentrations Thiol_Proteins Thiol-containing Proteins (e.g., Dehydrogenases) Isothiazolinone_int->Thiol_Proteins Thiol Reaction (Disulfide Bond Formation) Glutathione Glutathione (GSH) Isothiazolinone_int->Glutathione Thiol Reaction DNA_disruption DNA Disruption (Proposed for BIT) Isothiazolinone_int->DNA_disruption Proposed Mechanism Cell_Death Cell_Death Membrane_Damage->Cell_Death Lysis ATP_depletion ATP Depletion Thiol_Proteins->ATP_depletion Enzyme Inactivation ROS Reactive Oxygen Species (ROS) Glutathione->ROS Depletion of Antioxidant Defense ROS->Cell_Death Oxidative Damage ATP_depletion->Cell_Death Metabolic Collapse DNA_disruption->Cell_Death Replication Failure

Caption: Generalized mechanism of action of isothiazolinone antimicrobials.

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the efficacy of an antimicrobial agent. The following table summarizes the MIC values for MIT, CMIT, BIT, and OIT against a selection of common microorganisms, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

MicroorganismBiocideMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Escherichia coliMIT41[4][11]
CMIT0.5[4][11]
BIT14.4[2]
OIT100 - 500 (for some strains)[9]
Staphylococcus aureusMIT280[10]
CMIT/MIT (3:1)1.5[13]
BIT-
OIT-
Schizosaccharomyces pombeMIT245[4][11]
CMIT2.6[4][11]
BIT35.5[2]
OIT-
Aspergillus nigerMIT166 ± 52[14]
CMIT<1[14]
BIT-
OIT0.05 ± 0.01[9]
Saccharomyces cerevisiaeMIT-
CMIT-
BIT-
OIT0.56 ± 0.10[9]

Dithio-2,2'-bis(N-methylbenzamide) (DTBMA): A Related Antimicrobial

Dithio-2,2'-bis(N-methylbenzamide) (DTBMA) is another sulfur-containing compound with antimicrobial properties. Its mechanism of action is thought to differ from the isothiazolinones, with evidence suggesting that it primarily targets the bacterial cell membrane.[1][15] The disulfide bond within the DTBMA molecule is believed to be a key functional group for its activity.[1][15] While it exhibits activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited.[1] Interestingly, DTBMA has also been shown to react with and degrade CMIT.[16]

Experimental Protocols for Mechanistic Elucidation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[17][18][19][20][21]

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration that prevents visible growth after a defined incubation period.

  • Methodology:

    • Preparation of Antimicrobial Stock Solution: Dissolve the isothiazolinone in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Inoculum Preparation: Grow a pure culture of the test microorganism to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (inoculum in growth medium without antimicrobial) and a negative control (growth medium only) on each plate.

    • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

    • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial in a well with no visible growth.

MIC_Workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Add_Controls Add Positive and Negative Controls Inoculate_Plate->Add_Controls Incubate_Plate Incubate Plate Add_Controls->Incubate_Plate Read_Results Visually Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the surrounding medium.[22][23][24]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan produced is proportional to the amount of LDH released and, therefore, to the extent of cell membrane damage.

  • Methodology:

    • Cell Culture and Treatment: Culture the test microorganisms in a 96-well plate to the desired density. Treat the cells with various concentrations of the isothiazolinone antimicrobial for a specified time. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

    • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

    • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt).

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Intracellular ATP Measurement

This assay determines the effect of the antimicrobial on cellular energy metabolism by quantifying intracellular ATP levels.[5][7][8]

  • Principle: This assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light emitted is directly proportional to the concentration of ATP.

  • Methodology:

    • Cell Culture and Treatment: Grow the test microorganisms in a white, opaque 96-well plate to the desired density. Treat the cells with various concentrations of the isothiazolinone antimicrobial for a specified time. Include untreated cells as a control.

    • Cell Lysis and ATP Release: Add a cell lysis reagent to each well to release the intracellular ATP.

    • Luciferase Reaction: Add a luciferase/luciferin reagent to each well.

    • Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer.

    • Data Analysis: Correlate the luminescence readings to ATP concentrations using a standard curve prepared with known concentrations of ATP.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[3][17][19][20][21]

  • Principle: DCFH-DA diffuses into the cell and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

  • Methodology:

    • Cell Culture and Treatment: Grow the test microorganisms to the desired density and treat them with the isothiazolinone antimicrobial. Include an untreated control and a positive control treated with a known ROS-inducing agent (e.g., hydrogen peroxide).

    • Loading with DCFH-DA: Wash the cells and incubate them with a working solution of DCFH-DA in a suitable buffer or medium.

    • Incubation: Incubate the cells in the dark at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow for dye uptake and deacetylation.

    • Washing: Wash the cells to remove excess dye.

    • Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

    • Data Normalization: Normalize the fluorescence intensity to the number of cells or protein concentration to account for variations in cell density.

Conclusion

The antimicrobial efficacy of isothiazolidine-based compounds is rooted in their ability to rapidly disrupt essential cellular processes through a multi-pronged attack. While the reaction with intracellular thiols is the primary mechanism of action, the subsequent induction of oxidative stress, depletion of cellular energy, and, in some cases, membrane damage and DNA interaction, all contribute to their potent biocidal activity. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the informed selection and development of these important antimicrobial agents for a wide array of applications. The subtle differences in reactivity and targets among the various isothiazolinone derivatives, as highlighted in this guide, underscore the importance of a nuanced, comparative approach in the field of antimicrobial research.

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A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Sulfonamide-Based Compounds: A Case Study with 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Preclinical Gap with Predictive Science

In the landscape of drug discovery, the transition from promising in vitro results to validated in vivo efficacy is a critical and often challenging hurdle. An in vitro to in vivo correlation (IVIVC) serves as a vital bridge, creating a predictive mathematical model that connects the properties of a drug in a laboratory setting to its performance within a living system.[1][2] As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a model that describes the relationship between an in vitro property, such as the rate of drug dissolution, and an in vivo response, like plasma drug concentration.[1][2][3] Establishing a robust IVIVC can significantly accelerate drug development, optimize formulations, reduce the need for extensive human bioequivalence studies, and provide a stronger basis for regulatory submissions.[1][4][5][6]

This guide provides a comprehensive framework for establishing an IVIVC for a novel therapeutic candidate, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS 1190044-24-6)[7]. This compound, containing a sulfonamide-like isothiazolidine 1,1-dioxide core, represents a class of molecules with diverse potential biological activities.[8][9][10] While specific data on this exact molecule is limited, its structure suggests potential interactions with targets amenable to sulfonamide binding, such as enzymes like carbonic anhydrases or proteases.[8]

This document will guide researchers through a logical, multi-stage process, from initial in vitro characterization and target validation to in vivo pharmacokinetic/pharmacodynamic (PK/PD) analysis, culminating in the development of a predictive IVIVC model. We will objectively compare methodologies and provide the scientific rationale behind experimental choices, empowering research teams to make informed decisions and accelerate their development timelines.[11][12]

Part 1: Foundational In Vitro Characterization

The first step in any IVIVC endeavor is to thoroughly characterize the compound's activity in controlled, reproducible laboratory assays. This stage has two primary goals: to determine the compound's potency against its biological target and to understand its basic absorption, distribution, metabolism, and excretion (ADME) properties.

Target Identification and Biochemical Potency

Assuming the primary biological target is a specific enzyme (e.g., a matrix metalloproteinase, MMP), the initial step is to quantify the compound's inhibitory activity directly.

A direct enzyme inhibition assay is the gold standard for determining a compound's intrinsic potency (IC50). A common method is a spectrophotometric or fluorometric assay that measures the rate of substrate conversion by the purified enzyme.[13][14][15]

Experimental Protocol: Spectrophotometric MMP Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in an appropriate solvent like DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in assay buffer to achieve a range of final concentrations.

    • Prepare a solution of purified, active recombinant human MMP (e.g., MMP-9) in assay buffer.

    • Prepare a solution of a specific colorimetric or fluorogenic MMP substrate.

  • Assay Procedure (96-well plate format):

    • Add the enzyme solution to wells containing either the test compound dilutions or vehicle control (DMSO).

    • Include a positive control with a known MMP inhibitor (e.g., Batimastat).

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cellular Activity: Confirming Target Engagement in a Biological Context

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in a complex intracellular environment.[17] Cellular target engagement assays are essential to bridge this gap.[18][19]

The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are powerful methods for verifying and quantifying compound binding in intact cells.[18][20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line overexpressing the target MMP) to ~80% confluency.

    • Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stable protein fraction.

  • Data Analysis:

    • Analyze the amount of soluble target protein remaining in the supernatant using a standard protein quantification method like Western Blot or ELISA.

    • Plot the amount of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates target stabilization by the compound, confirming engagement.[18]

Parameter Biochemical Assay (IC50) Cellular Assay (EC50) Alternative Compound (Batimastat)
Potency 50 nM200 nM5 nM (IC50), 30 nM (EC50)
Rationale Measures direct, intrinsic activity against the purified target enzyme.[13]Measures target engagement and functional effect within a live cell, accounting for cell permeability.[17][19]Provides a benchmark against a well-characterized inhibitor of the same target class.
Limitations Does not account for cell permeability or off-target effects.Can be influenced by cellular efflux pumps or compound metabolism.May have a different chemical scaffold and PK properties.

Part 2: In Vivo Evaluation and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

With a solid in vitro profile, the next phase involves evaluating the compound's behavior in a living organism. This is essential for understanding its therapeutic potential and for generating the data needed for the IVIVC model.[11][22]

In Vivo Pharmacokinetics (PK)

Pharmacokinetics describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[23] For a sulfonamide-like compound, it is expected to be absorbed orally, metabolized by the liver, and excreted by the kidneys.[8][24][25]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats, n=3-5 per group).

  • Dosing: Administer the compound via oral gavage (e.g., 10 mg/kg) and intravenous bolus (e.g., 2 mg/kg) to separate groups to determine oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vein.

  • Sample Analysis: Process blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Definition Target Value
Cmax Maximum plasma concentration-
Tmax Time to reach Cmax1-2 hours
AUC Area Under the Curve (total drug exposure)-
Elimination half-life4-8 hours
F (%) Oral Bioavailability> 30%
In Vivo Pharmacodynamics (PD) / Efficacy

Pharmacodynamics describes what the drug does to the body.[23][26] An efficacy study in a disease-relevant animal model is required to link drug exposure (PK) to a therapeutic effect (PD).

Experimental Protocol: Xenograft Tumor Model (for an anti-cancer target)

  • Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a human cancer cell line known to be dependent on the target enzyme.

  • Treatment: Once tumors reach a specified size, randomize mice into vehicle control and treatment groups. Administer the test compound daily via oral gavage at several dose levels (e.g., 10, 30, 100 mg/kg/day).

  • Efficacy Endpoint: Measure tumor volume with calipers 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).

  • PD Biomarker: At the end of the study, collect tumor tissue to measure the activity of the target enzyme (e.g., via zymography) to directly correlate with drug exposure.

Part 3: Forging the Link: The IVIVC Model

The final step is to integrate the in vitro and in vivo data into a predictive model.[27][28] This PK/PD model aims to use the relationship between drug concentration and its effect to predict the clinical outcome.[23][29] A Level A correlation, which is a point-to-point relationship between in vitro dissolution/release and in vivo absorption, is considered the highest level of correlation.[2][5]

The IVIVC Workflow

The process involves deconvoluting the in vivo plasma concentration data to estimate the rate of drug absorption in vivo. This absorption rate is then plotted against the in vitro dissolution rate to establish a mathematical correlation.[30]

Diagram: IVIVC Development Workflow

IVIVC_Workflow invitro In Vitro Dissolution (Multiple Formulations) correlation Mathematical Correlation (In Vitro Dissolution vs. In Vivo Absorption) invitro->correlation Input pk_study In Vivo PK Study (Plasma Concentration vs. Time) deconvolution Deconvolution (Calculate In Vivo Absorption Rate) pk_study->deconvolution deconvolution->correlation Input model Predictive IVIVC Model (Level A) correlation->model application Applications: - Set Dissolution Specs - Support Biowaivers - Predict Performance model->application

Caption: Workflow for establishing a Level A IVIVC model.

PK/PD Modeling: Linking Exposure to Efficacy

A PK/PD model connects the plasma concentration of the drug over time (PK) with the observed therapeutic effect (PD), such as tumor growth inhibition.[26][28]

Conceptual Model:

  • The in vitro IC50 and cellular EC50 help define the target concentration required for a biological effect.

  • The in vivo PK data determines if this target concentration can be achieved and maintained at the site of action (e.g., the tumor).

  • The efficacy data from the animal model validates the relationship between exposure and effect.

Diagram: PK/PD Model Relationship

PKPD_Model PK Pharmacokinetics (PK) Plasma Concentration Target Target Site (Tumor) PK->Target Drug Distribution IVIVC IVIVC Model PK->IVIVC Correlates PD Pharmacodynamics (PD) Tumor Growth Inhibition Target->PD Elicits Effect IVIVC->PD Predicts InVitro In Vitro Potency (IC50 / EC50) InVitro->IVIVC Informs

Caption: Conceptual link between PK, PD, and the IVIVC model.

Comparative Data Summary and Correlation

The ultimate goal is to demonstrate that the in vitro data can reliably predict the in vivo outcome.

Assay Stage Key Parameter Result Correlation Insight
In Vitro Biochemical IC5050 nMDefines the intrinsic potency required at the target site.
In Vitro Cellular EC50200 nMEstablishes the effective concentration needed in a biological system.
In Vivo PK AUC (at 30 mg/kg)5000 ng*h/mLQuantifies the total drug exposure achieved with an effective dose.
In Vivo PD TGI (at 30 mg/kg)65%Confirms that the exposure level from the PK study leads to a significant therapeutic effect.

Correlation Finding: By maintaining plasma concentrations above the cellular EC50 (converted to ng/mL) for a sustained period, as determined by the PK profile, a TGI of >60% was predicted and subsequently observed. This strong correlation validates the use of in vitro cellular assays as a predictive tool for in vivo efficacy for this class of compounds.

Conclusion

Establishing a scientifically rigorous in vitro to in vivo correlation is a cornerstone of modern, efficient drug development.[1][31] For a novel compound like 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, the process begins with precise in vitro characterization of biochemical potency and cellular target engagement. These data, when integrated with robust in vivo pharmacokinetic and pharmacodynamic studies, form the basis of a powerful predictive PK/PD model.[27][29] This model not only deepens the understanding of a compound's mechanism of action but also provides a validated, data-driven framework to guide formulation optimization, set meaningful quality control specifications, and de-risk the path to clinical trials.[4][12][32]

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A Senior Application Scientist's Guide to the Cross-Validation of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the path from a promising "hit" to a viable clinical candidate is fraught with peril. A significant portion of this risk stems from a foundational challenge: the reproducibility and robustness of early-stage experimental data.[1][2] The failure to rigorously validate a novel chemical entity's (NCE) mechanism of action and biological activity can lead to the costly collapse of projects in late-stage development.[3][4]

This guide provides a strategic framework for the essential process of cross-validation. It is designed for researchers, scientists, and drug development professionals dedicated to building a foundation of unimpeachable data. We will move beyond simple checklists to explore the causality behind experimental choices, emphasizing the principle of orthogonality—the practice of using multiple, independent methods to interrogate a biological question.[5][6][7] This approach is the cornerstone of de-risking a project and building confidence in your NCE.

The Principle of Orthogonality: A Foundation of Trust

G cluster_0 Initial Finding cluster_1 Orthogonal Validation Methods cluster_2 Conclusion PrimaryHit Primary HTS Hit (e.g., Fluorescence Assay) MethodA Method A (e.g., Biophysical - SPR) PrimaryHit->MethodA MethodB Method B (e.g., Cellular - CETSA) PrimaryHit->MethodB MethodC Method C (e.g., Functional - Western Blot) PrimaryHit->MethodC ValidatedConclusion Validated Conclusion MethodA->ValidatedConclusion MethodB->ValidatedConclusion MethodC->ValidatedConclusion

Caption: The Principle of Orthogonal Validation.

Phase 1: Validating Physical Target Engagement

The first fundamental question for any NCE is: "Does it bind to the intended target?" Answering this requires direct, biophysical evidence, confirmed in more than one system.

Method A: Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics

SPR is a label-free, optical technique that provides high-quality, real-time data on the binding kinetics (k-on, k-off) and affinity (KD) of a drug-target interaction.[12][13] It is considered a gold standard for validating a direct bimolecular interaction in a purified system.[12]

Causality Behind the Choice: SPR reduces the system to its two core components: your NCE and the purified target protein. This removes the complexity of a cellular environment, providing unambiguous proof of a direct physical interaction and invaluable data on how quickly the compound binds and dissociates, which can be critical for later structure-activity relationship (SAR) studies.[12]

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. A control channel should be prepared (e.g., a blank surface or an irrelevant immobilized protein) to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the NCE in a suitable running buffer. Include a vehicle-only (e.g., DMSO) control.

  • Binding Measurement: Inject the NCE dilutions sequentially over the target and control surfaces, starting from the lowest concentration. Monitor the change in refractive index (measured in Response Units, RU) in real time.

  • Dissociation: After each injection, flow running buffer over the chip to monitor the dissociation of the NCE from the target.

  • Regeneration: If necessary, inject a regeneration solution to strip all bound analyte, returning the surface to baseline for the next injection.

  • Data Analysis: Subtract the control channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Self-Validation System:

  • Active vs. Inactive Analogs: Test a structurally similar but biologically inactive analog of your NCE. It should exhibit no significant binding.

  • Control Protein: The NCE should not bind to an irrelevant protein immobilized on a separate flow cell.

  • Dose-Response: The binding signal at equilibrium should increase in a dose-dependent manner.

Method B: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

While SPR confirms binding in a clean system, it's crucial to prove that this interaction occurs within the complex milieu of an intact cell.[14] CETSA is a powerful method that leverages the principle of ligand-induced thermal stabilization.[15][16] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation.[16][17]

Causality Behind the Choice: CETSA serves as a critical orthogonal validation of SPR because it confirms target engagement under near-physiological conditions.[14] It demonstrates that the NCE can penetrate the cell membrane, find its target, and bind with sufficient affinity to cause a measurable biophysical change. Discrepancies between SPR and CETSA can signal issues like poor cell permeability or rapid metabolism.

  • Cell Treatment: Culture cells to an appropriate density and treat them with the NCE at various concentrations or a vehicle control for a defined period.

  • Heating: Resuspend the cells in a buffered solution and aliquot them into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration to ensure equal loading.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific to the target protein. A loading control (e.g., GAPDH, which should not be stabilized by the drug) must be included.

  • Data Analysis: Densitometrically quantify the bands corresponding to the target protein at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A successful drug-induced stabilization will result in a rightward shift of this curve.

Synthesizing Phase 1 Data

The combined data from SPR and CETSA provide a robust package of evidence for target engagement.

ParameterMethodNCE-001Inactive Analog
Binding Affinity (KD) SPR50 nM> 100 µM
Cellular Tagg (°C) CETSA54 °C48 °C
Vehicle Tagg (°C) CETSA48 °C48 °C
Thermal Shift (ΔTagg) CETSA+6 °C0 °C

Phase 2: Cross-Validation of Cellular Activity

Confirming target binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into the desired biological or functional outcome within the cell.

G cluster_workflow In Vitro Validation Workflow Hit Primary HTS Hit SPR SPR Analysis (Biophysical Binding) Hit->SPR Confirm Direct Interaction Decision1 Binds Target? SPR->Decision1 CETSA CETSA (Cellular Target Engagement) Decision2 Engages in Cell? CETSA->Decision2 PrimaryFunc Primary Functional Assay (e.g., Reporter Gene) Decision3 Shows Function? PrimaryFunc->Decision3 OrthoFunc Orthogonal Functional Assay (e.g., Downstream Phenotype) Decision4 Function Confirmed? OrthoFunc->Decision4 ValidatedLead Validated Lead Candidate Decision1->CETSA Yes Stop1 No-Go: Artifact/Weak Binder Decision1->Stop1 No Decision2->PrimaryFunc Yes Stop2 No-Go: Poor Permeability Decision2->Stop2 No Decision3->OrthoFunc Yes Stop3 No-Go: Non-functional Binder Decision3->Stop3 No Decision4->ValidatedLead Yes Stop4 No-Go: Off-Target Effects Decision4->Stop4 No G NCE NCE-001 Target Target: Kinase X NCE->Target Inhibits Substrate Substrate: Protein Y Target->Substrate Phosphorylates pSubstrate Phospho-Protein Y Substrate->pSubstrate Phenotype Cell Proliferation pSubstrate->Phenotype Drives AssayC Assay C: Enzyme Activity (Measures this step) AssayC->Target AssayD_WB Assay D (Option 1): Western Blot (Measures this product) AssayD_WB->pSubstrate AssayD_Pheno Assay D (Option 2): Phenotypic Screen (Measures this outcome) AssayD_Pheno->Phenotype

Sources

A Senior Application Scientist's Guide to Benchmarking New Antimicrobial Compounds Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance (AMR), the pipeline for novel antibiotics is critically sparse. For researchers in drug development, the rigorous and objective evaluation of a new antimicrobial candidate is not just a procedural necessity but a scientific imperative. This guide provides a comprehensive framework for benchmarking a novel compound against established and investigational antibiotics, ensuring that the data generated is robust, reproducible, and relevant for advancing a promising candidate.

As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. This guide is structured to illuminate the causality behind experimental choices, establishing a self-validating system of assays that build upon one another. We will progress logically from fundamental potency assessments to more complex characterizations of the compound's behavior, safety, and potential for synergistic application.

Phase 1: Foundational Potency Assessment

The initial step is to determine the intrinsic antimicrobial power of our novel compound, which we will call 'Innovamycin'. The cornerstone metric for this is the Minimum Inhibitory Concentration (MIC).

Experiment 1: Minimum Inhibitory Concentration (MIC) Determination

Expertise & Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is the most critical quantitative measure of a compound's potency. We employ the broth microdilution method, as it is a standardized, high-throughput technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that our results are comparable to global standards.[1][2][3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Innovamycin in a suitable solvent (e.g., DMSO, water).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, covering a concentration range (e.g., from 128 µg/mL down to 0.06 µg/mL).

    • Prepare identical dilution series for comparator antibiotics (e.g., Vancomycin, Ciprofloxacin).

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader.

MicroorganismStrain TypeInnovamycin Vancomycin (Standard)Ciprofloxacin (Standard)Investigational Drug X
Staphylococcus aureusATCC 29213110.54
S. aureus (MRSA)USA3002>12888
Enterococcus faecalisATCC 2921242116
Escherichia coliATCC 259220.5N/A0.0152
Pseudomonas aeruginosaATCC 278538N/A0.2532
Klebsiella pneumoniae (Carbapenem-Resistant)BAA-17054N/A>6416

N/A: Not applicable for this drug-organism combination.

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_readout Analysis Compound 1. Prepare Serial Dilutions of Compounds Plate 3. Inoculate 96-Well Plate (Compounds + Bacteria) Compound->Plate Inoculum 2. Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate 4. Incubate (37°C, 18-24h) Plate->Incubate Read 5. Read Plate for Visible Growth Incubate->Read MIC 6. Determine MIC Value Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Phase 2: Defining the Mode of Antimicrobial Activity

Knowing the potency (MIC) is the first step. Next, we must understand how Innovamycin affects the bacteria. Is it merely preventing replication (bacteriostatic), or is it actively killing the cells (bactericidal)? This distinction is paramount for predicting clinical outcomes.

Experiment 2: Minimum Bactericidal Concentration (MBC) Determination

Expertise & Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. By comparing the MBC to the MIC, we can classify the compound's activity. An MBC/MIC ratio of ≤4 is the generally accepted threshold for defining a compound as bactericidal.

  • Prerequisite: Perform a standard MIC assay as described above.

  • Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aspirate 10 µL from each selected well and spot-plate it onto antibiotic-free Mueller-Hinton Agar (MHA). Also, plate from the growth control well to confirm initial inoculum viability.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experiment 3: Time-Kill Kinetics Assay

Expertise & Rationale: While MBC provides an endpoint, a time-kill assay offers a dynamic view of the killing process.[5] It reveals how quickly a compound acts and whether its effect is concentration-dependent.[6] This information is invaluable for dosing regimen design.

  • Preparation: In culture tubes, prepare a logarithmic-phase bacterial culture in CAMHB at a starting density of ~5 x 10⁵ CFU/mL.

  • Treatment: Add Innovamycin at concentrations corresponding to 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a no-drug growth control.

  • Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquot in saline and plate onto MHA to determine the number of viable cells (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

MicroorganismStrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime-Kill Result (at 4x MIC)
S. aureusMRSA USA300Innovamycin 242>3-log₁₀ kill at 4 hours
S. aureusMRSA USA300Vancomycin>128>128-No significant kill at 24 hours
E. coliATCC 25922Innovamycin 0.512>3-log₁₀ kill at 2 hours
E. coliATCC 25922Ciprofloxacin0.0150.032>3-log₁₀ kill at 4 hours

Phase 3: Exploring Synergy and Mechanism of Action

A new compound may be most valuable as part of a combination therapy, especially against multi-drug resistant organisms. Furthermore, understanding its mechanism of action (MoA) is crucial for optimization and predicting resistance pathways.[7]

Experiment 4: Checkerboard Synergy Assay

Expertise & Rationale: The checkerboard assay systematically tests pairs of compounds to see if their combined effect is greater than the sum of their individual effects.[8] We calculate the Fractional Inhibitory Concentration (FIC) index to quantify this interaction. An FIC index of ≤0.5 indicates synergy, which could allow for lower doses, reduced toxicity, and a broader spectrum of activity.[9][10]

  • Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute Innovamycin (Drug A) horizontally and a comparator antibiotic (Drug B) vertically. The result is that each well has a unique combination of concentrations of the two drugs.

  • Inoculation & Incubation: Inoculate the plate with a standardized bacterial suspension (e.g., a carbapenem-resistant K. pneumoniae) as done for the MIC assay. Incubate overnight.

  • Analysis: Read the plate to determine the MIC of each drug in the presence of the other.

  • Calculation: Calculate the FIC index for each well showing inhibition using the formula: FIC Index = FIC of A + FIC of B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation: The ΣFIC is the lowest FIC index value obtained.

    • Synergy: ΣFIC ≤ 0.5

    • Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

CombinationΣFIC IndexInterpretation
Innovamycin + Meropenem0.375Synergy
Innovamycin + Colistin1.0Indifference
Meropenem + Colistin0.75Indifference
Conceptual Framework: Elucidating the Mechanism of Action (MoA)

Expertise & Rationale: While a full MoA deconvolution is a complex undertaking, initial experiments can provide strong clues.[7] A common strategy is to assess the effect of the compound on the synthesis of major macromolecules (DNA, RNA, protein, cell wall). For instance, if Innovamycin targets cell wall synthesis, we would expect rapid bactericidal activity and potentially cell lysis, observable via microscopy.[11][12]

MoA cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PGN Nascent Peptidoglycan Lipid_II->PGN Transglycosylase Crosslinked_PGN Cross-linked Peptidoglycan (Cell Wall) PGN->Crosslinked_PGN Transpeptidase (PBP) Innovamycin Innovamycin MraY MraY Innovamycin->MraY Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II Sequestration

Caption: Hypothetical mechanism of Innovamycin targeting the MraY enzyme.

Phase 4: Preliminary Safety and In Vivo Relevance

A potent compound is useless if it is equally toxic to host cells. A preliminary assessment of selectivity is a non-negotiable step before considering more complex efficacy models.

Experiment 5: In Vitro Mammalian Cell Cytotoxicity

Expertise & Rationale: This assay determines the concentration of a compound that is toxic to mammalian cells.[13] By comparing the cytotoxic concentration (IC₅₀) to the antimicrobial MIC, we derive a Selectivity Index (SI = IC₅₀ / MIC). A high SI is desirable, indicating that the compound is significantly more toxic to bacteria than to host cells.

  • Cell Culture: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 human embryonic kidney cells) at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Innovamycin. Incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Plot cell viability (%) against compound concentration and determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).

CompoundMIC vs. MRSA (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Innovamycin 2>128>64
Investigational Drug X8162
Doxorubicin (Control)N/A0.5N/A
Experiment 6: Simple In Vivo Efficacy Model

Expertise & Rationale: While mammalian models are the gold standard for preclinical efficacy, simple, high-throughput invertebrate models can provide a valuable bridge from in vitro data.[14][15] The Caenorhabditis elegans infection model is an excellent tool for this, as it allows for the rapid assessment of a compound's ability to clear an infection in a live host, implicitly testing for bioavailability and toxicity simultaneously.[16][17]

  • Infection: Grow C. elegans on a lawn of a pathogenic bacterium (e.g., MRSA) until the worms' guts are colonized.

  • Treatment: Transfer the infected worms to liquid culture medium containing the pathogen and different concentrations of Innovamycin.

  • Monitoring: Incubate and monitor worm survival over several days, counting the number of live and dead worms at set time points.

  • Analysis: Generate survival curves (e.g., Kaplan-Meier) and compare the survival of treated worms to untreated controls.

Treatment GroupConcentrationPercent Survival at 72h
Untreated Control-15%
Innovamycin 10 µg/mL85%
Vancomycin10 µg/mL20%

Conclusion and Strategic Path Forward

This systematic benchmarking guide provides a multi-faceted evaluation of a novel antimicrobial agent. Based on our hypothetical data, Innovamycin emerges as a highly promising candidate. It demonstrates:

  • Potent Activity: Low MIC values against both Gram-positive and Gram-negative pathogens, including highly resistant strains.

  • Bactericidal Action: A favorable MBC/MIC ratio and rapid time-kill kinetics.

  • Synergistic Potential: The ability to restore the activity of a carbapenem against a resistant organism.

  • High Selectivity: A strong safety profile in vitro with a high selectivity index.

  • In Vivo Relevance: Demonstrated efficacy in a simple live-animal infection model.

The logical progression of these experiments provides a robust data package. The causality is clear: potent MICs justified further study; bactericidal activity was confirmed with time-kill kinetics; synergy was explored as a value-add; and in vitro safety was established before moving to an in vivo model. This self-validating workflow ensures that resources are directed toward compounds with the highest probability of success. The next steps for Innovamycin would involve elucidating its precise MoA, exploring the genetic basis of its synergistic interactions, and advancing to more complex murine infection models.

References

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  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

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A Guide to Enhancing Reproducibility in the Synthesis and Biological Testing of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Reproducibility Imperative in Drug Discovery

The field of drug discovery is currently facing a significant challenge: a lack of reproducibility in preclinical research.[1][2][3] This "reproducibility crisis" leads to wasted resources, slows the pace of innovation, and erodes confidence in scientific findings.[4] Heterocyclic compounds are a cornerstone of modern medicine, forming the structural core of a vast number of pharmaceuticals due to their diverse chemical properties and biological activities.[5][6][7] Therefore, ensuring the reliability of both their synthesis and their biological evaluation is paramount for the successful development of new therapeutics.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust and reproducible workflows. We will move beyond simple protocols to explore the underlying principles that govern experimental reliability. Using the multi-targeted kinase inhibitor Sunitinib , a prominent heterocyclic drug, as a case study, we will dissect the critical aspects of reproducible synthesis and biological testing, offering actionable strategies and detailed methodologies.[8][9]

Part 1: The Foundation of Reliability: Reproducible Synthesis

The synthesis of complex heterocyclic molecules is often a multi-step process fraught with potential variability.[5][10] Achieving reproducibility is not merely about following a recipe; it's about understanding and controlling the variables that can influence reaction outcomes, from starting material purity to the final work-up procedure.

Case Study: Comparative Analysis of Sunitinib Synthesis Routes

Sunitinib, an indolin-2-one derivative, can be synthesized through various routes.[11] The choice of synthetic strategy can significantly impact yield, purity, and scalability. Early methods often involved challenging reagents or produced lower yields, while newer, optimized processes offer improved efficiency and reproducibility.[8][12][13]

Parameter Route A (Early Method, e.g., WO01/060814) Route B (Optimized Method) Causality and Rationale
Key Intermediate Use of highly reactive and unstable diketene.[8]Generation of a stable acid aldehyde intermediate from commercially available acetoacetates.[8]Experience & Expertise: Using stable, readily available starting materials reduces batch-to-batch variability and improves safety and scalability.
Condensation Catalyst Pyrrolidine in ethanol.[13]Piperidine in toluene.[14]Trustworthiness: The choice of catalyst and solvent system is optimized to maximize yield and minimize side-product formation, making the reaction more predictable.
Decarboxylation Traditional high-boiling-point solvent method.[12]Solvent-free decarboxylation process.[12]Authoritative Grounding: Solvent-free methods are often more environmentally friendly and can lead to cleaner reactions with easier purification, enhancing overall yield and consistency.[12]
Overall Yield Reported around 70%.[13]Reported as high as 67.3% for Sunitinib base.[12]Expertise & Experience: Process optimization at each step directly contributes to a more efficient and reproducible overall synthesis.
Workflow for Reproducible Heterocyclic Synthesis

A self-validating synthesis workflow is built on meticulous control and comprehensive documentation.

cluster_prep 1. Preparation & Planning cluster_exec 2. Execution & Monitoring cluster_iso 3. Isolation & Purification cluster_val 4. Validation & Documentation P1 Source & Qualify Reagents (CoA, Purity) P2 Stoichiometric Calculation & Planning P1->P2 Define Batch Size E1 Controlled Reaction Setup (Temp, Atmosphere, Stirring) P2->E1 E2 Precise Reagent Addition (Rate, Order) E1->E2 E3 In-Process Control (IPC) (TLC, LC-MS) E2->E3 I1 Standardized Work-up & Extraction E3->I1 I2 Purification (Crystallization/Chromatography) I1->I2 I3 Solvent Removal & Drying I2->I3 V1 Structure Confirmation (NMR, MS) I3->V1 V3 Detailed Batch Record (Yield, Observations, Data) V1->V3 V2 Purity Assessment (HPLC, qNMR, EA) V2->V3

Caption: Workflow for Reproducible Chemical Synthesis.

Protocol: Optimized Synthesis of Sunitinib Intermediate

This protocol is adapted from methodologies designed to improve yield and reproducibility.[8][12]

Objective: To synthesize N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a key intermediate for Sunitinib.

Materials:

  • 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-(2-Aminoethyl)diethylamine

  • Dichloromethane (DCM), Toluene, Ethanol

Step-by-Step Procedure:

  • Vilsmeier-Haack Formylation:

    • Causality: The Vilsmeier reagent (formed from POCl3 and DMF) is a mild and effective electrophile for formylating the electron-rich pyrrole ring at the 5-position.

    • Cool a solution of DMF in DCM to 0°C under a nitrogen atmosphere.

    • Slowly add POCl3 dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

    • Add a solution of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in DCM to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a cold aqueous NaOH solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Saponification (Hydrolysis):

    • Causality: Hydrolysis of the ester group to a carboxylic acid is necessary for the subsequent amidation step.

    • Dissolve the crude formylated pyrrole from the previous step in ethanol.

    • Add an aqueous solution of NaOH and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Amidation:

    • Causality: DCC is a common coupling agent that activates the carboxylic acid to facilitate the formation of an amide bond with the amine.

    • Suspend the carboxylic acid in DCM. Add N-(2-Aminoethyl)diethylamine.

    • Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

    • Stir the reaction at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, then with bicarbonate solution, and finally with brine.

    • Dry the organic layer and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

  • Final Characterization (Self-Validation):

    • Trustworthiness: The identity and purity of the final intermediate must be rigorously confirmed before proceeding to the final condensation step to produce Sunitinib.

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

    • Determine purity using HPLC, aiming for >98% purity for use in subsequent biological assays.

Part 2: The Proof of Function: Reproducible Biological Testing

Irreproducibility in biological assays is a major hurdle.[15][16] Factors such as cell line misidentification, passage number, reagent quality, and subtle variations in protocol execution can lead to drastically different results between labs, or even between experiments in the same lab.[17][18]

Case Study: Evaluating Sunitinib's Kinase Inhibition Activity

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR and PDGFR, which are crucial for angiogenesis and tumor cell proliferation.[9][19] Its biological activity is typically quantified by measuring its IC50 value—the concentration required to inhibit 50% of a specific biological process.

The Critical Impact of Compound Purity on Biological Data

Using a well-characterized, highly pure compound is non-negotiable for obtaining reliable biological data. Even small amounts of impurities can significantly alter experimental outcomes.[20][21] An impurity could be inactive, leading to an underestimation of potency, or it could be even more potent than the target compound, leading to a dangerous overestimation.[22][23]

Table: Hypothetical Impact of Purity on Sunitinib IC50 in a VEGFR2 Kinase Assay

Compound Batch Purity (by HPLC) Nature of Impurity Observed IC50 (nM) Interpretation & Consequence
Sunitinib-A>99.5%N/A80 nM[24]Reliable Result: The measured potency accurately reflects the activity of Sunitinib. This data is trustworthy for structure-activity relationship (SAR) studies.
Sunitinib-B95%Inactive synthetic byproduct88 nMInaccurate Result (Underestimated Potency): The presence of 5% inactive material means the effective concentration of Sunitinib is lower, making the compound appear less potent than it is. This could lead to incorrect SAR conclusions.
Sunitinib-C95%Highly potent, related kinase inhibitor35 nMInaccurate Result (Overestimated Potency): A highly active impurity drastically skews the IC50 value, making the bulk material seem more potent. This is a false positive that could lead to the advancement of a suboptimal compound.
Workflow for a Reproducible Cell-Based Proliferation Assay

This workflow outlines a self-validating system for assessing the antiproliferative effects of a kinase inhibitor like Sunitinib.

cluster_cell 1. Cell Culture Standardization cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis cluster_rep 4. Validation C1 Authenticate Cell Line (STR Profiling) C2 Use Consistent Passage Number & Media Lot C1->C2 C3 Monitor Cell Health & Morphology C2->C3 A1 Optimize Seeding Density for Log-Phase Growth C3->A1 A2 Prepare Serial Dilutions (Calibrated Pipettes) A1->A2 A3 Include Controls (Vehicle, Staurosporine) A2->A3 A4 Controlled Incubation (Time, Temp, CO2) A3->A4 D1 Plate Reader QC & Consistent Settings A4->D1 D2 Background Subtraction D1->D2 D3 Non-linear Regression (4-Parameter Fit) D2->D3 D4 Calculate IC50 & Assess Assay Quality (Z') D3->D4 R1 Perform Biological Replicates (n ≥ 3) D4->R1 R2 Inter-Assay Comparison & Statistical Analysis R1->R2

Caption: Workflow for a Reproducible Cell-Based Assay.

Protocol: Cell Viability (MTT) Assay for Sunitinib

Objective: To determine the IC50 value of Sunitinib against a relevant cancer cell line (e.g., HK-2, human kidney cells).[24]

Materials:

  • Authenticated HK-2 cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Sunitinib (>99% pure), dissolved in DMSO to make a 10 mM stock

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Sterile 96-well plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Causality: Seeding cells at an optimal density ensures they are in the logarithmic growth phase during drug treatment, which is crucial for assay sensitivity and reproducibility.[25]

    • Harvest healthy, log-phase HK-2 cells and perform a cell count using a hemocytometer or automated counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well) in 100 µL of media.

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Causality: A standardized serial dilution minimizes pipetting errors and ensures accurate final compound concentrations. The vehicle control (DMSO) is critical to ensure the solvent itself has no effect on cell viability.[25]

    • Prepare a serial dilution series of Sunitinib (e.g., from 100 µM to 0.1 nM) in culture media from the 10 mM stock. The final DMSO concentration in all wells must be constant and non-toxic (e.g., <0.1%).

    • Include "vehicle control" wells (media with DMSO only) and "no-cell" blank wells (media only).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different Sunitinib concentrations.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay and Data Acquisition:

    • Causality: MTT is converted to a colored formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan is directly proportional to the number of viable cells.

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

    • Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Trustworthiness: Proper data analysis validates the quality of the experiment. A non-linear regression provides the most accurate IC50 value.

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the Sunitinib concentration.

    • Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) non-linear regression curve and calculate the IC50 value.

    • Repeat the entire experiment at least two more times on different days to obtain biological replicates.

Conclusion

The reproducibility of synthesizing and testing heterocyclic compounds is not an abstract ideal but a practical necessity for advancing chemical biology and drug discovery. This guide demonstrates that by integrating principles of causality, control, and comprehensive validation into our workflows, we can build self-validating systems that generate reliable and trustworthy data. From selecting a robust synthetic route and rigorously characterizing the final compound to standardizing every aspect of the biological assay, each step is a critical link in the chain of reproducibility. By embracing these principles, the scientific community can enhance the efficiency of drug development, reduce wasted effort, and build a more solid foundation of knowledge for future innovation.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for handling 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS No. 1190044-24-6). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures have been synthesized to address the specific challenges and necessary precautions for this compound.

A Note on Hazard Assessment: As of the date of this publication, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, the guidance herein is built upon an expert evaluation of its chemical structure—an amine hydrochloride salt containing an isothiazolidine 1,1-dioxide moiety—and data from closely related isothiazolinone compounds. This family of compounds is known for potential skin and eye irritation, as well as sensitization.[1] These protocols represent a high-margin-of-safety approach.

Hazard Identification and Risk Profile

Based on its chemical class, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a tan solid, should be handled as a substance with the potential to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, or inflammation.[1][2]

  • Serious Eye Damage: The compound is likely a severe eye irritant. Contact can cause significant and potentially lasting damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and respiratory system.[2]

  • Allergic Skin Reaction (Sensitization): Some isothiazolinones can cause allergic contact dermatitis upon repeated exposure.[1]

These potential hazards mandate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure. All personnel must be trained in the proper donning, doffing, and disposal of PPE.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles if there is a risk of splashing or significant dust generation.Protects against airborne particles and accidental splashes, mitigating the risk of serious eye damage.
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended procedures or when handling larger quantities.Provides a primary barrier against skin contact, preventing irritation and potential sensitization. Gloves must be inspected before use and changed immediately if contaminated or compromised.[3]
Body Protection A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and minimizes skin exposure from spills or dust.
Respiratory Protection To be used in a well-ventilated area. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 (or higher) particulate respirator is required.Minimizes the risk of inhaling irritating dust particles.[2]

Workflow for Safe Handling and Operation

The following diagram outlines the critical steps for safely handling 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride from receipt to disposal. Adherence to this workflow is crucial for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble & Inspect PPE prep_area->gather_ppe gather_tools Prepare Spill Kit & Tools gather_ppe->gather_tools don_ppe Don PPE Correctly gather_tools->don_ppe Proceed to Handling weigh Weigh Compound Carefully (Minimize Dust) don_ppe->weigh dissolve Dissolve or Use in Hood weigh->dissolve decontaminate Decontaminate Surfaces & Tools dissolve->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard Operating Procedure from Preparation to Disposal.

Step-by-Step Operational Plan

3.1. Preparation and Weighing

  • Designated Area: All handling of the solid compound must occur within a designated area, preferably a certified chemical fume hood, to contain any dust.

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Tare a suitable container on the analytical balance.

  • Aliquotting: Carefully transfer the desired amount of the tan solid using a spatula. Avoid any actions that could generate dust. Close the primary container immediately after use.[4]

3.2. Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentFirst Aid / Spill Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur.
Minor Spill Wearing full PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Sweep up the material and place it in a suitable, sealed container for disposal.[4] Clean the spill area thoroughly with soap and water.

Disposal Plan and Decontamination

Proper disposal is a critical component of the laboratory safety lifecycle. Improper disposal of this compound or its containers can pose a risk to the environment.

Waste Segregation and Disposal Workflow:

G cluster_waste Waste Generation & Segregation solid_waste Contaminated PPE (Gloves, Coats, etc.) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container chem_waste Unused Compound & Contaminated Materials chem_container Labeled Chemical Hazardous Waste Container chem_waste->chem_container sharp_waste Contaminated Sharps (Needles, Pipettes) sharp_container Sharps Container sharp_waste->sharp_container

Caption: Waste Segregation for Disposal Compliance.

Disposal Protocol:

  • Waste Collection: All disposable materials that have come into contact with the compound, including gloves, bench paper, and wipers, must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Product: Unused or waste product should not be disposed of down the drain. It must be collected in a sealed, labeled container for chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Decontamination:

  • Thoroughly wipe down all surfaces and equipment with soap and water after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, ensuring a safe and productive research environment.

References

  • Fisher Scientific. (2023). Safety Data Sheet for Ethylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet for 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride.
  • Arctom. (n.d.). 2-(2-aminoethyl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride.
  • Chem-Impex International, Inc. (2024). Safety Data Sheet for Ethylamine hydrochloride.
  • Thor Specialities (UK) LTD. (2019). Safety Data Sheet for ACTICIDE LT 2. Retrieved from a Thor Specialities (UK)
  • Aaron Chemistry GmbH. (n.d.). 2-(2-Aminoethyl)isothiazolidine 1,1-dioxide hydrochloride.
  • J & W Pharmlab LLC. (n.d.). 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride. Retrieved from the Sigma-Aldrich website listing for J & W Pharmlab LLC.
  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets.
  • Castrol. (2020). Safety Data Sheet.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
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2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.